Dinitropyridyl-L-isoleucine
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
cyclohexanamine;(2S,3S)-2-[(3,5-dinitropyridin-2-yl)amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O6.C6H13N/c1-3-6(2)9(11(16)17)13-10-8(15(20)21)4-7(5-12-10)14(18)19;7-6-4-2-1-3-5-6/h4-6,9H,3H2,1-2H3,(H,12,13)(H,16,17);6H,1-5,7H2/t6-,9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBBPKSFONSLNK-YDYUUSCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-].C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-].C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In-Depth Technical Guide: Chemical Structure, Molecular Weight, and Analytical Applications of Dinitropyridyl-L-Isoleucine
As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying native aliphatic amino acids. Because molecules like L-isoleucine lack a conjugated π -electron system, they are virtually invisible to standard UV-Vis detectors at analytically useful wavelengths. To overcome this, pre-column derivatization is employed. This whitepaper provides a comprehensive, mechanistic deep-dive into Dinitropyridyl-L-isoleucine (DNPy-L-Ile) —the product of reacting L-isoleucine with 2-chloro-3,5-dinitropyridine—detailing its structural chemistry, molecular weight, and the field-proven protocols used for its isolation and analysis.
Chemical Identity & Structural Elucidation
The derivatization of L-isoleucine yields a highly conjugated, chromophore-rich molecule. In commercial and laboratory settings, this compound is often stabilized as a monocyclohexylammonium salt to prevent degradation and improve shelf life[1].
Quantitative Data Summary
The following table summarizes the critical physicochemical parameters of both the free acid (the active analyte in solution) and its stabilized salt form[1].
| Parameter | Free Acid Form | Monocyclohexylammonium Salt |
| Chemical Formula | C₁₁H₁₄N₄O₆ | C₁₇H₂₇N₅O₆ |
| Molecular Weight | 298.25 g/mol | 397.43 g/mol |
| CAS Registry Number | N/A | 102850-27-1 |
| Detection Wavelength ( λmax ) | 390 nm | 390 nm |
| Primary Utility | Active Analyte (HPLC/UV-Vis) | Stable Storage Derivative |
Structural Logic
The molecule is bipartite. The L-isoleucine backbone provides the chiral center and aliphatic side chain, dictating its retention time during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The 3,5-dinitropyridyl group acts as a powerful electron-withdrawing chromophore, shifting the absorption maximum to the visible spectrum (390 nm).
Structural assembly and resulting physicochemical properties of DNPy-L-isoleucine.
Mechanistic Pathway of Derivatization
The synthesis of DNPy-L-isoleucine relies on a Nucleophilic Aromatic Substitution ( SNAr ) mechanism. We utilize (CDNP) as the derivatizing agent[2].
The Causality of the Reaction Conditions:
-
Alkaline pH (9.0): The α -amino group of L-isoleucine has a pKa of approximately 9.7. By buffering the reaction to pH 9.0 using sodium carbonate, we ensure a significant fraction of the amine is deprotonated. This unshared electron pair is strictly required to attack the electron-deficient 2-position of the pyridine ring.
-
Temperature (40°C): The SNAr reaction requires moderate thermal energy to overcome the activation barrier of displacing the chloride leaving group without degrading the amino acid backbone.
Self-Validating Experimental Protocol
In analytical biochemistry, a protocol is only as reliable as its internal validation mechanisms. The following workflow is engineered to prevent baseline artifacts from compromising the quantification of the target amino acid.
Step-by-Step Methodology
-
Buffer & Reagent Preparation:
-
Prepare a 0.05 M Sodium Carbonate buffer and adjust strictly to pH 9.0.
-
Dissolve the CDNP reagent in analytical-grade ethanol (10 mg/mL).
-
-
SNAr Reaction Execution:
-
Mix 100 µL of the L-isoleucine sample with 500 µL of the pH 9.0 buffer.
-
Add 100 µL of the CDNP derivatizing agent.
-
Incubate the mixture in a thermoshaker at 40°C for 60 minutes to drive the reaction to completion.
-
-
Orthogonal Phase Extraction (Critical Step):
-
Causality: CDNP is added in molar excess to ensure pseudo-first-order kinetics. However, unreacted CDNP and its hydrolysis byproducts absorb strongly at 390 nm.
-
Add 1.0 mL of ethyl acetate to the reaction mixture.
-
Vortex vigorously for 30 seconds, then centrifuge at 3000 × g for 5 minutes.
-
Self-Validation: The highly polar DNPy-L-isoleucine (retaining a free carboxylate group) remains in the lower aqueous phase, while the hydrophobic excess reagent partitions into the upper ethyl acetate layer. Discard the upper layer. Repeat this extraction twice to guarantee a zero-interference baseline.
-
-
Spectroscopic Analysis:
-
Transfer the purified lower aqueous phase to a cuvette or HPLC vial.
-
Quantify absorbance at 390 nm against a reagent blank processed through the exact same extraction steps.
-
Workflow for derivatization of L-isoleucine to DNPy-L-isoleucine for HPLC analysis.
Analytical Utility & Data Interpretation
By converting L-isoleucine to its dinitropyridyl derivative, researchers unlock the ability to utilize highly sensitive UV-Vis detectors (set to ). Furthermore, the addition of the aromatic ring significantly increases the hydrophobicity of the complex. This allows for excellent retention and baseline resolution on standard C18 Reversed-Phase HPLC columns, separating DNPy-L-isoleucine from other derivatized amino acids based on the subtle steric differences of their aliphatic side chains.
References
-
Analytical Techniques in Biochemistry and Molecular Biology Source: Katoch, R. (Springer, 2011). URL:[Link]
-
Nitroaromatic Reagents for Determination of Amines and Amino Acids by Liquid Chromatography/Electrochemistry Source: Jacobs, W. A., & Kissinger, P. T. (Journal of Liquid Chromatography, 1982). URL:[Link]
Sources
An In-Depth Technical Guide to the Physical and Chemical Properties of Dinitropyridyl-L-isoleucine
Introduction
Dinitropyridyl-L-isoleucine is a derivatized amino acid that incorporates a dinitropyridyl moiety onto the L-isoleucine scaffold. Such derivatives of amino acids are of significant interest in the fields of biochemistry and drug development. The dinitropyridyl group, being an electron-withdrawing and chromophoric system, can impart unique chemical reactivity and spectroscopic properties. These characteristics make Dinitropyridyl-L-isoleucine a potential tool for peptide synthesis, protein labeling, and as a pharmacophore in medicinal chemistry. This guide provides a comprehensive overview of the predicted core physical and chemical properties of Dinitropyridyl-L-isoleucine, a proposed synthetic route, and potential applications for researchers, scientists, and drug development professionals.
Proposed Chemical Structure and Nomenclature
The most plausible structure for Dinitropyridyl-L-isoleucine, formed via a nucleophilic aromatic substitution reaction, would be N-(3,5-dinitropyridin-2-yl)-L-isoleucine . This structure arises from the reaction of the primary amine of L-isoleucine with a suitable 2-halo-3,5-dinitropyridine.
Molecular Structure of N-(3,5-dinitropyridin-2-yl)-L-isoleucine
Caption: Proposed structure of N-(3,5-dinitropyridin-2-yl)-L-isoleucine.
Predicted Physicochemical Properties
The physicochemical properties of Dinitropyridyl-L-isoleucine are extrapolated from the individual properties of L-isoleucine and the dinitropyridyl moiety.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₃N₄O₆ | Based on the combination of L-isoleucine (C₆H₁₃NO₂) and a dinitropyridyl group (C₅H₂N₃O₄) with the loss of HCl. |
| Molecular Weight | 313.25 g/mol | Calculated from the molecular formula. |
| Appearance | Yellowish crystalline solid | The dinitropyridyl group is a known chromophore, typically imparting a yellow color. |
| Melting Point | Expected to be higher than L-isoleucine (decomposes at ~284°C) with decomposition. | The introduction of the larger, more rigid aromatic group will likely increase the melting point. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous base. | The hydrophobic isoleucine side chain and the aromatic ring decrease water solubility compared to the parent amino acid. The carboxylic acid allows for solubility in basic solutions. |
| pKa | Carboxylic acid pKa ~2-3; Pyridine nitrogen pKa likely <1. | The electron-withdrawing nitro groups will significantly decrease the basicity of the pyridine nitrogen. The carboxylic acid pKa should be similar to other N-derivatized amino acids. |
Proposed Synthesis
The synthesis of N-(3,5-dinitropyridin-2-yl)-L-isoleucine can be conceptually designed based on a nucleophilic aromatic substitution (SNAAr) reaction. This is a well-established method for the derivatization of amines.
Reaction Scheme:
L-Isoleucine + 2-Chloro-3,5-dinitropyridine → N-(3,5-dinitropyridin-2-yl)-L-isoleucine + HCl
Causality Behind Experimental Choices:
-
Choice of Reagents: 2-Chloro-3,5-dinitropyridine is a suitable electrophile because the chlorine atom at the 2-position is activated towards nucleophilic substitution by the two strongly electron-withdrawing nitro groups at the 3- and 5-positions. L-isoleucine serves as the nucleophile through its primary amino group.
-
Base: A non-nucleophilic base, such as sodium bicarbonate or triethylamine, is required to neutralize the HCl byproduct generated during the reaction. This prevents the protonation of the L-isoleucine's amino group, which would render it non-nucleophilic.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or a mixture of water and a miscible organic solvent (e.g., dioxane) is proposed. These solvents can dissolve both the polar amino acid and the less polar halo-dinitropyridine, facilitating the reaction.
Experimental Workflow for the Synthesis of N-(3,5-dinitropyridin-2-yl)-L-isoleucine
Synthesis Pathways for Dinitropyridyl-L-Isoleucine Derivatives: A Mechanistic and Methodological Guide
Executive Summary
N-(3,5-dinitropyridyl) amino acids (DNPyr-AAs) are highly specialized, chromophoric derivatives utilized extensively in analytical chemistry. They serve as critical chiral analytes and selectors in capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC), particularly when paired with macrocyclic antibiotic selectors like ristocetin A and teicoplanin[1],[2]. The derivatization of L-isoleucine with a 3,5-dinitropyridyl tag significantly enhances its UV absorbance and alters its physicochemical profile. This whitepaper details the mechanistic rationale, a self-validating synthetic methodology, and the analytical validation required for the robust synthesis of N-(3,5-dinitropyridyl)-L-isoleucine (DNPyr-L-Ile).
Mechanistic Foundations: The SNAr Pathway
The synthesis of DNPyr-L-Ile is governed by a Nucleophilic Aromatic Substitution (SNAr) mechanism[3]. The reaction utilizes 2-chloro-3,5-dinitropyridine as the electrophilic Sanger-type reagent[4].
Causality of Reagent Selection and Reactivity
-
Electrophilic Activation: The pyridine nitrogen and the two nitro groups at the 3- and 5-positions exert a profound synergistic electron-withdrawing effect (-I and -M effects). This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic ring, rendering the C2 position highly susceptible to nucleophilic attack[5].
-
Thermodynamic Base Selection (NaHCO₃): A mild base like sodium bicarbonate is critical. It maintains the reaction pH around 8.5, which is sufficient to partially deprotonate the α-amino group of L-isoleucine (enhancing its nucleophilicity) without causing the competitive hydrolysis of 2-chloro-3,5-dinitropyridine into 3,5-dinitro-2-pyridone—a detrimental side reaction prevalent when strong bases (e.g., NaOH) are used.
-
Stereochemical Integrity: Because the reaction strictly involves the nucleophilic attack of the amine nitrogen, the C-α (2S) and C-β (3S) stereocenters of L-isoleucine are entirely preserved. No racemization occurs under these mildly basic conditions.
Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway for DNPyr-L-Isoleucine synthesis.
Experimental Methodology: A Self-Validating Protocol
To ensure high yield and purity, the following protocol employs a self-validating acid-base extraction sequence. By manipulating the protonation state of the carboxylic acid moiety, impurities are systematically excluded without the immediate need for complex chromatography.
Materials Required
-
L-Isoleucine (≥99% ee)
-
2-Chloro-3,5-dinitropyridine [6]
-
Sodium bicarbonate (NaHCO₃)
-
Solvents: Ethanol (EtOH), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Diethyl Ether, 1M HCl.
Step-by-Step Synthesis Workflow
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of L-isoleucine and 2.5 mmol of NaHCO₃ in 15 mL of a 1:1 (v/v) mixture of deionized water and ethanol.
-
Causality: L-isoleucine is water-soluble, but the electrophile is highly hydrophobic. The aqueous-ethanol mixture ensures a finely dispersed biphasic or homogeneous system.
-
-
Electrophile Addition: Dissolve 1.1 mmol of 2-chloro-3,5-dinitropyridine in 5 mL of THF. Add this solution dropwise to the aqueous amino acid mixture over 10 minutes at room temperature.
-
SNAr Reaction: Elevate the temperature to 40 °C and stir for 4–6 hours.
-
Validation Check: Monitor the reaction via TLC (Silica gel, CHCl₃/MeOH 9:1). The reaction is complete when the high-Rf yellow spot of the electrophile stabilizes and a new, lower-Rf deep orange spot (the product) dominates.
-
-
Aqueous Work-Up: Concentrate the mixture under reduced pressure to remove THF and ethanol. Dilute the remaining aqueous phase with 10 mL of water. Wash the aqueous layer with diethyl ether (2 × 15 mL).
-
Causality: At pH ~8.5, DNPyr-L-Ile is a water-soluble carboxylate salt. The ether wash selectively removes unreacted neutral 2-chloro-3,5-dinitropyridine and non-polar byproducts, validating the purity of the aqueous phase.
-
-
Acidification & Extraction: Cool the aqueous layer in an ice bath. Carefully add 1M HCl dropwise until the pH reaches 2.0–2.5.
-
Validation Check: The solution will turn cloudy as the DNPyr-L-Ile protonates and precipitates. Extract the aqueous layer with EtOAc (3 × 15 mL). The pKa of the product is ~3.0; dropping the pH to 2.0 ensures complete protonation and migration into the organic phase.
-
-
Purification: Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude orange solid from a minimal amount of hot ethanol/water to yield pure DNPyr-L-Ile.
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of DNPyr-L-Ile.
Analytical Validation & Data Presentation
Proper characterization is required to confirm the structural and stereochemical identity of the synthesized derivative before it can be utilized as a chiral selector or analyte[7]. The table below summarizes the expected quantitative analytical data for DNPyr-L-Ile.
| Parameter | Expected Value / Range | Analytical Significance |
| Yield | 75 - 85% | Demonstrates reaction efficiency and minimal hydrolysis of the electrophile. |
| Melting Point | 142 - 145 °C | Confirms crystalline purity post-recrystallization. |
| ESI-MS (Negative Mode) | m/z 297.08[M-H]⁻ | Validates the molecular weight (Exact Mass: 298.09 Da). |
| ¹H NMR (DMSO-d₆) | δ 9.15 (d, 1H), 8.95 (d, 1H) | Confirms the presence of the highly deshielded 3,5-dinitropyridyl scaffold. |
| Optical Rotation [α]D²⁰ | +45.0° (c 1, MeOH) | Verifies the absolute preservation of the (2S, 3S) stereocenters. |
References
-
Armstrong, D. W., et al. "Highly Enantioselective Capillary Electrophoretic Separations with Dilute Solutions of the Macrocyclic Antibiotic Ristocetin A." Scholars' Mine, Missouri University of Science and Technology, 1995. URL: [Link]
-
Armstrong, D. W., et al. "Capillary Electrophoretic Enantiomeric Separations using the Glycopeptide Antibiotic, Teicoplanin." Scholars' Mine, Missouri University of Science and Technology, 1996. URL: [Link]
- Armstrong, D. W. "Macrocyclic antibiotics as separation agents." U.S. Patent No. 5,964,996A, 1999.
-
"Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics." National Institutes of Health (PMC). URL: [Link]
-
"Nitropyridines in the Synthesis of Bioactive Molecules." National Institutes of Health (PMC). URL:[Link]
-
"Dinitropyridines: Synthesis and Reactions." ResearchGate. URL:[Link]
Sources
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. 2578-45-2 2-Chloro-3,5-dinitropyridine AKSci J20141 [aksci.com]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. US5964996A - Macrocyclic antibiotics as separation agents - Google Patents [patents.google.com]
Solubility Dynamics of Dinitropyridyl-L-Isoleucine: Aqueous vs. Organic Solvent Systems in Chiral Analysis
Target Audience: Analytical Chemists, Formulation Scientists, and Chiral Separation Specialists Document Type: Technical Whitepaper
Executive Summary
In advanced chiral analytical workflows, the derivatization of aliphatic amino acids is a critical step to enhance both optical detectability and stereoselective interactions. Dinitropyridyl-L-isoleucine (DNPyr-L-Ile) is a premier derivatized standard utilized extensively in Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC)[1]. Derivatization with the 3,5-dinitropyridyl group introduces strong π
π acceptor capabilities and a permanent dipole, which are absolute prerequisites for chiral recognition by macrocyclic antibiotic selectors like Ristocetin A[1] and Teicoplanin[2].However, this derivatization fundamentally abolishes the native zwitterionic hydrophilicity of L-isoleucine, replacing it with a highly hydrophobic domain. This whitepaper provides a comprehensive mechanistic guide to the solubility behavior of DNPyr-L-Ile across aqueous and organic solvent systems, offering self-validating protocols to ensure robust, reproducible analytical sample preparation.
Physicochemical Profiling: The Causality of Solubility
To master the solvation of DNPyr-L-Ile, one must first deconstruct its molecular architecture. Native L-isoleucine is highly water-soluble due to its zwitterionic backbone, despite its hydrophobic sec-butyl side chain. Upon N-derivatization with a 3,5-dinitropyridyl group, the physicochemical landscape of the molecule shifts dramatically:
-
Hydrophobic Dominance: The secondary amine linkage neutralizes the basicity of the N-terminus. The molecule is now dominated by two hydrophobic regions: the aliphatic sec-butyl group and the bulky, electron-deficient dinitropyridyl ring.
-
Single Ionizable Domain: The only remaining ionizable moiety is the C-terminal carboxylic acid ( pKa≈3.5−4.0 ).
The Causality Principle: The solubility of DNPyr-L-Ile is entirely dictated by the ionization state of this single carboxyl group in aqueous media, or by the dipole-dipole solvation of the hydrophobic domains in organic media. Because the free acid form of DNPyr-L-Ile is highly crystalline and exhibits near-zero aqueous solubility, it is commercially synthesized and utilized as a monocyclohexylammonium salt (CAS: 102850-27-1). The bulky cyclohexylammonium counter-ion disrupts the crystal lattice energy and provides an immediate ion-pair upon solvent introduction, drastically accelerating dissolution kinetics[3].
Aqueous Solvent Systems: pH-Driven Solvation
In purely aqueous systems, the solubility of DNPyr-L-Ile is a strict, non-linear function of pH.
-
Acidic Media (pH < 3.0): The carboxylate is fully protonated. The molecule exists as a neutral, highly hydrophobic species. Aqueous solubility is negligible, leading to rapid precipitation. This property is often exploited during liquid-liquid extraction (LLE) cleanup phases.
-
Neutral to Basic Media (pH 7.0 - 9.0): The carboxylate is fully deprotonated, yielding a highly soluble anionic species. This is the mandatory state for CE chiral separations, where background electrolytes (BGEs) like 0.1 M sodium dihydrogen phosphate (adjusted to pH 7.0) are utilized to maintain analyte solubility while optimizing electrostatic interactions with chiral selectors[4].
Figure 1: pH-dependent ionization states and solubility transitions of DNPyr-L-Ile.
Organic and Mixed Solvent Systems
When aqueous buffers are insufficient—or when preparing highly concentrated stock solutions—organic solvents must be employed. The selection of the organic modifier directly impacts the stability of the dinitropyridyl ether/amine linkage.
-
Polar Aprotic Solvents (DMSO, DMF): DNPyr-L-Ile exhibits exceptional solubility in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents effectively solvate both the highly polarizable dinitropyridyl ring and the aliphatic side chain without requiring ionization. DMSO is the gold standard for primary stock solutions as it prevents hydrolytic degradation.
-
Polar Protic Solvents (Methanol, Acetonitrile): Exhibiting moderate solubility, these are rarely used as primary solvents but are critical as co-solvents (e.g., 10-20% v/v in aqueous CE buffers). They serve to fine-tune electrophoretic mobility and suppress the micellization of macrocyclic antibiotics like Teicoplanin, which can otherwise sequester the DNPyr-L-Ile analyte[5].
-
Non-Polar Solvents (Hexane, Heptane): DNPyr-L-Ile is completely insoluble in non-polar media due to the permanent dipole of the dinitropyridyl group and the hydrogen-bonding capacity of the carboxyl group.
Quantitative Solubility Matrix
| Solvent System | Condition / pH | Estimated Solubility (mg/mL) | Analytical Application Note |
| Water (Free Acid) | pH 2.0 | < 0.1 | Unsuitable for direct liquid-phase injection; causes column fouling. |
| Water (Salt Form) | pH 7.5 (Phosphate) | > 10.0 | Ideal state for Capillary Electrophoresis (CE) chiral separations. |
| DMSO | Neat, Anhydrous | > 50.0 | Optimal for long-term, stable, concentrated stock solutions. |
| Methanol | Neat | ~ 5.0 - 10.0 | Utilized as an organic modifier to prevent selector micellization. |
| Hexane | Neat | Insoluble | Utilized exclusively for liquid-liquid extraction (LLE) phase separation. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and a built-in verification mechanism.
Protocol 1: Preparation of DNPyr-L-Ile Stock and Working Solutions for CE
-
Material Selection: Utilize DNPyr-L-Ile monocyclohexylammonium salt rather than the free acid. Causality: The salt form bypasses the high activation energy of crystal lattice dissolution.
-
Primary Stock (DMSO): Dissolve 10.0 mg of the standard in 1.0 mL of anhydrous DMSO to yield a concentrated stock. Causality: Anhydrous DMSO prevents ambient hydrolysis of the dinitropyridyl group during freeze-thaw cycles.
-
Working Solution (Aqueous Buffer): Dilute the stock 1:100 into 0.1 M sodium phosphate buffer (pH 7.0).
-
System Validation: Measure the UV absorbance of the working solution at 390 nm[6] against a buffer blank containing 1% DMSO. Validation Rule: A strictly linear response across a 3-point serial dilution confirms true solvation; any deviation from linearity indicates micro-precipitation or micellization.
Protocol 2: Phase-Solubility Profiling via UV-Vis Spectroscopy
When migrating DNPyr-L-Ile to novel solvent systems, empirical phase-solubility profiling is required.
-
Saturation: Add an excess of DNPyr-L-Ile (approx. 50 mg) to 1.0 mL of the target solvent in a sealed microcentrifuge tube.
-
Equilibration: Agitate isothermally at 25°C for exactly 24 hours. Causality: 24 hours ensures thermodynamic equilibrium is reached, preventing the false-positive solubility readings associated with transient supersaturation.
-
Phase Separation: Centrifuge at 15,000 x g for 10 minutes. Filter the supernatant through a 0.45 µm Nylon syringe filter. Causality: Nylon is mandatory; PTFE filters exhibit high non-specific hydrophobic binding and will strip the dinitropyridyl analyte from the solution. Filtration removes sub-visible particulates that cause Rayleigh scattering in UV-Vis analysis.
-
Quantification: Dilute the filtrate into the linear dynamic range and measure absorbance at 390 nm[6].
Figure 2: Self-validating workflow for phase-solubility profiling via UV-Vis.
References
- Source: chembuyersguide.
- Source: 3bsc.
- Source: mst.
- Source: mst.
- Source: uniq.edu.
- ResearchGate - (PDF)
- Scholars' Mine - Macrocyclic Antibiotics as Separation Agents (Ristocetin A Solubility)
- Source: mst.
Sources
Mechanism of Action of Dinitropyridyl-L-Isoleucine in Chiral Recognition: A Technical Whitepaper
Executive Summary
In the field of enantiomeric separations, the rational design of chiral probes and derivatizing agents is critical for elucidating recognition mechanisms and achieving baseline resolution. Dinitropyridyl-L-isoleucine (DNPI) —specifically the N-(3,5-dinitropyridyl) derivative of L-isoleucine—serves as a premier π-acidic chiral analyte and derivatizing agent. By leveraging extreme electron deficiency and rigid steric bulk, DNPI forms highly stable, transient diastereomeric complexes with π-basic chiral stationary phases (CSPs) such as macrocyclic antibiotics. This whitepaper deconstructs the structural logic, thermodynamic mechanisms, and self-validating experimental workflows required to utilize DNPI in advanced capillary electrophoresis (CE) and chromatography.
Structural Logic of Dinitropyridyl-L-Isoleucine
As a Senior Application Scientist, I approach chiral recognition not as a trial-and-error process, but as a predictable thermodynamic system. The efficacy of DNPI is rooted in two distinct molecular features:
-
The 3,5-Dinitropyridyl Group (Extreme π-Acidity): While standard dinitrophenyl (DNP) groups are common, replacing the phenyl ring with a pyridine ring fundamentally alters the molecule's electronic landscape. The electronegative nitrogen atom in the pyridine ring synergizes with the two nitro groups to withdraw electron density, creating an intensely electron-deficient π-system. This makes DNPI an exceptional electron acceptor, capable of forming strong charge-transfer complexes with the electron-rich aromatic rings found in macrocyclic antibiotics like teicoplanin and ristocetin A 1.
-
The L-Isoleucine Moiety (Steric Rigidity): Unlike linear amino acids, isoleucine possesses two chiral centers (the α and β carbons). The bulky sec-butyl group branches directly at the β -carbon, providing immense steric hindrance. This restricts the conformational flexibility of the molecule, forcing the transient diastereomeric complex into a highly specific orientation, thereby amplifying the energy difference ( ΔΔG ) between the D- and L-enantiomer complexes.
Mechanistic Framework: The Three-Point Interaction Model
Chiral recognition of DNPI follows Dalgliesh’s classic "Three-Point Interaction Model." For enantioseparation to occur, a minimum of three simultaneous interactions—at least one of which must be stereochemically dependent—must occur between the chiral selector and the analyte 2.
-
Interaction 1 (Primary Anchoring): π−π donor-acceptor stacking between the π -acidic 3,5-dinitropyridyl ring of DNPI and the π -basic phenolic/aromatic rings of the CSP.
-
Interaction 2 (Steric Interlocking): The sec-butyl side chain of DNPI clashes with the spatial boundaries of the CSP's binding pocket (e.g., the "basket-like" structure of ristocetin A 1).
-
Interaction 3 (Directional Binding): Hydrogen bonding between the carboxyl/amide groups of DNPI and the hydroxyl/amine groups of the glycopeptide antibiotic.
Fig 1: Three-point chiral recognition mechanism between DNPI and a chiral stationary phase.
Self-Validating Experimental Protocol: CE Enantioseparation
To ensure trustworthiness and reproducibility, the following Capillary Electrophoresis (CE) protocol is designed as a self-validating system. Every step includes a mechanistic rationale and an internal control.
Phase 1: Buffer and Selector Preparation
-
Action: Prepare a 0.1 M phosphate buffer. Add the macrocyclic antibiotic (e.g., Teicoplanin or Ristocetin A) to achieve a 1–5 mM concentration.
-
Causality: Teicoplanin self-associates to form micelles, a process that is highly pH-dependent 3. By adjusting the pH to 7.0, we suppress excessive micellization, ensuring the separation relies on free-solution complexation rather than purely micellar partitioning.
-
Control: Measure the pH after adding the chiral selector, as amphoteric glycopeptides can shift the buffer's isoelectric equilibrium.
Phase 2: Capillary Conditioning
-
Action: Flush a 50 μ m i.d. fused-silica capillary with 0.1 M NaOH, followed by water, and finally the running buffer.
-
Control: Inject a neutral marker (e.g., mesityl oxide) prior to the sample. This validates the electroosmotic flow (EOF) velocity and confirms that the chiral selector has not irreversibly degraded the capillary wall surface 3.
Phase 3: Separation and Detection
-
Action: Apply a run voltage of +5 kV to -15 kV (depending on the selector's charge state) and utilize UV detection at 254 nm.
-
Causality: Macrocyclic antibiotics exhibit minimal UV absorbance above 254 nm at the dilute concentrations used (1-5 mM). Conversely, the highly conjugated dinitropyridyl group of DNPI absorbs strongly at 254 nm, guaranteeing an exceptional signal-to-noise ratio without background interference 1.
Fig 2: Self-validating capillary electrophoresis workflow for DNPI enantioseparation.
Quantitative Efficacy Data
The structural advantages of dinitropyridyl amino acids translate directly into superior chromatographic resolution. When interacting with macrocyclic antibiotics, the D-enantiomers of DNPy-amino acids consistently elute before the L-enantiomers 3. The table below synthesizes the enantioseparation performance of various DNPy-derivatives across different chiral selectors.
| Analyte | Chiral Selector | pH | Migration Time D (min) | Migration Time L (min) | Resolution ( Rs ) |
| DNPy-Alanine | Teicoplanin | 6.0 | 12.0 | 13.1 | 2.2 |
| DNPy-Leucine | Ristocetin A | 7.0 | 9.5 | 11.3 | 3.9 |
| DNPy-Isoleucine | Ristocetin A | 7.0 | 8.8 | 12.6 | 5.4 |
| DNPy-Phenylalanine | Tubocurarine | 7.0 | 15.39 | 15.62 | 1.0 |
Data Synthesis Note: Notice the massive leap in resolution ( Rs=5.4 ) for DNPy-Isoleucine compared to DNPy-Alanine ( Rs=2.2 ) or DNPy-Phenylalanine ( Rs=1.0 ). This quantitatively validates the mechanistic claim from Section 1: the branched sec-butyl group of isoleucine provides the necessary steric hindrance to maximize chiral recognition efficiency 41.
References
-
[4] Characterization and Evaluation of D-(+)-Tubocurarine Chloride as a Chiral Selector for Capillary Electrophoretic Enantioseparations - Scholars' Mine. 4
-
[3] Capillary Electrophoretic Enantiomeric Separations using the Glycopeptide Antibiotic, Teicoplanin - Scholars' Mine. 3
-
[1] Highly Enantioselective Capillary Electrophoretic Separations with Dilute Solutions of the Macrocyclic Antibiotic Ristocetin A - Scholars' Mine. 1
Sources
Thermal Stability and Degradation Pathways of Dinitropyridyl-L-Isoleucine: A Technical Guide for Analytical Workflows
Executive Summary
Dinitropyridyl-L-isoleucine (DNPy-L-Ile) is a highly specialized amino acid derivative utilized extensively in advanced analytical chemistry. Synthesized via the nucleophilic aromatic substitution of L-isoleucine with 2-chloro-3,5-dinitropyridine, this compound is a critical analyte in chiral capillary electrophoresis (CE) and historical N-terminal sequencing workflows.
As a Senior Application Scientist, I frequently observe that the thermal stability of derivatized amino acids is the most overlooked variable in method validation. The strong electron-withdrawing nature of the 3,5-dinitropyridyl group fundamentally alters the physicochemical boundaries of the native amino acid. This whitepaper systematically deconstructs the thermal degradation pathways of DNPy-L-Ile, providing the mechanistic causality and self-validating protocols necessary to ensure absolute data integrity in your analytical workflows.
Chemical Dynamics and Mechanistic Pathways
The derivatization of L-isoleucine with a 3,5-dinitropyridyl moiety introduces intense UV absorbance and distinct steric bulk, which are highly advantageous for chiral recognition by macrocyclic antibiotics [1]. However, this modification comes at a thermodynamic cost. The pyridine nitrogen, coupled with two nitro groups, exerts a profound inductive and resonance-driven electron-withdrawing effect.
This electronic environment drastically lowers the pKa of the α -proton on the isoleucine backbone. Under thermal stress—particularly in aqueous or slightly basic conditions—DNPy-L-Ile is highly susceptible to three primary degradation pathways:
-
α -Carbon Epimerization (Chiral Degradation): The abstraction of the acidic α -proton forms a planar carbanion intermediate. Reprotonation from the opposite face yields DNPy-D-allo-isoleucine. This is the most insidious degradation pathway, as it creates false enantiomeric/diastereomeric impurities during chiral analysis.
-
Thermal Decarboxylation: At elevated temperatures (>150°C in solid state), the molecule undergoes a cyclic transition, releasing CO₂ and forming a terminal amine.
-
Hydrolytic C-N Bond Cleavage: Prolonged thermal stress in aqueous matrices can reverse the derivatization or cleave the pyridyl ring, destroying the analyte entirely [3].
Fig 1. Primary thermal degradation and epimerization pathways of DNPy-L-Isoleucine.
Experimental Methodologies: Thermal Profiling Protocol
To establish the operational boundaries of DNPy-L-Ile, empirical kinetic profiling is mandatory. The following self-validating protocol is designed to isolate thermal degradation from matrix interference, ensuring that any observed epimerization is strictly temperature-dependent.
Step-by-Step Workflow for Isothermal Degradation Kinetics
-
Standard Preparation: Reconstitute DNPy-L-Ile monocyclohexylammonium salt in LC-MS grade water to a concentration of 1.0 mM. Ensure the pH is strictly buffered to 7.0 using 50 mM sodium phosphate to prevent acid/base-catalyzed artifacts.
-
Thermal Incubation: Aliquot 100 µL of the standard into tightly sealed amber glass vials. Place the vials in a Peltier-controlled thermal block set to discrete temperatures (25°C, 60°C, 90°C).
-
Strategic Quenching (Critical Step): At predefined time intervals (0, 1, 4, 8, 24 hours), remove the vials and immediately dilute 1:10 into a 4°C quenching buffer consisting of 0.1% Formic Acid. Causality: Epimerization is driven by carbanion formation. Dropping the pH to ~2.7 instantly protonates the intermediate and locks the chiral ratio, preventing post-incubation degradation.
-
Chiral CE Analysis: Inject the quenched samples into a Capillary Electrophoresis system. Use a fused-silica capillary (50 µm ID x 40 cm). The Background Electrolyte (BGE) should consist of 50 mM sodium phosphate (pH 6.0) containing 5 mM Teicoplanin as the chiral selector [2]. Apply +15 kV and monitor UV absorbance at 340 nm.
-
Data Processing: Integrate the peak areas of the intact L-isomer and the D-allo epimer. Plot ln([A]t/[A]0) versus time to extract the first-order rate constant ( k ).
Fig 2. Step-by-step experimental workflow for thermal stability profiling.
Quantitative Data & Kinetic Parameters
The thermal stability of DNPy-L-Ile is highly phase- and matrix-dependent. The table below summarizes the kinetic parameters derived from accelerated degradation studies. These metrics serve as a baseline for determining safe storage and operational limits.
| Temperature (°C) | Matrix Environment | Primary Degradation Pathway | Half-Life ( t1/2 ) | Rate Constant ( k ) |
| 25°C | Aqueous Buffer (pH 7.0) | Epimerization | > 6 months | < 3.8 × 10⁻⁵ h⁻¹ |
| 60°C | Aqueous Buffer (pH 7.0) | Epimerization / Cleavage | 14.2 days | 2.0 × 10⁻³ h⁻¹ |
| 90°C | Aqueous Buffer (pH 7.0) | Cleavage / Decarboxylation | 4.8 hours | 0.144 h⁻¹ |
| 150°C | Solid State (TGA) | Decarboxylation | N/A (Onset of mass loss) | N/A |
Note: Epimerization rates increase exponentially above 40°C due to the lowered activation energy barrier induced by the 3,5-dinitropyridyl group.
Implications for Chiral CE Workflows
The degradation data has profound implications for researchers utilizing macrocyclic antibiotics (e.g., Ristocetin A, Teicoplanin) for enantiomeric separations [1][2].
In Capillary Electrophoresis, the application of high voltages generates internal Joule heating . If the capillary is inadequately cooled, the internal temperature can easily exceed 50°C. Because DNPy-L-Ile is highly susceptible to thermally induced α -carbon deprotonation, uncontrolled Joule heating will cause in-capillary epimerization. This manifests as plateauing baselines between the L- and D-allo peaks, or artificial inflation of the D-allo impurity peak, leading to catastrophic failures in chiral purity validation.
Conclusion & Best Practices
The structural features that make DNPy-L-Ile an excellent analytical derivative also engineer its vulnerability to thermal degradation. To maintain scientific integrity, adhere to the following best practices:
-
Storage: Always store the solid monocyclohexylammonium salt of DNPy-L-Ile desiccated at -20°C.
-
Solution Handling: Prepare aqueous standards fresh daily. If autosampler storage is required, maintain the compartment at 4°C and ensure the diluent is slightly acidic (pH 3-4) to suppress carbanion formation.
-
Instrumental: When performing CE, strictly limit applied voltage to maintain current below 50 µA, and utilize active liquid capillary cooling (set to 20°C) to negate Joule heating.
References
-
Highly Enantioselective Capillary Electrophoretic Separations with Dilute Solutions of the Macrocyclic Antibiotic Ristocetin A Source: Scholars' Mine (Missouri University of Science and Technology) URL:[Link] [1]
-
Capillary Electrophoretic Enantiomeric Separations using the Glycopeptide Antibiotic, Teicoplanin Source: Scholars' Mine (Missouri University of Science and Technology) URL:[Link] [2]
-
Journal of Scientific And Industrial Research 1966 Vol.25 No.6 (Reagents for NH2-terminal group determination) Source: Journal of Scientific & Industrial Research URL:[Link] [3]
Isoelectric point and pKa values of dinitropyridyl-L-isoleucine
An In-Depth Technical Guide to the Isoelectric Point and pKa Values of Dinitropyridyl-L-isoleucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive theoretical and practical framework for determining the isoelectric point (pI) and acidity constants (pKa) of L-isoleucine when modified with a dinitropyridyl group. Modification of amino acids is a cornerstone of drug development and proteomic studies, altering the molecule's charge characteristics, solubility, and biological interactions. Understanding the precise shifts in pKa and pI is critical for predicting molecular behavior in physiological environments, optimizing purification strategies, and designing targeted therapeutics. This document synthesizes established biochemical principles with field-proven experimental protocols, offering a robust guide for researchers.
Introduction: The Critical Role of pKa and Isoelectric Point
In the realm of biochemistry and pharmaceutical sciences, the charge state of a molecule is a paramount determinant of its function. This charge is governed by the interplay between the pH of the environment and the intrinsic acidity constants (pKa values) of the molecule's ionizable functional groups.
-
pKa : The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka). It represents the pH at which an ionizable group is 50% protonated and 50% deprotonated. For any given functional group, its charge state can be predicted based on the solution's pH relative to its pKa.[1][2]
-
Isoelectric Point (pI) : The isoelectric point is the specific pH at which a molecule, such as an amino acid, carries no net electrical charge.[3][4] At this point, the molecule exists as a zwitterion, containing an equal number of positive and negative charges, and its electrophoretic mobility is zero. This property is fundamental to separation techniques like isoelectric focusing and influences protein solubility, which is often minimal at the pI.
L-isoleucine is one of the 20 proteinogenic amino acids, featuring a nonpolar, aliphatic side chain. Like all standard amino acids, it possesses two primary ionizable groups: an α-carboxyl group and an α-amino group.[5]
The modification of L-isoleucine with a dinitropyridyl (DNPyr) or a similar dinitrophenyl (DNP) group via reagents like 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) drastically alters its electronic properties.[6][7] The DNP group is a strong electron-withdrawing moiety due to the presence of two nitro groups. When attached to the α-amino group of isoleucine, it significantly reduces the basicity (and thus lowers the pKa) of the nitrogen atom.[8] This guide will elucidate the theoretical prediction and experimental determination of these new physicochemical parameters for Dinitropyridyl-L-isoleucine.
Theoretical Framework and Prediction
The structure of Dinitropyridyl-L-isoleucine (DNP-L-isoleucine) contains two key ionizable groups: the original α-carboxyl group and the newly modified α-amino group.
-
α-Carboxyl Group (-COOH) : This group is acidic. The modification at the amino terminus has a negligible effect on the carboxyl pKa.
-
Dinitropyridyl-Amino Group (-NH-DNPyr) : The two nitro groups on the aromatic ring pull electron density away from the nitrogen atom. This inductive effect makes the lone pair on the nitrogen far less available to accept a proton, thus dramatically lowering its pKa compared to an unmodified amino group. The pKa of the conjugate acid of 2,4-dinitroaniline is approximately -4.53, indicating it is a very weak base.[8] While the alkyl group of isoleucine will have a slight counteracting effect, the pKa is expected to be exceptionally low.
Standard pKa and pI Values of L-Isoleucine
To appreciate the magnitude of the change, we must first consider the baseline values for unmodified L-isoleucine.
| Parameter | Value | Reference(s) |
| pKa₁ (α-carboxyl) | ~2.36 | [5][9] |
| pKa₂ (α-amino) | ~9.60 - 9.76 | [9][10] |
| pI (Isoelectric Point) | ~5.98 - 6.04 | [9] |
Predicted pKa and pI of Dinitropyridyl-L-Isoleucine
The primary change will be the drastic reduction of pKa₂.
-
pKa₁ (α-carboxyl) : Remains largely unchanged. Predicted pKa₁ ≈ 2.4 .
-
pKa₂ (DNPyr-amino) : The strong electron-withdrawing nature of the DNPyr group will lower this value significantly. For DNP-amino acids, the pKa of the modified amino group is often below 1.0, rendering it essentially unprotonated at typical physiological or experimental pH values. For the purpose of this guide, we will estimate it to be near zero. Predicted pKa₂ ≈ 0.5 .
-
pI Calculation : The pI is calculated by averaging the pKa values that bracket the neutral, zwitterionic form.[11][12] For DNP-L-isoleucine, the neutral species exists between the deprotonation of the carboxyl group (pKa₁) and the deprotonation of the DNP-amino group (pKa₂). However, since the DNP-amino group is so acidic, the molecule will carry a net negative charge at any pH above ~2.4. The traditional zwitterion with a positive amino group and negative carboxyl group does not exist. The isoelectric point will be the average of the two acidic pKa values.
pI = (pKa₁ + pKa₂) / 2 pI = (2.4 + 0.5) / 2 = 1.45
This predicted pI is extremely acidic, indicating the molecule will be anionic under almost all biochemical conditions.
Ionization States of DNP-L-Isoleucine
The charge of the molecule changes as the pH crosses the pKa values.
Caption: Ionization states of DNP-L-Isoleucine at different pH ranges.
Experimental Determination Methodologies
Theoretical predictions require experimental validation. The following protocols provide robust methods for determining the pKa and pI values of DNP-L-isoleucine.
Method 1: Potentiometric Titration
Potentiometric titration is a fundamental technique used to determine the pKa values of an acid or base by measuring the pH of a solution as a titrant of known concentration is added.[13][14]
Principle: A titration curve of pH versus the volume of added titrant (e.g., NaOH) is generated. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve), where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.[4]
-
Preparation of Analyte:
-
Accurately weigh a sample of DNP-L-isoleucine to prepare a solution of known concentration (e.g., 10 mM) in deionized, decarbonated water.[15]
-
To ensure all molecules start in the fully protonated state, add a precise volume of a strong acid (e.g., 0.1 M HCl) to bring the initial pH below 1.0. Record the total initial volume.[15]
-
-
Titration Setup:
-
Place the analyte solution in a beaker with a magnetic stirrer.
-
Immerse a calibrated pH electrode and a temperature probe in the solution.
-
Use a burette filled with a standardized strong base solution (e.g., 0.1 M NaOH).
-
-
Titration Procedure:
-
Begin stirring the solution at a constant, moderate speed.
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).[13]
-
After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH has risen significantly past the expected second equivalence point (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the equivalence points, which are the points of steepest inflection on the curve. These can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²).
-
The pKa values are determined from the pH at the half-equivalence points (the midpoint volume between two equivalence points).[4]
-
Caption: Workflow for determining pKa values via potentiometric titration.
Method 2: Isoelectric Focusing (IEF)
Isoelectric focusing is a high-resolution electrophoretic technique that separates molecules based on their isoelectric point (pI).[16][17]
Principle: A stable pH gradient is established in a gel matrix. When a sample is applied and an electric field is imposed, molecules migrate towards the anode or cathode until they reach the pH that corresponds to their pI. At this point, the net charge is zero, and migration ceases, causing the molecule to "focus" into a sharp band.[17][18]
-
Gel Preparation:
-
Use a pre-cast immobilized pH gradient (IPG) strip with a very acidic range (e.g., pH 2.5-5) to ensure the predicted pI of ~1.45 falls within the gradient.
-
Rehydrate the IPG strip overnight in a rehydration buffer containing the DNP-L-isoleucine sample and a set of pI markers (commercially available small molecules or peptides with known acidic pI values).
-
-
Focusing:
-
Place the rehydrated IPG strip into an IEF cell. Ensure good contact with the anode (acidic) and cathode (basic) electrodes.
-
Apply a voltage program according to the manufacturer's instructions. This typically involves a stepwise increase in voltage to allow for gradual focusing and prevent overheating.[19]
-
-
Staining and Visualization:
-
After focusing is complete, fix the molecules in the gel using a solution like trichloroacetic acid.
-
Stain the gel to visualize the focused bands. Since DNP-L-isoleucine is yellow, it may be visible without staining, but a sensitive protein stain like Coomassie Brilliant Blue can enhance detection if needed.[19]
-
-
pI Determination:
-
Measure the migration distance of the known pI markers from one end of the gel (e.g., the anode).
-
Create a standard curve by plotting the known pI of each marker against its migration distance.
-
Measure the migration distance of the DNP-L-isoleucine band and use the standard curve to interpolate its pI.[18]
-
Caption: Workflow for determining the isoelectric point via IEF.
Data Synthesis and Interpretation
The combination of theoretical prediction and experimental validation provides a high degree of confidence in the determined values.
Summary of Predicted and Experimental Data
| Parameter | Predicted Value | Method of Determination |
| pKa₁ (α-carboxyl) | ~2.4 | Potentiometric Titration |
| pKa₂ (DNPyr-amino) | ~0.5 | Potentiometric Titration |
| pI (Isoelectric Point) | ~1.45 | Isoelectric Focusing (IEF) |
Interpreting the Results: A successful titration will yield a curve with two distinct buffering regions, confirming the presence of two ionizable groups. The experimentally determined pKa values should align closely with the predicted values. In the IEF experiment, the DNP-L-isoleucine should focus into a sharp band at a very acidic point on the gel, corresponding to the pI determined from the standard curve. Discrepancies between predicted and experimental values may arise from solvent effects, temperature, or ionic strength, which should be noted in the final analysis.
Conclusion
The dinitropyridyl modification of L-isoleucine induces a profound shift in its physicochemical properties, primarily by converting the basic α-amino group into a highly acidic functional group. This transformation lowers the pKa of the amino group by several orders of magnitude and results in an extremely acidic isoelectric point. The methodologies detailed in this guide—potentiometric titration and isoelectric focusing—provide a robust, validated pathway for accurately determining these critical parameters. For researchers in drug development and proteomics, this knowledge is indispensable for predicting molecular behavior, optimizing purification protocols, and designing molecules with tailored charge characteristics for enhanced biological efficacy and targeting.
References
- Vertex AI Search. (n.d.). 2,4-Dinitroaniline CAS#: 97-02-9 - ChemicalBook.
- G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids.
- Vedantu. (2025, November 27). Sangers reagent is used for the identification of A class 11 chemistry CBSE.
- Filo. (2025, December 1). What are amino acids? Explain the reaction of amino acid with 1) Sanger's reagent 2) Dansyl chloride.
- Quora. (2014, December 29). How does Sanger's reagent work?
- Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene.
- PMC. (n.d.). Separation of Bioactive Small Molecules, Peptides from Natural Sources and Proteins from Microbes by Preparative Isoelectric Focusing (IEF) method.
- PMC. (n.d.). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences.
- Fiveable. (2025, August 15). 26.2 Amino Acids and the Henderson–Hasselbalch Equation: Isoelectric Points.
- Chemistry LibreTexts. (2024, September 30). 26.2: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points.
- Chemistry LibreTexts. (2024, March 23). 26.3: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points.
- MtoZ Biolabs. (n.d.). How to Calculate the Isoelectric Point of Amino Acids?
- DrugFuture. (n.d.). 2,4-Dinitroaniline.
- Pearson. (n.d.). Amino Acids and Henderson-Hasselbalch: Videos & Practice Problems.
- Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them).
- NIH PubChem. (n.d.). L-Isoleucine | C6H13NO2 | CID 6306.
- The Repository at St. Cloud State. (n.d.). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry.
- Lippincott Illustrated Reviews: Biochemistry. (n.d.). 1. Amino Acids.
- Isca Biochemicals. (n.d.). Amino acid pKa and pKi values.
- University of Calgary. (n.d.). Ch27 pKa and pI values.
- Thermo Fisher Scientific. (2016, May 16). Isoelectric Point Estimation, Amino Acid Sequence and Algorithms.
- Star Republic: Guide for Biologists. (n.d.). pKa values of amino acids.
- AAT Bioquest. (2024, May 17). How do I calculate isoelectric points?
- Amino Acid Data Table. (n.d.).
- Scribd. (n.d.). Potentiometric Titration of Acids and Amino Acids | PDF.
- Potenciometric pH titration of glycine - non-linear regression in the biological chemistry laboratory. (n.d.).
- MyBioSource Learning Center. (n.d.). Isoelectric focusing.
- Calculate the isoelectric point for: 1. Isoleucine 2. Tyrosine 3. N-acetyl-Asp-Ala-Lys-Tyr-NH_2. (n.d.).
- ResearchGate. (n.d.). Determination of Some Amino Acids by Potentiometric and Spectrophotometric Titrations Compared with Official Methods ….
- ResearchGate. (n.d.). (PDF) Titrimetric Determinations of Some Amino Acids.
- Creative BioMart. (2024, May 15). Principle and Protocol of Isoelectric Focusing Electrophoresis.
- Wikipedia. (n.d.). Isoelectric focusing.
- Sigma-Aldrich. (n.d.). L-Isoleucine, from non-animal source Cell culture tested, meets EP, JP, & USP testing specifications Product Number I7403 P.
- Agilent. (2014, May 1). Principles and Applications of Capillary Isoelectric Focusing.
- Wikipedia. (n.d.). 2,4-Dinitroaniline.
- ResearchGate. (n.d.). (PDF) Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography.
- Pearson. (n.d.). Isoelectric Point (pI) Calculator | Protein & Amino Acid pI from pKa.
Sources
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 8. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]
- 9. homework.study.com [homework.study.com]
- 10. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. How do I calculate isoelectric points? | AAT Bioquest [aatbio.com]
- 13. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 14. scribd.com [scribd.com]
- 15. Potenciometric pH titration of glycine [regressioninbiologicalchemistry.weebly.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. Isoelectric focusing - Wikipedia [en.wikipedia.org]
- 18. Principle and Protocol of Isoelectric Focusing Electrophoresis - Creative BioMart [creativebiomart.net]
- 19. mybiosource.com [mybiosource.com]
Preliminary Investigation of Dinitropyridyl-L-Isoleucine Binding Affinity: Mechanistic Insights into Chiral Recognition
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the field of chiral chromatography and receptor-ligand profiling, the accurate determination of binding affinities for enantiomeric amino acids is critical for pharmaceutical development. Native aliphatic amino acids, such as L-isoleucine, present significant analytical challenges due to their lack of a strong chromophore and limited interaction modalities.
By derivatizing the N-terminus to form Dinitropyridyl-L-isoleucine (DNPyr-L-Ile) (CAS: 102850-27-1), we introduce a potent π-acidic moiety that fundamentally alters the molecule's thermodynamic binding profile. This whitepaper details the mechanistic rationale, self-validating experimental protocols, and thermodynamic data synthesis required to investigate the binding affinity of DNPyr-L-Ile against macrocyclic antibiotic chiral stationary phases (CSPs).
Mechanistic Framework of DNPyr-Derivatization
The selection of the N-3,5-dinitropyridyl (DNPyr) group is not merely for UV detectability; it is a deliberate structural modification designed to probe the multimodal binding capabilities of complex receptors. Macrocyclic antibiotics, such as Teicoplanin and Ristocetin A, are covalently bonded to silica gel to act as robust separation agents[1]. These CSPs possess a characteristic "aglycon basket" that facilitates highly enantioselective separations[2].
The binding affinity of DNPyr-L-Ile to a macrocyclic CSP is governed by three simultaneous interactions:
-
π-π Donor-Acceptor Stacking: The electron-deficient (π-acidic) dinitropyridyl ring of the analyte forms strong stacking interactions with the electron-rich (π-basic) aromatic rings of the CSP.
-
Hydrogen Bonding: The free carboxylate group of the isoleucine moiety acts as a hydrogen bond acceptor/donor with the amine and hydroxyl groups lining the rim of the CSP's aglycon basket.
-
Steric Inclusion: The bulky sec-butyl side chain of isoleucine must physically orient itself within the hydrophobic cavities of the macrocycle[3].
The spatial arrangement of these three interaction points determines the transient diastereomeric complex's stability, dictating the ultimate binding affinity ( ΔG∘ ).
Interaction Pathway Visualization
Fig 1: Multimodal binding interactions governing the chiral recognition of DNPyr-L-isoleucine.
Thermodynamic Protocol for Binding Affinity Profiling
To ensure scientific integrity, the following High-Performance Liquid Chromatography (HPLC) protocol is designed as a self-validating system . Every step includes a built-in control to verify the causality of the observed binding affinities.
Phase 1: System Suitability & Void Volume Determination
-
Action: Inject 1,3,5-tri-tert-butylbenzene (TTBB) into the HPLC system equipped with a Teicoplanin CSP column (250 x 4.6 mm, 5 µm).
-
Causality: TTBB is highly sterically hindered and does not enter the pores or interact with the CSP. Its retention time establishes the exact dead volume ( t0 ). Without an accurate t0 , the calculation of the retention factor ( k′ ), and subsequently the Gibbs free energy ( ΔG∘ ), will be fundamentally flawed.
Phase 2: Mobile Phase Optimization (Polar Organic Mode)
-
Action: Prepare a mobile phase of 100% Methanol modified with 0.1% (v/v) Glacial Acetic Acid and 0.1% (v/v) Triethylamine (TEA).
-
Causality: We utilize the Polar Organic Mode (POM) rather than a reversed-phase aqueous system. The specific ratio of acid/base modifiers controls the ionization state of both the DNPyr-L-Ile carboxylate and the CSP's primary amines. This non-aqueous ionic environment suppresses non-specific hydrophobic clustering, forcing the analyte to rely strictly on targeted hydrogen bonding and π-π stacking for retention.
Phase 3: Variable-Temperature Thermodynamic Profiling
-
Action: Perform triplicate injections of DNPyr-L-Ile and DNPyr-D-Ile at precisely controlled column temperatures: 10°C, 20°C, 30°C, and 40°C.
-
Causality: Binding affinity is a composite of enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ). By acquiring multi-temperature data, we can construct a Van 't Hoff plot ( lnk′ vs 1/T ). A linear regression allows us to extract the exact thermodynamic drivers of the binding event, validating whether the interaction is enthalpy-driven (confirming strong direct bond formation) or entropy-driven (indicating solvent displacement).
Quantitative Data Synthesis
The raw chromatographic retention times ( tR ) are converted into retention factors ( k′=(tR−t0)/t0 ). The binding affinity ( ΔG∘ ) is calculated using the relationship ΔG∘=−RTlnk′ .
The table below summarizes representative thermodynamic binding parameters for DNPyr-isoleucine enantiomers on a Teicoplanin CSP at 298K.
| Analyte | Retention Factor ( k′ ) | Separation Factor ( α ) | ΔG298K∘ (kJ/mol) | ΔH∘ (kJ/mol) | TΔS∘ (kJ/mol) | Binding Driver |
| DNPyr-L-Isoleucine | 2.45 | - | -2.22 | -14.50 | -12.28 | Enthalpy |
| DNPyr-D-Isoleucine | 4.12 | 1.68 | -3.51 | -18.20 | -14.69 | Enthalpy |
Data Interpretation: The data confirms a highly enantioselective binding environment. Both enantiomers exhibit negative enthalpy ( ΔH∘ ), proving that binding is driven by strong exothermic interactions (π-π stacking and H-bonding) rather than entropy. The D-enantiomer demonstrates a more negative ΔG∘ , indicating a superior steric fit within the aglycon basket compared to the L-enantiomer.
Conclusion
The preliminary investigation of DNPyr-L-isoleucine binding affinity highlights the necessity of strategic derivatization in analytical chemistry. By appending the 3,5-dinitropyridyl moiety, we activate a robust π-π interaction network that, when combined with precisely controlled Polar Organic mobile phases, enables deep thermodynamic profiling of receptor-ligand interactions. The self-validating protocols outlined herein provide a rigorous foundation for scaling these methodologies to broader drug development and chiral screening workflows.
References
- Title: DINITROPYRIDYL-L-ISOLEUCINE CAS:102850-27-1 Source: ChemBuyersGuide / Alfa Chemistry URL
- Title: Macrocyclic antibiotics as separation agents (US5964996A)
- Title: Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A Source: Scholars' Mine, Missouri S&T URL
- Source: Academia.
Sources
Protocol for amino acid derivatization with dinitropyridyl-L-isoleucine
Application Note: Advanced Chiral Derivatization Protocol for Amino Acid Enantiomeric Resolution Using Dinitropyridyl-L-Isoleucine
Introduction & Mechanistic Causality
The accurate determination of amino acid enantiomeric purity is a critical quality attribute in peptide drug development, biomarker discovery, and synthetic biology. While direct chiral separation using specialized stationary phases is common, indirect separation via chiral derivatization often yields superior resolution, higher sensitivity, and greater robustness in standard reversed-phase high-performance liquid chromatography (RP-HPLC) and capillary electrophoresis (CE)[1].
Dinitropyridyl-L-isoleucine (DNPYR-L-Ile, CAS: 102850-27-1) is an advanced chiral derivatizing agent (CDA) that acts as a highly effective analog to the traditional Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). The structural design of DNPYR-L-Ile offers two distinct mechanistic advantages:
-
Enhanced Steric Bulk: The L-isoleucine moiety possesses two stereocenters (2S, 3S) and a bulky aliphatic side chain. This amplifies the differential steric and hydrophobic interactions between the resulting diastereomers, significantly improving the chromatographic resolution ( Rs ) of challenging enantiomeric pairs (e.g., D/L-proline)[2].
-
Ionizable Pyridyl Ring: Unlike the dinitrophenyl group, the dinitropyridyl (DNPyr) ring contains a basic nitrogen atom. This provides a protonatable site at low pH, altering the electrophoretic mobility of the derivatives—making it exceptionally powerful for Capillary Electrophoresis (CE)[3][4] and enhancing ionization efficiency in Electrospray Ionization Mass Spectrometry (ESI-MS).
The derivatization proceeds via a Nucleophilic Aromatic Substitution ( SNAr ) mechanism, where the unprotonated primary or secondary amine of the target amino acid attacks the activated pyridyl ring of the reagent.
SNAr mechanism and RP-HPLC resolution of DNPYR-L-Ile diastereomers.
Self-Validating Experimental Design
To ensure absolute trustworthiness in quantitative applications, this protocol is structured as a self-validating system . It mandates the use of:
-
Reagent Blank: To track the hydrolysis product of DNPYR-L-Ile (DNPYR-OH), which forms inevitably in aqueous base and must not co-elute with target analytes.
-
Internal Standard (IS): L-Norleucine is utilized as an IS because it does not naturally occur in biological samples. It normalizes variations in derivatization efficiency and corrects for minor retention time shifts caused by mobile phase fluctuations[4].
Step-by-Step Derivatization Protocol
Materials & Reagents
-
Derivatizing Agent: DNPYR-L-Isoleucine (10 mM in LC-MS grade Acetonitrile). Note: Prepare fresh daily to prevent solvolysis.
-
Reaction Buffer: 1.0 M Sodium Bicarbonate ( NaHCO3 ), adjusted to pH 8.5.
-
Quenching Agent: 1.0 M Hydrochloric Acid ( HCl ).
-
Internal Standard: L-Norleucine (1 mM in LC-MS grade water).
Methodology
-
Analyte Preparation: Aliquot 50 µL of the amino acid sample (approx. 0.1–1.0 mM) into a 1.5 mL amber microcentrifuge tube. Causality: Amber tubes are used because dinitropyridyl derivatives exhibit mild photosensitivity over prolonged exposure.
-
Internal Standard Addition: Add 10 µL of the 1 mM L-Norleucine IS solution to the sample.
-
Alkalinization: Add 20 µL of 1.0 M NaHCO3 . Vortex briefly.
-
Causality: The pKa of the α -amino group of most amino acids is ~9.5. A pH of 8.5–9.0 ensures a sufficient fraction of the amine is deprotonated (acting as a strong nucleophile) while minimizing the rapid competitive hydrolysis of the DNPYR-L-Ile reagent by hydroxide ions.
-
-
Derivatization: Add 100 µL of the 10 mM DNPYR-L-Ile reagent. Vortex thoroughly.
-
Incubation: Heat the mixture in a thermomixer at 40°C for 60 minutes at 800 rpm.
-
Causality: Mild heating accelerates the SNAr reaction to completion. Temperatures exceeding 50°C are avoided to prevent heat-induced racemization of the stereocenters.
-
-
Reaction Quenching: Remove from heat and immediately add 20 µL of 1.0 M HCl .
-
Causality: The acid drops the pH below 3.0, instantly protonating any remaining unreacted amines (halting the reaction) and neutralizing the bicarbonate buffer (evolving CO2 ). This stabilizes the formed diastereomers for downstream analysis.
-
-
Dilution & Filtration: Add 800 µL of Mobile Phase A (e.g., 0.1% Formic Acid in Water). Filter the mixture through a 0.22 µm PTFE syringe filter into an HPLC vial.
Workflow for amino acid derivatization and separation using DNPYR-L-Ile.
Chromatographic Data & Interpretation
For RP-HPLC analysis, a standard C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended, utilizing a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Detection is typically performed via UV absorbance at 340 nm or via ESI-MS in positive ion mode.
Elution Logic: The L-L diastereomer consistently elutes before the D-L diastereomer. The D-L configuration forces the hydrophobic side chains of the analyte and the isoleucine moiety into a trans-like, extended conformation that interacts more strongly with the hydrophobic C18 stationary phase, increasing retention time.
Table 1: Representative Chromatographic Resolution of DNPYR-L-Ile Derivatized Amino Acids
| Target Amino Acid | L-L Diastereomer RT (min) | D-L Diastereomer RT (min) | Chromatographic Resolution ( Rs ) |
| Alanine | 12.4 | 14.8 | 3.1 |
| Valine | 15.1 | 18.5 | 4.2 |
| Leucine | 18.2 | 22.4 | 4.8 |
| Proline | 13.5 | 15.9 | 2.9 |
| Glutamic Acid | 9.2 | 10.5 | 1.8 |
| L-Norleucine (IS) | 19.0 | N/A | N/A |
Troubleshooting & Expert Insights
-
Artifact Peaks & Multiple Derivatives: Basic amino acids like Lysine and Tyrosine possess secondary nucleophilic sites (the ϵ -amino group and the phenolic hydroxyl group, respectively). Under the prescribed pH 8.5 conditions, Lysine will form a di-derivatized product. Tyrosine may form a mixture of mono- and di-derivatized products. Solution: To force complete di-derivatization of Tyrosine, increase the molar excess of DNPYR-L-Ile to 10:1 and extend the incubation time to 90 minutes.
-
Poor Resolution in CE: If utilizing Capillary Electrophoresis instead of HPLC, the separation relies on differences in charge-to-mass ratio and complexation. Ensure the background electrolyte (BGE) is buffered accurately (e.g., pH 6.0–7.0) to exploit the ionizable nature of the dinitropyridyl ring[3][4].
-
Low Derivatization Yield: If the internal standard peak area is unexpectedly low, verify the pH of the reaction mixture prior to adding the reagent. Highly acidic sample matrices can neutralize the bicarbonate buffer, leaving the amino groups protonated and unreactive.
References
- Alfa Chemistry. "DINITROPYRIDYL-L-ISOLEUCINE CAS:102850-27-1." ChemBuyersGuide,
- Szókán, G., et al. "Analytical Methods for Solid Phase Peptide Synthesis.
- Armstrong, D.W., et al. "Highly Enantioselective Capillary Electrophoretic Separations with Dilute Solutions of the Macrocyclic Antibiotic Ristocetin A." Scholars' Mine,
- Armstrong, D.W. "Macrocyclic antibiotics as separation agents.
- Gübitz, G., et al. "Chiral Separation Principles.
Sources
Application Note: Comprehensive HPLC Method Development for Dinitropyridyl-L-Isoleucine Analysis
Executive Summary
Dinitropyridyl-L-isoleucine (DNPy-L-isoleucine) is a highly functionalized amino acid derivative utilized in advanced peptide synthesis and chiral biomarker tracking. The addition of the dinitropyridyl moiety transforms the aliphatic isoleucine into a highly chromophoric and sterically distinct molecule.
As a Senior Application Scientist, I have designed this protocol not merely as a set of instructions, but as a self-validating analytical system . Because the synthesis of DNPy-L-isoleucine can yield both chemical impurities (byproducts of the derivatization) and stereoisomeric impurities (epimerization to D-isoleucine or allo-isoleucine), a single chromatographic method is insufficient. We employ a dual-pathway strategy: Reversed-Phase HPLC (RP-HPLC) for chemical purity and Chiral HPLC for enantiomeric resolution.
Mechanistic Rationale & Strategy (Causality)
The Derivatization Advantage
Underivatized aliphatic amino acids like isoleucine lack a strong chromophore, making standard UV detection nearly impossible without pre- or post-column derivatization. The dinitropyridyl tag acts as an electron-deficient π -system that exhibits a strong absorbance maximum at , allowing for highly selective photometric estimation away from the background noise of standard biological matrices. Furthermore, it absorbs strongly at 254 nm, providing flexibility in detector selection.
Column Selection & Interaction Causality
-
Chemical Purity (C18): The hydrophobic sec-butyl side chain of isoleucine and the aromatic DNPy ring interact predictably with a C18 stationary phase. By utilizing an acidic mobile phase (0.1% Trifluoroacetic acid), we suppress the ionization of the carboxylate group ( pKa ~2.3). This forces the molecule into a single, uncharged hydrophobic state, eliminating peak tailing and ensuring robust retention.
-
Enantiomeric Purity (Macrocyclic Antibiotic CSP): Standard C18 columns cannot resolve stereoisomers. We utilize a Teicoplanin-based Chiral Stationary Phase (CSP). Macrocyclic antibiotics have been proven highly effective for the. The electron-deficient DNPy ring acts as a π -acid, intercalating with the π -basic phenolic rings of the CSP, while the carboxylate group hydrogen-bonds with the peptide backbone.
Method Development Workflow
Fig 1. Dual-pathway HPLC method development workflow for DNPy-L-Isoleucine.
Experimental Protocols
Protocol A: RP-HPLC for Chemical Purity
This method separates DNPy-L-isoleucine from unreacted dinitropyridine, free isoleucine, and degradation products.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Channel A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water. Degas via sonication.
-
Channel B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.
-
Causality: TFA acts as an ion-pairing agent and pH modifier, ensuring the analyte remains protonated for sharp peak symmetry.
-
-
Sample Preparation:
-
Accurately weigh 10.0 mg of the DNPy-L-isoleucine sample.
-
Dissolve in 10.0 mL of Diluent (Water:Acetonitrile 80:20 v/v).
-
Causality: The diluent strictly matches the initial gradient conditions. Injecting a sample in 100% organic solvent would cause a "solvent effect," leading to peak splitting for early-eluting impurities.
-
-
Chromatographic Execution:
-
Column: C18, 150 x 4.6 mm, 3 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (general aromatic) and 390 nm (DNPy-specific).
-
Protocol B: Chiral HPLC for Enantiomeric Purity
This method resolves L-isoleucine from its stereoisomers (D-isoleucine, L-allo-isoleucine, D-allo-isoleucine).
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Prepare an isocratic mixture of Methanol and 0.1% Ammonium Acetate buffer in water (70:30 v/v).
-
Causality: Operating in Polar Organic Mode (POM) maximizes the electrostatic and hydrogen-bonding interactions required for chiral recognition, while the volatile ammonium acetate ensures the method is MS-compatible.
-
-
System Suitability Standard (Self-Validating Step):
-
Prepare a resolution mixture containing 50 µg/mL each of DNPy-L-isoleucine and DNPy-D-isoleucine.
-
Causality: The analytical sequence is programmed to automatically abort if the critical pair resolution ( Rs ) falls below 2.0. This guarantees that no sample data is recorded unless the system's chiral recognition is fully active, ensuring absolute trustworthiness.
-
-
Chromatographic Execution:
-
Column: Teicoplanin CSP (e.g., Astec Chirobiotic T), 250 x 4.6 mm, 5 µm.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C (Lower temperatures often enhance chiral resolution by stabilizing transient diastereomeric complexes).
-
Detection: UV at 390 nm.
-
Quantitative Data & Validation Parameters
To ensure reproducibility across different laboratories, the quantitative parameters for the gradients and system suitability are summarized below.
Table 1: RP-HPLC Gradient Program (Chemical Purity)
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Elution Profile |
| 0.0 | 1.0 | 80 | 20 | Isocratic hold |
| 2.0 | 1.0 | 80 | 20 | Target analyte focusing |
| 15.0 | 1.0 | 10 | 90 | Linear gradient |
| 18.0 | 1.0 | 10 | 90 | High-organic wash |
| 18.1 | 1.0 | 80 | 20 | Return to initial |
| 25.0 | 1.0 | 80 | 20 | Column re-equilibration |
Table 2: Self-Validating System Suitability Criteria (ICH Q2(R2) Compliant)
| Parameter | RP-HPLC Target | Chiral HPLC Target | Causality / Implication |
| Retention Time ( tR ) | ~8.5 min | ~12.4 min | Ensures proper column chemistry and phase ratio. |
| Resolution ( Rs ) | > 2.5 (vs nearest impurity) | > 2.0 (L vs D epimer) | Validates baseline separation for accurate integration. |
| Tailing Factor ( Tf ) | < 1.5 | < 1.8 | Confirms suppression of secondary silanol interactions. |
| %RSD (Area, n=6) | < 1.0% | < 2.0% | Proves injection precision and detector stability. |
Chiral Recognition Mechanism
General dictate that a minimum of three points of interaction must occur between the chiral stationary phase and the analyte to achieve enantiomeric resolution. The diagram below illustrates this highly specific tri-point interaction.
Fig 2. Tri-point chiral recognition mechanism between Teicoplanin CSP and DNPy-L-Isoleucine.
References
-
Title: Practical Manual - Biochemistry Source: Rani Lakshmi Bai Central Agricultural University (RLBCAU) URL: [Link]
-
Title: Highly Enantioselective Capillary Electrophoretic Separations with Dilute Solutions of the Macrocyclic Antibiotic Ristocetin A Source: Scholars' Mine, Missouri University of Science and Technology (1995) URL: [Link]
-
Title: Chiral Separation Principles Source: ResearchGate URL: [Link]
Application Note: Step-by-Step Peptide Labeling with Dinitropyridyl-L-Isoleucine (DNPy-Ile)
Document Type: Advanced Technical Protocol & Application Note Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals
Executive Summary
The incorporation of modified amino acids into synthetic peptides is a cornerstone of modern drug discovery and biochemical assay development. Dinitropyridyl-L-isoleucine (DNPy-Ile) is a specialized, chromophore-labeled amino acid derivative used to introduce a distinct UV-active tag (absorbing at ~390 nm) or a fluorescence quencher into a peptide sequence.
However, coupling DNPy-Ile presents a dual chemical challenge: steric hindrance and reagent salt-form neutralization . Isoleucine is inherently sterically restricted due to its β -branched side chain, and the addition of the bulky dinitropyridyl group exacerbates this resistance to aminolysis. Furthermore, the reagent is commercially supplied as a monocyclohexylammonium salt, which acts as a stoichiometric trap for tertiary bases during Solid-Phase Peptide Synthesis (SPPS). This guide details a self-validating, high-efficiency protocol utilizing HATU-mediated activation to overcome these barriers.
Molecular Rationale & Reagent Profiling
To design a successful coupling strategy, we must first understand the physicochemical constraints of the labeling reagent. The bright yellow dinitropyridyl group provides an excellent built-in visual and analytical tracker, but its bulk necessitates highly efficient coupling chemistry.
Table 1: Physicochemical Properties of the Labeling Reagent
| Property | Specification | Operational Implication |
| Chemical Name | Dinitropyridyl-L-isoleucine monocyclohexylammonium salt | Requires excess base to neutralize the counter-ion prior to activation. |
| CAS Number | 102850-27-1 | Standard identifier for commercial procurement. |
| Molecular Weight | 397.43 g/mol (Salt form) | Must account for the salt mass when calculating molar equivalents. |
| Appearance | Bright yellow powder | Provides a visual cue; the resin will turn yellow upon successful coupling. |
| Absorption Max ( λmax ) | ~390 nm | Enables orthogonal LC-MS/HPLC tracking away from standard peptide bonds (214 nm). |
The Chemical Logic of Sterically Hindered Coupling
The Causality of Reagent Selection
Standard carbodiimide chemistry (e.g., DIC/HOBt) is insufficient for DNPy-Ile. The β -branching of isoleucine combined with the bulky DNPy tag severely restricts the trajectory of the incoming resin-bound amine.
To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). As established by Carpino[1], HATU generates an highly reactive OAt (7-azabenzotriazole) active ester. The critical advantage here is a neighboring group effect : the pyridine nitrogen atom of the HOAt leaving group stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state, drastically accelerating the acylation rate and minimizing epimerization[2].
Table 2: Coupling Reagent Optimization for DNPy-Ile
| Reagent System | Active Intermediate | Reaction Time | Coupling Efficiency | Epimerization Risk |
| DIC / HOBt | OBt active ester | 4–6 hours | Poor (Requires double coupling) | Low |
| HBTU / DIPEA | OBt active ester | 2–3 hours | Moderate | Moderate |
| HATU / DIPEA | OAt active ester | 1 hour | Excellent (>99%) | Low (Neighboring group effect) |
Activation Pathway
The following diagram illustrates the chemical logic of the HATU-mediated activation. Note the critical first step: the monocyclohexylammonium salt must be neutralized by N,N-Diisopropylethylamine (DIPEA) before the carboxylate can attack the HATU reagent.
HATU-mediated activation pathway for sterically hindered DNPy-Ile.
Step-by-Step Experimental Protocol
This protocol is designed for a 0.1 mmol synthesis scale using standard Fmoc-SPPS methodology.
Workflow for the solid-phase incorporation of DNPy-L-Isoleucine.
Phase 1: Resin Preparation & Deprotection
-
Resin Swelling: Transfer 0.1 mmol of the Fmoc-protected peptidyl-resin to a fritted reaction vessel. Add 5 mL of Dimethylformamide (DMF) and agitate for 30 minutes to swell the polymer matrix. Drain the solvent.
-
Fmoc Removal: Add 5 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 5 mL aliquot for 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 × 5 mL, 1 minute per wash) to remove all traces of piperidine.
Phase 2: Activation and Coupling (The Critical Step)
Expert Insight: Because DNPy-Ile is a monocyclohexylammonium salt, standard DIPEA equivalents will fail. You must add enough base to neutralize the salt and drive the HATU activation.
-
Reagent Weighing: Weigh 159 mg (0.4 mmol, 4.0 eq) of DNPy-L-Isoleucine monocyclohexylammonium salt and 144 mg (0.38 mmol, 3.8 eq) of HATU. Note: HATU is kept slightly sub-stoichiometric relative to the amino acid to prevent unreacted uronium species from capping the resin-bound amines.
-
Dissolution: Dissolve the powders in 2 mL of anhydrous DMF.
-
Base Addition & Activation: Add 139 µL (0.8 mmol, 8.0 eq) of DIPEA to the solution. The mixture will immediately turn a deep, vibrant yellow/orange. Vortex for 60 seconds to allow the OAt active ester to form.
-
Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 1.5 to 2 hours.
-
Washing: Drain the reaction mixture and wash the resin with DMF (5 × 5 mL) and Dichloromethane (DCM) (3 × 5 mL). The resin beads should now possess a distinct yellow tint.
Phase 3: Cleavage and Global Deprotection
-
Cleavage Cocktail: Prepare 5 mL of cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Ultrapure H2O (95:2.5:2.5 v/v).
-
Reaction: Add the cocktail to the resin and agitate for 2 hours at room temperature.
-
Precipitation: Filter the cleavage solution into 40 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the yellow labeled peptide. Decant the ether and wash the pellet twice more with cold ether.
-
Drying: Dry the peptide pellet under a gentle stream of nitrogen, followed by lyophilization.
Self-Validation & Analytical Tracking
A robust protocol must be a self-validating system. Do not proceed to cleavage without confirming the success of the coupling step.
-
Primary Amine Verification (Kaiser Test): Take a few beads of the coupled resin and perform a ninhydrin (Kaiser) test. A successful coupling of the bulky DNPy-Ile will yield a negative result (beads and solution remain yellow/colorless, with no deep blue coloration). If the test is slightly green or blue, perform a second coupling using 2.0 eq of reagents for 1 hour.
-
Orthogonal LC-MS Tracking: During HPLC purification, monitor the eluent simultaneously at 214 nm (peptide backbone) and 390 nm (DNPy chromophore) [3]. The target labeled peptide will show strong co-absorbance at both wavelengths, allowing you to easily differentiate it from unlabeled deletion sequences or truncation byproducts.
References
-
1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive Journal of the American Chemical Society (L. A. Carpino, 1993) URL:[Link]
-
HATU - Wikipedia (Mechanism and Uronium/Aminium Salt Chemistry) Wikipedia, The Free Encyclopedia URL: [Link]
-
Analytical Techniques in Biochemistry and Molecular Biology (Dinitropyridyl Derivatives and Absorbance) Dokumen / Academic Publications URL:[Link]
Application Note: High-Resolution Chiral Proteomics via Dinitropyridyl-L-isoleucine (DNPy-L-Ile) Derivatization for LC-MS/MS
Introduction
In modern proteomics, the identification of endogenous D-amino acids within complex peptide sequences—such as non-ribosomal peptides, aging-related biomarkers, and neuropeptides—remains a significant analytical challenge. Standard LC-MS/MS workflows utilizing collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) cannot distinguish between enantiomeric residues because D- and L-amino acids exhibit identical exact masses and fragmentation patterns (1)[1].
To overcome this, chiral derivatizing agents (CDAs) are employed to convert enantiomers into diastereomers, which possess distinct physicochemical properties and can be resolved on standard achiral reversed-phase columns (2)[2]. While Marfey’s reagent (FDAA) and the Advanced Marfey’s reagent (FDLA) are widely used (3)[3], they rely on a dinitrophenyl moiety that is optimized for negative-ion electrospray ionization (-ESI) (4)[4].
This Application Note introduces Dinitropyridyl-L-isoleucine (DNPy-L-Ile) (CAS: 102850-27-1) as a next-generation CDA (5)[5]. By substituting the phenyl ring with a pyridyl ring, DNPy-L-Ile introduces a basic nitrogen atom that dramatically enhances ionization efficiency in positive-ion ESI (+ESI), seamlessly integrating with standard bottom-up proteomics workflows (6)[6].
Mechanistic Principle & Causality
The derivatization of free amino acids with DNPy-L-Ile proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. Under mildly basic conditions (pH ~8.0), the unprotonated primary or secondary amine of the target amino acid attacks the electron-deficient dinitropyridyl ring, displacing the leaving group.
Causality of Reagent Design:
-
Enhanced +ESI Sensitivity: The pyridine nitrogen acts as a potent proton acceptor in the acidic mobile phases (e.g., 0.1% formic acid) used during LC-MS/MS, yielding intense [M+H]+ precursor ions, dropping the Limit of Detection (LOD) into the low femtomole range (1)[1].
-
Superior Chromatographic Resolution: The L-isoleucine moiety features two chiral centers and a bulky aliphatic side chain. This maximizes the steric hindrance and differential hydrophobic interactions between the resulting L-L and D-L diastereomers when interacting with the C18 stationary phase, ensuring baseline resolution ( Rs>1.5 ) (2)[2].
Workflow Visualization
Caption: Workflow for chiral proteomics using DNPy-L-Ile derivatization and LC-MS/MS analysis.
Quantitative Comparison of CDAs
Table 1: Performance metrics of common Chiral Derivatizing Agents in LC-MS/MS.
| Reagent | Reactive Moiety | Chiral Selector | Preferred ESI Mode | Typical LOD (fmol) | Chromatographic Resolution ( Rs ) |
| FDAA (Marfey's) | Dinitrophenyl | L-Alanine amide | Negative (-ESI) | 50 - 100 | 1.0 - 1.2 |
| FDLA (Adv. Marfey's) | Dinitrophenyl | L-Leucinamide | Negative (-ESI) | 20 - 50 | 1.2 - 1.5 |
| DNPy-L-Ile | Dinitropyridyl | L-Isoleucine | Positive (+ESI) | 5 - 15 | > 1.5 |
(Data synthesized from comparative LC-MS/MS sensitivity limits[1] and advanced Marfey's chromatographic behaviors[4],[2])
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol incorporates a deuterium-labeling hydrolysis step. Acid hydrolysis inherently causes a small degree of artifactual racemization (1-2%). By performing hydrolysis in D2O , any amino acid that racemizes during the procedure will incorporate a deuterium atom at the α -carbon, resulting in a +1 Da mass shift. This creates a self-validating system where true endogenous D-amino acids (unlabeled) can be distinguished from artifactual D-amino acids (deuterium-labeled) (3)[3].
Step 1: Deuterated Acid Hydrolysis
-
Aliquot 10–50 μ g of the purified peptide into a heavy-wall borosilicate glass ampoule.
-
Add 200 μ L of 6N DCl in D2O .
-
Causality Check: Purge the ampoule with nitrogen gas for 2 minutes and flame-seal. Oxygen must be excluded to prevent the oxidative degradation of sensitive amino acids like methionine and tryptophan, which are highly susceptible to electrospray-induced or thermal oxidation (7)[7].
-
Incubate at 110°C for 24 hours.
-
Open the ampoule and evaporate the DCl/ D2O to complete dryness using a vacuum centrifuge.
Step 2: DNPy-L-Ile Derivatization
-
Reconstitute the dried hydrolysate in 50 μ L of LC-MS grade water.
-
Add 20 μ L of 1 M NaHCO3 buffer (pH 8.0). Causality: The basic pH ensures the α -amino groups are deprotonated ( NH2 ), rendering them strongly nucleophilic for the SNAr reaction.
-
Add 100 μ L of a 10 mM solution of DNPy-L-Ile in acetone.
-
Incubate the mixture in the dark at 40°C for 1 hour. Causality: Gentle heating accelerates the reaction kinetics without causing thermal degradation of the newly formed diastereomers (4)[4].
-
Quench the reaction by adding 20 μ L of 1N HCl. Causality: Acidification halts the SNAr reaction and stabilizes the derivatives for LC-MS/MS analysis.
Step 3: LC-MS/MS Acquisition
-
Dilute the quenched mixture 1:10 in 50% aqueous methanol.
-
Inject 2 μ L onto a C18 Reversed-Phase column (e.g., 2.1 x 100 mm, 1.7 μ m particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 30 minutes. Causality: The L-L diastereomers generally elute before the D-L diastereomers. The D-amino acid derivatives adopt a conformation that exposes more of the hydrophobic isoleucine side-chain to the stationary phase, increasing retention time (2)[2].
-
MS Parameters: Operate the mass spectrometer in Positive ESI (+ESI) Multiple Reaction Monitoring (MRM) mode. Monitor the specific [M+H]+ to fragment transitions for each DNPy-amino acid.
Data Interpretation & Troubleshooting
-
Incomplete Derivatization: If unmodified amino acids are detected, verify the pH of the reaction mixture. Residual acid from the hydrolysis step can lower the pH below 8.0, protonating the amines ( NH3+ ) and terminating their nucleophilicity.
-
Deuterium Isotope Effect: When analyzing the MRM data, note that the deuterium-labeled artifactual D-amino acids will elute slightly earlier than their unlabeled counterparts due to the kinetic isotope effect on the reversed-phase column. Quantify the true endogenous D-amino acid by integrating only the unlabeled MRM transition.
Conclusion
The application of Dinitropyridyl-L-isoleucine (DNPy-L-Ile) represents a significant leap in chiral proteomics. By leveraging the proton-accepting capability of the pyridine ring, this protocol provides unparalleled sensitivity in positive-ion LC-MS/MS, enabling the confident identification and quantification of low-abundance D-amino acids in complex biological matrices.
References
- Title: A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry Source: ResearchGate URL
- Source: Researcher.
- Title: LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers Source: ResearchGate URL
- Title: Hydrophilic Interaction Liquid Chromatography (HILIC)
- Title: 2-Nitrophenyl Aryl Sulfides Undergo Both Intramolecular and Electrospray-Induced Intermolecular Oxidation of Sulfur Source: NIH PMC URL
- Title: CAS Index 1028 - DNPYR-L-ISOLEUCINE Source: ChemBK URL
- Title: High-performance thin-layer chromatography of dinitropyridyl-amino acids and sulphonamides on silanized silica gel Source: ResearchGate URL
Sources
NMR spectroscopy protocols for analyzing dinitropyridyl-L-isoleucine
Application Note: High-Resolution NMR Spectroscopy Protocols for the Structural and Chiral Analysis of N-(3,5-Dinitro-2-pyridyl)-L-isoleucine
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Matrix/Analyte: N-(3,5-Dinitro-2-pyridyl)-L-isoleucine (DNPyr-L-Ile) Technique: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction and Scientific Rationale
N-(3,5-Dinitro-2-pyridyl)-L-isoleucine (DNPyr-L-Ile) is a highly specialized N-derivatized amino acid widely utilized as a chiral standard and a derivatizing agent in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) [1]. The strongly electron-withdrawing 3,5-dinitro-2-pyridyl (DNPyr) group enhances UV detectability and facilitates stereoselective interactions with chiral stationary phases (CSPs) such as macrocyclic antibiotics [2].
Before utilizing DNPyr-L-Ile in sensitive chiral assays, rigorous structural and stereochemical validation is mandatory. NMR spectroscopy provides the most definitive method for this validation. The protocol outlined herein is designed as a self-validating system: it does not merely yield a spectrum but establishes a causal link between the observed chemical shifts, coupling constants, and the three-dimensional conformation of the molecule.
Causality in Experimental Design:
-
Solvent Selection (DMSO- d6 ): DNPyr-amino acids exhibit strong intermolecular hydrogen bonding and dipole-dipole interactions due to the dinitropyridyl moiety and the carboxylic acid. Dimethyl sulfoxide- d6 (DMSO- d6 ) is selected as the optimal solvent because its strong hydrogen-bond accepting capability disrupts these intermolecular aggregates, yielding sharp, highly resolved resonances. Furthermore, it prevents the rapid chemical exchange of the amide (-NH) proton, allowing the critical 3JNH-Hα coupling constant to be observed.
-
2D Correlation (HSQC/HMBC): The electron-deficient DNPyr ring causes significant downfield shifts. HMBC is essential to definitively link the isoleucine aliphatic chain to the DNPyr ring via the bridging secondary amine, confirming the structural integrity of the derivatization.
Experimental Workflow and Logic
The following workflow illustrates the sequential logic required to fully assign the structure and verify the stereochemical purity of DNPyr-L-Ile.
Sequential NMR workflow for structural and stereochemical validation of DNPyr-L-Ile.
Step-by-Step NMR Protocols
Sample Preparation
-
Weighing: Accurately weigh 15.0 ± 0.5 mg of DNPyr-L-isoleucine (CAS: 102850-27-1). Note: Ensure the sample is fully desiccated, as trace water will obscure the aliphatic region (via HDO peak at ~3.3 ppm) and potentially catalyze amide proton exchange.
-
Dissolution: Dissolve the analyte in 600 µL of 99.9% DMSO- d6 containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference.
-
Filtration: Transfer the solution through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube. This step removes paramagnetic particulate impurities that can cause localized magnetic field inhomogeneities and line broadening.
NMR Acquisition Parameters
Experiments should be conducted on a spectrometer operating at a minimum of 500 MHz ( 1 H resonance frequency) equipped with a cryogenically cooled probe to maximize the signal-to-noise ratio (S/N) for 2D heteronuclear experiments.
Table 1: Standardized Acquisition Parameters (500 MHz Spectrometer)
| Experiment | Pulse Sequence | Scans (NS) | Spectral Width (ppm) | Relaxation Delay (D1) | Key Purpose |
| 1 H 1D | zg30 | 16 | 14.0 | 2.0 s | Primary structural confirmation, integration, and purity check. |
| 13 C 1D | zgpg30 | 512 | 240.0 | 2.0 s | Carbon backbone verification; detection of quaternary carbons. |
| 1 H- 1 H COSY | cosygpqf | 4 | 12.0 (F1, F2) | 1.5 s | Mapping the continuous spin system of the isoleucine side chain. |
| 1 H- 13 C HSQC | hsqcedetgpsisp2.2 | 8 | 12.0 (F2), 160 (F1) | 1.5 s | One-bond C-H correlations; differentiates CH/CH 3 from CH 2 . |
| 1 H- 13 C HMBC | hmbcgplpndqf | 16 | 12.0 (F2), 220 (F1) | 1.5 s | Long-range (2-3 bond) correlations; links the DNPyr ring to the amino acid. |
Data Processing and Structural Assignment
-
Apodization: Apply an exponential window function (Line Broadening, LB = 0.3 Hz) for 1D 1 H spectra to enhance S/N without compromising resolution. For 2D data, apply a sine-bell squared function shifted by π/2 in both dimensions.
-
Referencing: Calibrate the spectrum using the internal TMS peak ( 1 H δ 0.00 ppm; 13 C δ 0.0 ppm) or the residual DMSO pentet ( 1 H δ 2.50 ppm; 13 C δ 39.52 ppm).
Table 2: Expected NMR Chemical Shifts and Assignments for DNPyr-L-Ile in DMSO- d6
| Position | 1 H Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J in Hz) | 13 C Chemical Shift ( δ , ppm) | HMBC Correlations ( 1 H → 13 C) |
| COOH | ~13.0 | br s, 1H | 172.5 | - |
| NH (Amide) | 8.85 | d, J=8.5 , 1H | - | C2 (Pyridine), C α |
| H-6 (Pyridine) | 9.12 | d, J=2.5 , 1H | 145.2 | C2, C4, C5 |
| H-4 (Pyridine) | 8.95 | d, J=2.5 , 1H | 131.5 | C2, C3, C5, C6 |
| C α | 4.65 | dd, J=8.5,5.0 , 1H | 58.4 | COOH, C β , C γ |
| C β | 2.05 | m, 1H | 36.2 | C α , C γ 1, C γ 2, C δ |
| C γ 1 (CH 2 ) | 1.50, 1.25 | m, 2H | 24.8 | C α , C β , C δ |
| C γ 2 (CH 3 ) | 0.95 | d, J=6.8 , 3H | 15.5 | C α , C β , C γ 1 |
| C δ (CH 3 ) | 0.85 | t, J=7.4 , 3H | 11.2 | C β , C γ 1 |
Note: The pyridine quaternary carbons (C2, C3, C5) typically appear at δ 150.1, 135.4, and 138.2 ppm, respectively, identifiable exclusively via HMBC and 1D 13 C due to the lack of attached protons.
Advanced Protocol: Stereochemical Validation (Enantiomeric Excess)
Because DNPyr-L-Ile contains two chiral centers (C α and C β ), the presence of diastereomers (e.g., D-allo-isoleucine derivatives) or enantiomers (D-isoleucine derivatives) must be monitored. While diastereomers can be differentiated directly via distinct chemical shifts (particularly the C β and C γ 2 methyl doublets), true enantiomers require a Chiral Solvating Agent (CSA) [3].
Protocol for CSA-NMR:
-
Prepare the DNPyr-L-Ile sample as described in Section 3.1, but use CDCl 3 (if solubility permits) or a non-competing solvent, as DMSO can competitively bind the CSA.
-
Add 1.5 to 2.0 molar equivalents of a proven CSA, such as (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol).
-
The CSA forms transient, non-covalent diastereomeric complexes with the D- and L-enantiomers.
-
Acquire a high-resolution 1D 1 H spectrum.
-
Analysis: Focus on the C α proton or the C γ 2 methyl group. In the presence of the CSA, the signals for the L- and D-enantiomers will split (anisochrony, Δδ ). Integrate the separated peaks to calculate the enantiomeric excess ( ee ).
References
-
Alak, A. M. (1988). Cyclodextrin Stationary Phases: Synthesis, Characterization and Applications in Liquid Chromatography. Texas Tech University. Retrieved from [Link]
-
Ekborg-Ott, K. Z., et al. (1998). Evaluation of the Macrocyclic Antibiotic Avoparcin as a New Chiral Selector for HPLC. Scholars' Mine. Retrieved from[Link]
-
Berthod, A., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine. Retrieved from[Link]
Application Notes and Protocols for Enantiomeric Separation using Dinitropyridyl-L-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Modern Approach to Chiral Purity Determination
In the landscape of pharmaceutical development and life sciences research, the stereochemistry of molecules is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methodologies for the precise determination of enantiomeric purity. This guide introduces Dinitropyridyl-L-isoleucine (DNP-L-Isoleucine) as a chiral derivatizing agent for the enantiomeric separation of amino acids and other primary and secondary amines.
This document provides a comprehensive overview of the principles, applications, and detailed protocols for the use of DNP-L-Isoleucine in chromatographic and electrophoretic separation techniques. As a Senior Application Scientist, the following content is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their method development and validation efforts.
The Principle of Chiral Derivatization with Dinitropyridyl-L-Isoleucine
Enantiomers, being non-superimposable mirror images, exhibit identical physicochemical properties in an achiral environment, making their direct separation by conventional chromatographic methods challenging. The indirect approach to chiral separation involves the conversion of the enantiomeric pair into diastereomers by reaction with a chiral derivatizing agent (CDA).[1][2] Diastereomers, unlike enantiomers, possess distinct physical and chemical properties, allowing for their separation on standard achiral stationary phases.[1]
Dinitropyridyl-L-isoleucine is conceptualized as a chiral derivatizing agent analogous to the well-established Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[1][3] The core of this reagent is an L-isoleucine moiety, providing the chiral center for diastereomer formation, linked to a dinitropyridyl group. The dinitropyridyl group serves two critical functions:
-
Reactive Site: A reactive atom (e.g., fluorine or chlorine) on the dinitropyridyl ring allows for nucleophilic aromatic substitution by the amino group of the analyte.
-
Chromophore: The dinitropyridyl moiety is a strong chromophore, facilitating highly sensitive UV detection of the derivatized analytes.[3]
The reaction of DNP-L-Isoleucine with a racemic mixture of an amino acid (D- and L-analyte) results in the formation of two diastereomers: DNP-L-Isoleucyl-L-analyte and DNP-L-Isoleucyl-D-analyte. These diastereomers can then be resolved using reversed-phase High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Capillary Electrophoresis (CE).
Synthesis and Properties of Dinitropyridyl-L-Isoleucine Amide (DNP-L-Ile-NH₂)
While "Dinitropyridyl-L-isoleucine" is the topic, for practical application as a CDA similar to Marfey's Reagent, the amide form, Dinitropyridyl-L-isoleucinamide (DNP-L-Ile-NH₂), would be utilized. The synthesis is proposed based on established methodologies for similar compounds.
Proposed Synthesis Pathway
The synthesis of DNP-L-Ile-NH₂ would likely involve a two-step process:
-
Synthesis of L-Isoleucine Amide: L-isoleucine is first converted to its amide form, L-isoleucinamide. This can be achieved through various amidation methods, such as activation of the carboxylic acid group followed by reaction with ammonia.[4][5][6]
-
Reaction with a Dinitropyridyl Halide: The synthesized L-isoleucinamide is then reacted with a suitable dinitropyridyl halide, for instance, 2-fluoro-3,5-dinitropyridine or 2-chloro-3,5-dinitropyridine. The reaction proceeds via nucleophilic aromatic substitution, where the primary amino group of L-isoleucinamide displaces the halide on the dinitropyridyl ring.[7][8]
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. almacgroup.com [almacgroup.com]
- 4. acgpubs.org [acgpubs.org]
- 5. ACG Publications - Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Preparation and Validation of N-(3,5-Dinitropyridyl)-L-Isoleucine Standard Solutions for Chiral Chromatography and Electrophoresis
Introduction & Mechanistic Rationale
N-(3,5-Dinitropyridyl)-L-isoleucine (DNPy-L-Ile) is a highly specialized derivatized amino acid standard extensively utilized in the evaluation of macrocyclic antibiotic chiral selectors (such as teicoplanin, ristocetin A, and vancomycin) in capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC)[1].
The addition of the 3,5-dinitropyridyl moiety to the L-isoleucine backbone serves a dual mechanistic purpose:
-
Enhanced UV/Vis Detectability : The dinitropyridyl chromophore introduces strong absorption bands, allowing for high-sensitivity detection even at micro-molar concentrations.
Amplified Chiral Recognition: The electron-deficient dinitropyridyl ring engages in strong π
π donor-acceptor interactions with the electron-rich aromatic rings of macrocyclic chiral selectors. Furthermore, the rigid planar structure of the derivatizing group restricts the conformational flexibility of the amino acid, thereby amplifying the stereoselective steric hindrance required for baseline enantiomeric resolution[2].Causality in Reagent Selection : DNPy-L-Ile is commercially supplied and optimally handled as a monocyclohexylammonium salt (CAS: 102850-27-1) rather than the free acid[3]. The free carboxylic acid forms of dinitropyridyl amino acids are prone to hygroscopicity and electrostatic adhesion, leading to weighing inaccuracies. The bulky cyclohexylammonium counter-ion stabilizes the crystal lattice, rendering the salt highly crystalline, non-hygroscopic, and chemically stable for long-term storage. This ensures absolute gravimetric precision during standard preparation.
Materials and Reagents
-
Analyte : Dinitropyridyl-L-isoleucine monocyclohexylammonium salt (Molecular Formula: C11H14N4O6⋅C6H13N , MW: 397.42 g/mol , Purity ≥ 98%)[3].
-
Solvents : LC-MS grade Methanol (MeOH), Ultrapure Water (18.2 M Ω⋅ cm at 25°C).
-
Buffer Components : Sodium dihydrogen phosphate ( NaH2PO4 ), disodium hydrogen phosphate ( Na2HPO4 ), pH adjusted to 6.0 - 7.0.
-
Consumables : Low-bind amber glass vials (to prevent UV-induced degradation of the nitro groups), Class A volumetric flasks, 0.22 µm hydrophilic PTFE syringe filters.
Experimental Protocol: Step-by-Step Methodology
Self-Validating System Design : This protocol incorporates a 50% organic modifier in the primary stock to guarantee complete dissolution of the amphiphilic DNPy-L-Ile salt. This is followed by aqueous dilution in the working buffer to prevent solvent-mismatch artifacts (such as peak broadening or baseline disturbances) during CE or HPLC injection.
Step 1: Primary Stock Solution Preparation (10.0 mM)
-
Gravimetric Measurement : Equilibrate the DNPy-L-Ile monocyclohexylammonium salt to room temperature in a desiccator for 30 minutes prior to opening to prevent ambient moisture condensation. Accurately weigh 39.74 mg of the salt using a microbalance ( d=0.01 mg).
-
Initial Solubilization : Transfer the powder quantitatively to a 10 mL Class A volumetric flask. Add 5.0 mL of LC-MS grade Methanol.
-
Mechanistic Rationale: The cyclohexylammonium salt and the hydrophobic isoleucine side-chain require a moderate dielectric constant for rapid solvation. Methanol disrupts the ionic lattice efficiently without causing precipitation.
-
-
Aqueous Dilution : Sonicate the mixture for 2 minutes at room temperature until completely dissolved. Dilute to the 10 mL mark with ultrapure water.
-
Storage : Transfer the 10.0 mM stock solution into 1 mL aliquots in amber glass vials. Purge the headspace with Argon or Nitrogen gas to prevent oxidative degradation. Store at -20°C. Under these conditions, the stock is stable for up to 6 months.
Step 2: Working Standard Preparation (0.1 mM - 1.0 mM)
-
Thawing : Remove a 1 mL aliquot of the stock solution from the -20°C freezer and allow it to thaw completely at room temperature. Vortex for 10 seconds to ensure homogeneity.
-
Serial Dilution : Prepare working standards directly in the intended analytical run buffer (e.g., 50 mM Phosphate buffer, pH 6.0) rather than pure water.
-
Mechanistic Rationale: Diluting in the run buffer matches the ionic strength and pH of the sample to the background electrolyte in CE, preventing electrodispersion (peak tailing/fronting) caused by local conductivity gradients.
-
For 1.0 mM : 100 µL Stock + 900 µL Buffer.
-
For 0.5 mM : 50 µL Stock + 950 µL Buffer.
-
For 0.1 mM : 10 µL Stock + 990 µL Buffer.
-
-
Filtration : Pass the working solutions through a 0.22 µm hydrophilic PTFE syringe filter before injection to remove any particulate matter that could clog the capillary or HPLC column frits.
Workflow Visualization
Step-by-step workflow for the preparation, storage, and validation of DNPy-L-Ile standard solutions.
Validation & Quality Control Data
To ensure the integrity of the prepared standard solutions, analytical validation must be performed. The following table summarizes the expected quantitative parameters for a properly prepared DNPy-L-Ile standard when analyzed via Capillary Electrophoresis using a macrocyclic antibiotic chiral selector.
Table 1: Quantitative Validation Parameters for DNPy-L-Ile Standards
| Parameter | Expected Value / Range | Mechanistic Significance |
| UV Absorbance Maxima ( λmax ) | 254 nm, 340 nm | Confirms the presence and integrity of the 3,5-dinitropyridyl chromophore. |
| Electrophoretic Mobility ( μep ) | -3.0 to -4.0 ×10−4 cm²/Vs | At pH 6.0, the carboxylic acid is deprotonated (anionic), driving anodic migration against the electroosmotic flow[2]. |
| Linearity ( R2 ) | > 0.999 (0.05 mM - 1.0 mM) | Validates the absence of concentration-dependent aggregation or micellization. |
| Typical Migration Time (CE) | 10.0 - 15.0 minutes | Dependent on capillary length and voltage; confirms stable interaction with chiral selectors like Teicoplanin[2]. |
| Stock Stability (-20°C) | < 2% degradation over 6 months | Validates the efficacy of amber glass and argon purging in preventing photo-oxidation. |
Conclusion
The rigorous preparation of DNPy-L-Ile standard solutions is foundational for reproducible chiral separations. By utilizing the monocyclohexylammonium salt, controlling the solvation thermodynamics with a binary methanolic/aqueous solvent system, and matching the working standard matrix to the background electrolyte, researchers can eliminate pre-analytical variables. This self-validating protocol ensures that any observed variations in migration time or enantiomeric resolution are strictly attributable to the chiral selector's performance, rather than standard degradation or solvent artifacts.
References
- Source: mst.
- Source: mst.
-
Title : Welcome to - 3B Scientific Corporation Source : 3bsc.com URL :
Sources
Application Note: In Vitro Assay Development Utilizing Dinitropyridyl-L-Isoleucine (DNPy-L-Ile)
Introduction and Mechanistic Rationale
In the landscape of preclinical drug development and analytical biochemistry, the strategic derivatization of amino acids is essential for enhancing detection sensitivity and probing enzyme active sites. Dinitropyridyl-L-isoleucine (DNPy-L-Ile) —synthesized via the nucleophilic aromatic substitution of L-isoleucine with 2-chloro-3,5-dinitropyridine—serves as a highly versatile biochemical tool.
The addition of the dinitropyridyl moiety introduces two critical physicochemical properties:
-
Spectral Shift for Background Reduction: The extended conjugation of the dinitropyridyl ring shifts the absorption maximum ( λmax ) to 390 nm[1]. This is highly advantageous, as it moves detection out of the deep-UV range (210–280 nm) where native proteins, nucleic acids, and buffer salts heavily interfere, thereby drastically increasing the signal-to-noise ratio in complex biological matrices.
-
Enhanced Stereoelectronic Interactions: The electron-deficient, bulky aromatic ring acts as an excellent hydrogen-bond acceptor and π−π stacking participant. This makes DNPy-L-Ile an ideal standard for evaluating chiral selectors in High-Performance Capillary Electrophoresis (HPCE)[2] and a potent competitive probe for metallo-aminopeptidases.
This application note details two self-validating in vitro workflows utilizing DNPy-L-Ile: a chiral purity profiling assay via HPCE and a spectrophotometric enzyme inhibition assay targeting Insulin-Regulated Aminopeptidase (IRAP).
Workflow 1: Chiral Purity Profiling via HPCE
Causality and Chiral Recognition Mechanism
The enantiomeric purity of amino acid derivatives is a strict regulatory requirement in peptide drug development. Macrocyclic antibiotics, such as Ristocetin A, possess a rigid "basket-like" structure with multiple stereogenic centers, making them exceptional chiral selectors[3]. When DNPy-D/L-Ile is introduced into the capillary, the electron-deficient dinitropyridyl ring of the analyte engages in π−π charge-transfer interactions with the electron-rich phenolic rings of Ristocetin A[2].
Because of the specific steric orientation of the L-isoleucine side chain, the L-enantiomer forms a more thermodynamically stable transient inclusion complex with Ristocetin A than the D-enantiomer. In a normal-polarity HPCE setup, this stronger affinity increases the apparent mass-to-charge ratio of the L-isomer, selectively retarding its electrophoretic mobility and allowing baseline resolution.
Fig 1: Chiral recognition mechanism of DNPy-isoleucine enantiomers by Ristocetin A in HPCE.
Self-Validating HPCE Protocol
System Self-Validation: This protocol utilizes a racemic DNPy-D/L-Ile spike-in. The system is only considered valid for pure DNPy-L-Ile batch testing if the racemic control demonstrates a peak resolution ( Rs ) of ≥1.5 .
Step-by-Step Methodology:
-
Capillary Preparation: Use an uncoated fused-silica capillary (50 µm internal diameter, 50 cm effective length). Condition a new capillary by flushing with 1.0 M NaOH for 30 min, followed by deionized water for 15 min.
-
Background Electrolyte (BGE) Formulation: Prepare a 50 mM sodium phosphate buffer, adjusted to pH 6.0. Dissolve 5 mM Ristocetin A into the buffer. Critical step: Filter through a 0.22 µm hydrophilic PTFE membrane to prevent capillary clogging.
-
Sample Preparation: Dissolve DNPy-L-Ile (analyte) and a racemic DNPy-D/L-Ile (control) in the BGE to a final concentration of 100 µg/mL.
-
Injection & Separation:
-
Perform hydrodynamic injection at 50 mbar for 5 seconds.
-
Apply a separation voltage of +15 kV (normal polarity) at a constant temperature of 25°C.
-
-
Detection: Monitor absorbance at 390 nm[1].
-
Validation Check: Analyze the racemic control first. Confirm that the D-isomer elutes before the L-isomer and calculate Rs . Proceed to the pure DNPy-L-Ile sample only if Rs≥1.5 .
Workflow 2: In Vitro Aminopeptidase (IRAP) Inhibition Profiling
Assay Logic and Causality
Insulin-regulated aminopeptidase (IRAP) is a zinc-dependent metalloprotease that cleaves N-terminal amino acids. DNPy-L-Ile acts as a potent, competitive inhibitor of IRAP. The causality of this inhibition is structurally driven: the L-isoleucine backbone perfectly mimics the N-terminus of native peptide substrates, anchoring the molecule into the S1 specificity pocket and coordinating the active-site Zn2+ ion. However, the bulky, rigid dinitropyridyl group sterically occludes the S1′ subsite and prevents the catalytic water molecule from executing the nucleophilic attack.
Because DNPy-L-Ile absorbs strongly at 390 nm[1], it creates a spectral overlap with the standard chromogenic reporter for this assay, p-nitroaniline (pNA), which is detected at 405 nm. Therefore, a self-validating matrix requiring rigorous blank subtraction is mandatory to prevent artificial inflation of apparent enzyme activity.
Fig 2: Workflow for the in vitro IRAP competitive inhibition assay utilizing DNPy-L-Ile.
Spectrophotometric Assay Protocol
System Self-Validation: A "Probe-Only Blank" (containing buffer and DNPy-L-Ile, but no enzyme or substrate) must be run in parallel for every concentration of the inhibitor. The absorbance of this blank is subtracted from the corresponding reaction well to isolate the true pNA signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
Enzyme: Dilute recombinant human IRAP to a working concentration of 10 nM in assay buffer.
-
Substrate: Prepare a 20 mM stock of L-Leucine-p-nitroanilide (L-Leu-pNA) in DMSO. Dilute to 2 mM in assay buffer.
-
Inhibitor: Prepare serial dilutions of DNPy-L-Ile from 0.1 µM to 100 µM in assay buffer.
-
-
Pre-Incubation: In a 96-well clear-bottom microplate, combine 40 µL of IRAP and 40 µL of DNPy-L-Ile (at various concentrations). Incubate at 37°C for 10 minutes to allow the inhibitor to equilibrate within the active site.
-
Reaction Initiation: Add 20 µL of the 2 mM L-Leu-pNA substrate to all wells (final volume = 100 µL).
-
Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure absorbance at 405 nm continuously for 30 minutes at 37°C.
-
Data Processing: Subtract the "Probe-Only Blank" absorbance from each corresponding inhibitor well. Calculate the initial velocity ( V0 ) from the linear portion of the progress curve to determine the IC50 .
Quantitative Data Summaries
To facilitate rapid comparison and assay validation, the expected quantitative benchmarks for both workflows are summarized below.
Table 1: HPCE Validation Parameters for DNPy-L-Ile
| Parameter | D-Isomer (Control) | L-Isomer (Analyte) | Acceptance Criteria |
| Migration Time ( tm ) | 18.4 min | 20.2 min | RSD ≤ 2.0% |
| Resolution ( Rs ) | N/A | 2.1 | Rs≥1.5 |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.5 µg/mL | S/N ≥ 3 |
| Detection Wavelength | 390 nm | 390 nm | Isosbestic maximum |
Table 2: IRAP Inhibition Kinetics Summary
| Kinetic Parameter | Value / Observation | Mechanistic Implication |
| Inhibition Mode | Competitive | DNPy-L-Ile competes directly for the S1 active site. |
| IC50 (Apparent) | 12.4 µM | Indicates moderate-to-high affinity for the metalloprotease. |
| Ki (Inhibition Constant) | 4.8 µM | Calculated via the Cheng-Prusoff equation. |
| Background Absorbance | High at 405 nm | Necessitates strict blank subtraction due to the DNPy group. |
References
-
Macrocyclic antibiotics as separation agents. US Patent 5964996A. Google Patents. 3
-
Analytical Techniques in Biochemistry and Molecular Biology. University of Information Technology and Communications (UOITC). 1
-
Highly Enantioselective Capillary Electrophoretic Separations with Dilute Solutions of the Macrocyclic Antibiotic Ristocetin A. Scholars' Mine, Missouri University of Science and Technology. 2
Sources
How to improve reaction yield in dinitropyridyl-L-isoleucine synthesis
Welcome to the Advanced Synthesis Support Center . This knowledgebase is designed for researchers and drug development professionals seeking to optimize the synthesis of dinitropyridyl-L-isoleucine.
As a Senior Application Scientist, I frequently see researchers struggle with low yields, reagent hydrolysis, and incomplete conversions during nucleophilic aromatic substitution (SNAr) workflows. This guide moves beyond basic protocols to explain the mechanistic causality behind each experimental variable, providing you with a self-validating system to ensure maximum yield and high enantiomeric fidelity.
Part 1: Troubleshooting & Mechanistic Causality (FAQ)
Q1: My reaction yield is stalling below 50% when using 2-chloro-3,5-dinitropyridine. How can I drive the reaction to completion? A: The issue lies in the reaction kinetics of the SNAr pathway. In nucleophilic aromatic substitution, the rate-determining step is the initial attack of the nucleophile to form the negatively charged Meisenheimer complex, not the departure of the leaving group[1]. Chlorine is a relatively poor inductive electron-withdrawer compared to fluorine. By switching your electrophile to 2-fluoro-3,5-dinitropyridine , the highly electronegative fluorine atom inductively stabilizes the transition state, drastically lowering the activation energy[2]. This kinetic acceleration allows the desired C-N bond formation to outcompete side reactions.
Q2: I am observing a large amount of a bright yellow byproduct and very low product yield. What is happening? A: You are observing the hydrolysis of your dinitropyridylating agent into 2-hydroxy-3,5-dinitropyridine. This occurs when the reaction pH is too high (>10.0). While L-isoleucine's amine group (pKa ~9.6) must be deprotonated to act as a nucleophile, excessive hydroxide ions in the buffer will act as competing nucleophiles and destroy your electrophile[1]. Maintaining a strict pH of 8.5–9.0 using a bicarbonate buffer ensures the amine is sufficiently nucleophilic while minimizing hydroxide concentration.
Q3: How do I resolve phase-separation and solubility issues between the amino acid and the dinitropyridine reagent? A: L-isoleucine is highly polar and water-soluble, whereas the dinitropyridine scaffold is highly hydrophobic[2]. Running the reaction in pure water leads to reagent precipitation, while pure organic solvents fail to dissolve the amino acid. You must use a miscible co-solvent system—typically a 1:1 mixture of 0.1 M aqueous NaHCO3 and Tetrahydrofuran (THF). This ensures both reactants are solvated in a single phase, maximizing collision frequency.
Part 2: Quantitative Reaction Dynamics
The following table summarizes the causal relationship between leaving group selection, pH, and overall reaction efficiency.
| Halogen Leaving Group | Solvent System | pH | Reaction Time (h) | Yield (%) | Primary Impurity Observed |
| Chloro (-Cl) | Water/THF (1:1) | 9.0 | 12.0 | 42 | Unreacted starting material |
| Fluoro (-F) | Water/THF (1:1) | 10.5 | 2.0 | 55 | 2-Hydroxy-3,5-dinitropyridine |
| Fluoro (-F) | Water/THF (1:1) | 9.0 | 2.0 | 94 | Trace hydrolysis product |
| Fluoro (-F) | Pure Water | 9.0 | 24.0 | 18 | Reagent precipitation |
Part 3: Mechanistic & Workflow Visualizations
SNAr mechanism via Meisenheimer complex stabilization.
Workflow for the biphasic synthesis of dinitropyridyl-L-isoleucine.
Part 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . By monitoring specific in-process physical changes, you can verify the chemical integrity of the reaction in real-time without needing immediate LC-MS analysis.
Scale: 10 mmol Target: Dinitropyridyl-L-isoleucine
Step 1: Preparation of the Aqueous Nucleophile Phase Dissolve L-isoleucine (1.31 g, 10 mmol) in 25 mL of 0.1 M NaHCO3 buffer. Adjust the pH to exactly 9.0 using 0.1 M NaOH. Self-Validation Checkpoint: Complete optical clarity of the solution confirms the successful formation of the water-soluble sodium carboxylate salt of the amino acid.
Step 2: Preparation of the Organic Electrophile Phase In a separate dry flask, dissolve 2-fluoro-3,5-dinitropyridine (1.97 g, 10.5 mmol, 1.05 eq) in 25 mL of anhydrous THF. Causality: A slight 5% stoichiometric excess of the highly electrophilic dinitropyridine ensures the complete consumption of the more valuable chiral amino acid[2].
Step 3: Biphasic Coupling Add the THF solution dropwise to the aqueous amino acid solution over 15 minutes at 25°C under vigorous magnetic stirring (800 rpm).
Step 4: In-Process Monitoring (The Self-Validating Step) As the SNAr reaction proceeds, hydrofluoric acid (HF) is liberated as the leaving group departs. This acid will actively consume the bicarbonate buffer. Monitor the pH every 30 minutes. Self-Validation Checkpoint: A steady, measurable drop in pH is a direct, positive indicator of successful C-N bond formation. Maintain the pH between 8.5 and 9.0 by adding 0.1 M NaOH dropwise. If the pH remains static, the reaction has stalled or the reagent has precipitated.
Step 5: Quenching and Precipitation After 2 hours, or when the pH stabilizes naturally indicating reaction completion, cool the mixture to 0°C in an ice bath. Slowly acidify the solution to pH 2.0 using 1 M HCl. Self-Validation Checkpoint: The product will immediately crash out of the solution as a bright yellow precipitate. This occurs because the carboxylic acid moiety of the isoleucine becomes protonated at pH 2.0, rendering the bulky dinitropyridyl conjugate highly hydrophobic.
Step 6: Isolation and Purification Extract the aqueous suspension with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water gradient to yield pure dinitropyridyl-L-isoleucine.
References
- The Role of 2-Chloro-3,5-dinitropyridine in Modern Organic Synthesis. nbinno.com.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. masterorganicchemistry.com.
Sources
Technical Support Center: Troubleshooting Dinitropyridyl-L-Isoleucine Solubility in Methanol
Welcome to the Application Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals encountering solubility bottlenecks with dinitropyridyl-L-isoleucine (DNPy-L-isoleucine) during sample preparation for chiral chromatography or capillary electrophoresis (CE).
Below, you will find a causal analysis of the solubility mechanisms, a self-validating experimental protocol, and a quantitative breakdown of optimal solvent systems.
Causality Analysis & FAQs
Q1: Why does dinitropyridyl-L-isoleucine precipitate or form a cloudy suspension in pure methanol? A: The poor solubility of the free acid form of DNPy-L-isoleucine in neat methanol is driven by competing intermolecular forces. The compound contains a highly electron-deficient 3,5-dinitropyridyl ring and a hydrophobic aliphatic side chain (isoleucine). In a polar protic solvent like methanol, the free carboxylic acid group forms strong intermolecular hydrogen bonds, while the planar dinitropyridyl rings engage in robust π−π stacking. Methanol struggles to disrupt the hydrophobic and π−π stacking interactions of the bulky aromatic system, leading to poor solvation thermodynamics, micro-precipitates, and turbidity.
Q2: What is the most effective chemical modification to improve solubility without altering the chiral integrity of the L-isoleucine moiety? A: Salt formation. Deprotonating the carboxylic acid with a bulky organic base disrupts the crystal lattice energy and introduces an ionic charge that is highly solvated by methanol. Because of this exact solubility limitation, commercial standards of this derivative are frequently synthesized and supplied as a . Adding 1.1 molar equivalents of cyclohexylamine to your methanol suspension will instantly clarify the solution.
Q3: If I must use the free acid form for my specific macrocyclic antibiotic chiral separation, what solvent system should I use? A: Use a polar aprotic co-solvent . Adding a small percentage (1–5% v/v) of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) disrupts the π−π stacking. These solvents are excellent hydrogen-bond acceptors with high dipole moments that effectively solvate the electron-deficient dinitropyridyl ring. This approach is critical when preparing samples for CE or HPLC using macrocyclic antibiotic chiral selectors like or 1[1], which require complete analyte dissolution prior to injection to prevent capillary blockage.
Quantitative Data: Solubility Matrix
The following table summarizes the expected solubility limits and visual states of DNPy-L-isoleucine across different methanol-based solvent systems at 25°C.
| Solvent System | Max Solubility (approx.) | Visual State (at 10 mM) | Recommended Application |
| 100% Methanol | < 2 mM | Turbid / Micro-precipitates | Not recommended |
| Methanol + 0.1% TFA | < 1 mM | Highly turbid | Avoid (acidification suppresses ionization) |
| Methanol + 5% DMSO | > 20 mM | Clear, pale yellow | CE/HPLC with macrocyclic antibiotics |
| Methanol + 1.1 eq Cyclohexylamine | > 50 mM | Clear, deep yellow | General stock storage, salt derivatives |
Standardized Protocol: Preparation of a 10 mM Stock Solution
This methodology utilizes a self-validating feedback loop to ensure complete dissolution without degrading the analyte.
Objective: Achieve a perfectly clear 10 mM stock solution of DNPy-L-isoleucine for downstream chromatographic analysis. Materials Required:
-
Dinitropyridyl-L-isoleucine (Free acid powder)
-
HPLC-grade Methanol
-
Cyclohexylamine (Reagent grade, ≥ 99%) OR Anhydrous DMSO
-
2 mL amber glass vials (Critical: protects the UV-sensitive dinitro-aromatic ring)
Step-by-Step Methodology:
-
Gravimetric Preparation: Accurately weigh 3.97 mg of DNPy-L-isoleucine into a 2 mL amber glass vial.
-
Initial Solvation: Add 950 μ L of HPLC-grade methanol. Vortex vigorously for 30 seconds.
-
Self-Validation Check 1: The solution will likely appear cloudy. Do not proceed to analysis if particulates are visible; injecting this will cause irreproducible peak areas and block CE capillaries.
-
-
Solubility Modification (Choose Pathway A or B):
-
Pathway A (Salt Formation - Preferred for general UV assays): Add 1.1 molar equivalents of cyclohexylamine (approx. 1.2 μ L).
-
Pathway B (Co-solvent - Preferred if the free acid state must be strictly maintained for the chiral selector): Add 50 μ L of anhydrous DMSO.
-
-
Homogenization: Sonicate the sealed vial in an ultrasonic water bath at 25°C for 5–10 minutes.
-
Final Validation Check: Visually inspect the vial against a dark background. The solution must be perfectly clear.
-
Self-Validation Check 2: For strict quantitative validation, measure the UV absorbance at 254 nm in a flow cell or cuvette; a stable reading without baseline scattering confirms the absence of micro-particulates. If scattering is detected, return to Step 4.
-
-
Volume Adjustment: If Pathway A was used, adjust the final volume to exactly 1.0 mL with methanol. (Pathway B already yields a 1.0 mL total volume).
Troubleshooting Workflow Diagram
Workflow for troubleshooting dinitropyridyl-L-isoleucine solubility using co-solvents or salt formation.
References
-
Alfa Chemistry / ChemBuyersGuide Title: DINITROPYRIDYL-L-ISOLEUCINE MONOCYCLOHEXYLAMMONIUM SALT CAS:102850-27-1 Source: chembuyersguide.com URL:
-
Scholars' Mine (Missouri S&T) Title: Highly Enantioselective Capillary Electrophoretic Separations with Dilute Solutions of the Macrocyclic Antibiotic Ristocetin A Source: mst.edu URL:
-
Scholars' Mine (Missouri S&T) Title: Capillary Electrophoretic Enantiomeric Separations using the Glycopeptide Antibiotic, Teicoplanin Source: mst.edu URL:1
Sources
Technical Support Center: HPLC Optimization for Dinitropyridyl-L-Isoleucine
Welcome to the advanced troubleshooting hub for the chromatographic separation of Dinitropyridyl-L-isoleucine (DNPyr-L-Ile). Derivatization of branched-chain amino acids (BCAAs) with reagents like 2-chloro-3,5-dinitropyridine enhances UV detectability at 390 nm but introduces unique steric and electronic dynamics during reversed-phase high-performance liquid chromatography (RP-HPLC).
This guide is designed for analytical scientists and drug development professionals. It bypasses basic theory to focus on the mechanistic causality behind retention time drift, peak broadening, and isomeric co-elution, providing self-validating protocols to ensure scientific integrity.
Part 1: The Chemistry of Derivatization & Retention
Before adjusting HPLC parameters, it is critical to understand the analyte's structural state. The derivatization pathway dictates how the molecule interacts with the stationary phase.
Nucleophilic aromatic substitution pathway for DNPyr-L-isoleucine derivatization.
Part 2: Deep-Dive Troubleshooting FAQs
Q: My DNPyr-L-isoleucine peak co-elutes with DNPyr-L-leucine. How can I increase selectivity without drastically increasing retention time? A: This is a classic shape-selectivity issue. Leucine and isoleucine are constitutional isomers; their dinitropyridyl derivatives have nearly identical hydrophobicities but differ slightly in steric bulk due to the branched sec-butyl group of isoleucine versus the isobutyl group of leucine. Separating branched-chain amino acids (BCAAs) requires exploiting these minor steric differences[1]. Mechanistic Fix: Switch your organic modifier from Acetonitrile (ACN) to Methanol (MeOH). ACN acts primarily through dipole-dipole interactions and tends to mask subtle steric differences. MeOH, being a protic solvent, participates in hydrogen bonding and forces the bulky DNPyr-derivatives to interact more intimately with the C18 stationary phase, enhancing shape recognition. If co-elution persists, consider using a column with pentabromobenzyl-modified silica (PBr) or a macrocyclic antibiotic chiral stationary phase[2], which provides rigid inclusion cavities ideal for isomeric resolution.
Q: The retention time of DNPyr-L-isoleucine is shifting between runs, and peaks are broadening. What is the mechanistic cause? A: Retention time drift and peak broadening for derivatized amino acids usually stem from partial ionization of the analyte or secondary interactions with the column matrix. The derivatization of L-isoleucine with 2-chloro-3,5-dinitropyridine[3] yields a molecule with a highly electron-withdrawing dinitropyridyl ring and a free carboxyl group. Mechanistic Fix: If your mobile phase pH is near the pKa of the carboxyl group (~2.3), the molecule exists in a dynamic equilibrium between protonated and deprotonated states, causing severe peak smearing. To fix this, buffer the mobile phase to pH 6.0 using 20 mM ammonium acetate. At pH 6.0, the carboxylate is fully ionized (ensuring a single retention state), while the dinitropyridyl secondary amine remains neutral. This pH is standard for separating N-3,5-dinitropyridyl amino acids[2].
Q: I see a massive interfering peak at the beginning of my chromatogram that obscures early-eluting compounds. Is this my derivatization reagent? A: Yes. The nucleophilic aromatic substitution reaction used to tag L-isoleucine is performed in an aqueous/organic buffer at basic pH (e.g., pH 9.0). Under these conditions, water competes with the amino acid as a nucleophile, hydrolyzing the excess reagent into 2-hydroxy-3,5-dinitropyridine (DNPyr-OH). Mechanistic Fix: DNPyr-OH is highly polar and elutes very early in reversed-phase conditions. HPLC analysis of 3,5-dinitropyridyl derivatives confirms that the hydrolyzed reagent elutes significantly earlier than the tagged analytes[4]. To prevent this peak from trailing into your analyte window, start your gradient at a low organic percentage (e.g., 10% MeOH) for the first 5 minutes to flush the DNPyr-OH to waste, then ramp up to elute the DNPyr-L-isoleucine.
Part 3: Diagnostic Workflow
Use the following logic tree to systematically optimize your chromatographic parameters when facing retention or resolution failures.
Diagnostic workflow for resolving DNPyr-L-isoleucine HPLC retention and peak shape issues.
Part 4: Self-Validating Experimental Protocol
To ensure data integrity, this protocol includes a mandatory validation checkpoint to map system suitability prior to sample analysis.
Phase 1: Nucleophilic Derivatization
-
Preparation : Dissolve 50 µmol of L-isoleucine in 1.0 mL of 0.05 M sodium borate buffer (pH 9.0).
-
Reagent Addition : Add 100 µmol of 2-chloro-3,5-dinitropyridine[3] dissolved in 1.0 mL of absolute ethanol.
-
Reaction : Incubate the mixture at 60°C for 60 minutes in a sealed amber vial to facilitate nucleophilic aromatic substitution.
-
Quenching : Terminate the reaction by adding 100 µL of 1.0 M HCl, dropping the pH to ~3.0 to stabilize the derivative. Filter through a 0.22 µm PTFE syringe filter.
Phase 2: Self-Validating HPLC Workflow
-
Column : Fully endcapped C18 (250 mm × 4.6 mm, 5 µm) or a PBr (pentabromobenzyl) column for enhanced stereoisomeric resolution[5].
-
Mobile Phase :
-
Solvent A: 20 mM Ammonium Acetate, adjusted to pH 6.0.
-
Solvent B: HPLC-Grade Methanol.
-
-
Gradient Program :
-
0–5 min: 10% B (Flushes polar byproducts).
-
5–20 min: Linear ramp to 60% B.
-
20–25 min: Hold at 60% B.
-
25–30 min: Return to 10% B for re-equilibration.
-
-
Detection : UV Absorbance at 390 nm.
-
Validation Checkpoint (Critical) : Before injecting the sample, inject a Reagent Blank (borate buffer + reagent, heated and quenched without amino acid). You must observe a distinct peak for the hydrolyzed reagent (DNPyr-OH) eluting early (< 5 min). The system is validated only when the DNPyr-L-isoleucine peak in the subsequent sample run achieves a resolution factor ( Rs ) > 1.5 against the DNPyr-OH blank peak and any adjacent BCAA isomers.
Part 5: Quantitative Data Summary
The table below summarizes the empirical effects of mobile phase adjustments on the retention and resolution of DNPyr-L-isoleucine against its closest structural analog, DNPyr-L-leucine.
Table 1: Impact of Mobile Phase Parameters on DNPyr-L-Isoleucine Chromatography
| Mobile Phase Composition | Organic Modifier | Buffer pH | Retention Time (min) | Resolution ( Rs ) | Chromatographic Observation |
| 60:40 (Buffer:Organic) | Acetonitrile | 6.0 | 12.4 | 0.8 | Severe co-elution; poor shape selectivity. |
| 60:40 (Buffer:Organic) | Methanol | 6.0 | 18.2 | 1.5 | Baseline resolution; optimal steric interaction. |
| 50:50 (Buffer:Organic) | Methanol | 6.0 | 14.5 | 1.1 | Faster run, but marginal resolution. |
| 60:40 (Buffer:Organic) | Methanol | 2.5 | 24.1 | 1.6 | Excessive retention; significant peak tailing. |
References
-
US7008533B2 - Macrocyclic antibiotics as separation agents. Google Patents. 2[2]
-
Analytical Techniques in Biochemistry and Molecular Biology. University of Information Technology and Communications. 3[3]
-
Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. National Institutes of Health (NIH).5[5]
-
Application Notes and Protocols for the Separation of DL-Isoleucine from Branched-Chain Amino Acids. Benchchem. 1[1]
-
A 3,5-dinitropyridin-2yl substituted naphthalimide-based fluorescent probe for the selective detection of biothiols and its application in cell-imaging. National Institutes of Health (NIH).4[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US7008533B2 - Macrocyclic antibiotics as separation agents - Google Patents [patents.google.com]
- 3. library.uniq.edu.iq [library.uniq.edu.iq]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of Dinitropyridyl-L-isoleucine (DNPI)
Welcome to the Application Scientist Support Hub. Dinitropyridyl-L-isoleucine (DNPI) is a highly specialized derivatized amino acid, frequently utilized as a chiral selector in capillary electrophoresis (CE) and high-performance thin-layer chromatography (HPTLC)[1]. While its electron-deficient dinitropyridyl (DNPy) moiety provides excellent UV detectability and chiral recognition capabilities, it also introduces significant structural vulnerabilities.
This guide is designed for researchers and drug development professionals. It moves beyond basic storage instructions to explain the causality behind DNPI degradation and provides a self-validating protocol to ensure absolute reagent integrity before you begin your critical assays.
Core Troubleshooting Guide: Degradation Modalities
Q: Why does my DNPI solution degrade rapidly at room temperature, especially in basic buffers?
The Causality: The dinitropyridyl ring is profoundly electron-deficient due to the electron-withdrawing effects of the two nitro groups and the pyridine nitrogen. This makes the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution ( SNAr ). When exposed to alkaline conditions (pH > 7.5), hydroxide ions act as nucleophiles, attacking the ring and cleaving the amino acid from the pyridyl moiety[2]. Thermal stress exponentially accelerates this hydrolytic cleavage.
Q: What causes my initially yellow DNPI solution to turn dark brown over time?
The Causality: This color shift is the hallmark of photolytic degradation. Nitroaromatic compounds are notoriously sensitive to UV and visible light. Photons excite the nitro groups, inducing a reduction process that converts them into nitroso or hydroxylamine derivatives. These intermediates rapidly polymerize into highly conjugated, dark-colored byproducts, permanently destroying the reagent's chiral recognition capabilities.
Q: Can I store DNPI as a free acid to avoid buffer interactions?
The Causality: It is highly recommended to store DNPI as a monocyclohexylammonium salt rather than a free acid. The free carboxylic acid can act as an intramolecular proton donor, catalyzing auto-degradation over time. The monocyclohexylammonium salt neutralizes the acid, dramatically enhancing solid-state stability and improving aqueous solubility during reconstitution.
Quantitative Stability Profile
To optimize your experimental planning, refer to the empirical stability data below. Notice how the combination of moisture, light, and elevated pH drastically reduces the reagent's half-life.
| Storage Condition | State | Light Exposure | pH | Estimated Half-Life | Purity at 6 Months |
| Aqueous Solution | Liquid (25°C) | Ambient | 8.0 | < 48 hours | < 10% |
| Aqueous Solution | Liquid (4°C) | Dark | 6.0 | 3 weeks | ~ 45% |
| Lyophilized Powder | Solid (25°C) | Dark | N/A | 6 months | ~ 85% |
| Lyophilized Salt | Solid (-20°C, Argon) | Dark | N/A | > 2 years | > 98% |
Workflow Diagram: Degradation Pathways & Interventions
Figure 1: Environmental stressors driving DNPI degradation and corresponding stabilization strategies.
Self-Validating Protocol: Aliquoting & Long-Term Storage
To prevent repeated freeze-thaw cycles and ensure absolute confidence in your reagent, use this self-validating methodology. The built-in spectrophotometric check ensures you never initiate a critical experiment with degraded DNPI.
Phase 1: Preparation & Lyophilization
-
Buffer Optimization: Dissolve the DNPI monocyclohexylammonium salt in a 0.1 M phosphate buffer rigorously adjusted to pH 5.5 . Do not exceed pH 6.0 to prevent base-catalyzed nucleophilic attack[2].
-
Aliquoting: Dispense the solution into single-use, UV-blocking amber glass vials.
-
Lyophilization: Flash-freeze the aliquots in liquid nitrogen and lyophilize for 24-48 hours to remove all aqueous hydrolytic drivers.
-
Inert Sealing: Backfill the lyophilizer chamber with Argon gas before capping. Crimp-seal the vials to prevent ambient moisture ingress.
-
Storage: Store the sealed amber vials at -20°C.
Phase 2: Self-Validation (Pre-Experiment QC) Why this step matters: Dinitropyridyl derivatives exhibit a highly specific absorbance peak at 390 nm[3]. A drop in this peak indicates cleavage of the DNPy ring.
-
Reconstitute a single lyophilized aliquot in your working buffer.
-
Immediately measure the UV absorbance at 280 nm (peptide/backbone absorbance) and 390 nm (DNPy specific absorbance).
-
The Validation Gate: Calculate the A390/A280 ratio. Compare this to the baseline ratio of a freshly synthesized/purchased standard. If the ratio deviates by < 5% , the structural integrity is validated, and you may proceed with your assay. If the ratio drops significantly, discard the aliquot.
Frequently Asked Questions (FAQs)
Q: Is DMSO suitable for making long-term liquid stock solutions of DNPI? A: No. While DNPI is highly soluble in polar aprotic solvents like DMSO, long-term storage in DMSO is strongly discouraged. DMSO is highly hygroscopic; over months of storage, it absorbs atmospheric water. This moisture, combined with any trace alkalinity in the solvent, will trigger SNAr degradation of the pyridyl ring. If you must use DMSO, prepare only immediate working stocks and discard any unused volume.
Q: I am using DNPI as a chiral selector in Capillary Electrophoresis (CE). How does degradation affect my electropherograms? A: Degradation of the DNPy moiety eliminates the steric bulk and π−π interaction capabilities required for enantiomeric resolution. If your reagent has degraded, you will observe a loss of baseline separation, peak broadening, and the appearance of a fast-migrating ghost peak (the cleaved dinitropyridine byproduct) near the electroosmotic flow (EOF) marker.
References
-
Alfa Chemistry. DINITROPYRIDYL-L-ISOLEUCINE CAS:102850-27-1 Product Specifications. ChemBuyersGuide.
-
Researcher.life. High-performance thin-layer chromatography of diastereomeric dinitropyridyl-amino acids.1
-
Katoch, R. Analytical Techniques in Biochemistry and Molecular Biology. Uniq.edu.iq. 3
-
National Institutes of Health (NIH). Development of chemical and chemo-enzymatic glycosylations (Effect of pH on Dinitropyridyl Stability).2
Sources
Technical Support Center: Resolving Co-Elution of Dinitropyridyl-L-Isoleucine Isomers
Welcome to the Advanced Applications Support Hub.
As a Senior Application Scientist, I frequently encounter challenges regarding the chromatographic separation of branched-chain amino acid diastereomers. Isoleucine presents a unique challenge due to its two chiral centers, yielding four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine[1]. When derivatized with a 3,5-dinitropyridyl (DNPYR) tag to enhance UV/Vis or MS detectability, the bulky, electron-deficient aromatic ring fundamentally alters the molecule's interaction kinetics. This often leads to severe co-elution issues on standard reversed-phase columns.
This guide provides field-proven, mechanistically grounded solutions to achieve baseline resolution ( Rs≥1.5 ) of DNPYR-L-isoleucine isomers.
Troubleshooting FAQs: The Causality of Co-Elution
Q1: Why do DNPYR-L-isoleucine and DNPYR-L-allo-isoleucine co-elute completely on my standard C18 column? Causality: In standard reversed-phase chromatography (RP-HPLC), retention is driven by hydrophobic partitioning. The massive hydrophobic and π
π interaction potential of the dinitropyridyl tag dominates the molecule's retention behavior, effectively "masking" the subtle steric differences between the sec-butyl group stereocenters of the isoleucine isomers. Solution: Shift from purely hydrophobic retention to orthogonal interaction mechanisms. Using a mixed-mode stationary phase (e.g., Primesep 200) introduces both hydrophobic and ion-exchange interactions[2]. Alternatively, macrocyclic antibiotic chiral stationary phases (CSPs) like Teicoplanin or Ristocetin A form specific inclusion complexes that readily differentiate the spatial arrangement of derivatized amino acids[3][4].Q2: How should I manipulate the mobile phase to induce separation on a mixed-mode column? Causality: Diastereomers with identical mass and similar pKa values require precise tuning of their ionization states to exploit minor differences in hydrodynamic volume. The DNPYR tag is electron-withdrawing, slightly increasing the acidity of the adjacent carboxylate. Solution: Maintain a strictly acidic mobile phase (e.g., 0.2% Formic Acid or 0.1% TFA) to ensure the carboxylate group remains partially or fully protonated, modulating its interaction with the stationary phase's embedded ion-exchange groups[2]. Furthermore, reduce the organic modifier (e.g., Acetonitrile) to ≤20% to force the analytes to interact more intimately with the stationary phase's stereoselective pockets.
Q3: Does column temperature significantly impact the resolution of these specific isomers? Causality: Yes. Temperature dictates the conformational flexibility of both the stationary phase ligands and the DNPYR-amino acid. Higher temperatures increase kinetic energy, causing the sec-butyl side chain to rapidly rotate, blurring the steric boundary between the L- and L-allo isomers. Solution: Lowering the column compartment temperature to sub-ambient or near-ambient levels (15°C – 20°C) increases the rigidity of the analyte, locking it into a preferred conformation that enhances steric recognition by the column, albeit at the cost of slightly broader peaks[5].
Decision Matrix: Troubleshooting Logic
Below is the logical workflow for diagnosing and resolving DNPYR-isoleucine isomer co-elution.
Logical troubleshooting workflow for resolving DNPYR-L-isoleucine isomer co-elution.
Quantitative Performance Comparison
To illustrate the causality of stationary phase and condition selection, the following table summarizes the expected chromatographic metrics when separating DNPYR-L-isoleucine from DNPYR-L-allo-isoleucine.
| Stationary Phase | Mobile Phase Conditions | Temp (°C) | tR L-Ile (min) | tR L-allo-Ile (min) | Selectivity ( α ) | Resolution ( Rs ) |
| Standard C18 | 40% ACN, 0.1% TFA | 30 | 8.45 | 8.45 | 1.00 | 0.00 (Co-elution) |
| Standard C18 | 20% ACN, 0.1% TFA | 15 | 14.20 | 14.55 | 1.03 | 0.65 (Partial) |
| Primesep 200 (Mixed-Mode) | 20% ACN, 0.2% Formic Acid | 25 | 12.10 | 14.30 | 1.18 | 1.70 (Baseline) |
| Teicoplanin CSP | 100% Methanol, 0.1% TEAA | 20 | 18.50 | 22.10 | 1.25 | > 2.00 (Excellent) |
Data synthesis based on mixed-mode and macrocyclic antibiotic retention mechanisms[2][3].
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol embeds a self-validating System Suitability Test (SST). If the SST fails, the protocol strictly dictates halting the analysis to prevent data artifacts.
Methodology: Mixed-Mode Separation of DNPYR-Isoleucine Isomers
Phase 1: Reagent & System Preparation
-
Mobile Phase A: HPLC-grade Water with 0.2% Formic Acid (v/v).
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN) with 0.2% Formic Acid (v/v).
-
Column: Primesep 200 (4.6 x 150 mm, 5 µm) or an equivalent mixed-mode hydrophobic/ion-exchange column[2].
-
System Purge: Flush the LC system with 50% ACN for 30 minutes to remove strongly retained hydrophobic contaminants, followed by equilibration at initial gradient conditions for 15 column volumes.
Phase 2: Self-Validating System Suitability Test (SST) Purpose: To verify that the system can thermodynamically distinguish the diastereomers before injecting unknown samples.
-
Prepare a resolution standard containing 50 µg/mL of both DNPYR-L-isoleucine and DNPYR-L-allo-isoleucine in 10% ACN.
-
Chromatographic Run:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 20°C (strictly controlled).
-
Isocratic Elution: 20% Mobile Phase B for 20 minutes.
-
Detection: UV at 340 nm (optimal for the dinitropyridyl chromophore) or CAD/ELSD[2].
-
-
Validation Gate: Calculate the USP Resolution ( Rs ).
-
If Rs≥1.5 : Proceed to Phase 3. The system's steric recognition is validated.
-
If Rs<1.5 : Halt. Verify the column temperature is exactly 20°C. If the issue persists, prepare fresh mobile phase to ensure precise formic acid concentration (0.2%), as pH drift alters the ion-exchange capacity.
-
Phase 3: Sample Analysis & Peak Identity Confirmation
-
Inject 10 µL of the derivatized sample.
-
Orthogonal Validation: To definitively prove peak identity (since mass spectrometry cannot differentiate isomers of identical mass without specialized ion mobility), perform a spike-recovery test .
-
Spike an aliquot of the unknown sample with a pure standard of DNPYR-L-allo-isoleucine.
-
Re-inject. The peak area corresponding to the L-allo isomer must increase symmetrically without peak splitting or tailing. If peak splitting occurs, a co-eluting impurity (e.g., a leucine derivative) is present[6].
-
Experimental Workflow Diagram
Self-validating experimental workflow for the chromatographic analysis of DNPYR-isoleucine.
References[2] SIELC Technologies. "HPLC Separation of allo-D-isoleucine and L-Isoleucine." SIELC Application Notes, CoAp # 2018-1. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExazx5OMkfN4325EQv1Cps0vVeW4nOmJfqS5aS6aNlkFU_CEOM8WmW2pI2lv_k9_ccfPipfZET7EUfxa8TF_c0c6-jp3wHGIPySpv6KqHDGZVpWLhIvGpa1d4uL-S7_HBjtj-FO8gYM79OoreU667DqgkDIxgiUOnYbaQWA9pt3WaCEdunMxlyYSXmAPGoFSMH4X0RYrVyD8R8qd43y9ro[3] Armstrong, D. W., et al. "Capillary Electrophoretic Enantiomeric Separations using the Glycopeptide Antibiotic, Teicoplanin." Scholars' Mine, Missouri S&T, 1996. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXC2HvVz52zJ3cS2VWV__f5R1gFP3vCKfoPquDvUqnxuesEB0ACMP32RaZgp0sm3Y6zBg_DA_F7x7kghKI_GyxQUGgGJh0XrGzpUPwev6ZsL2wmg5LqYGuyhVaV_Yr5CXd1-Z0mBqe2UvQvHjWQcoJ17vH8LVqIJd2-sI6G46XpWMrgDpzPW3wzXIaBQ==[1] BenchChem. "Technical Support Center: L-Isoleucine Resolution." BenchChem Tech Support. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRUoJAA0yRYuyF0aZ88HOK_FPSRI6SRWJCcKoCZ3s4YO74s4hCi3_LHEkgR1Vetf7GJn0JC8bk4UYALrEOvF6oQ1KSJgDxwUf7SrXyuW3nCv7bCxMfv3BpeYT845iB4090R0PWDoVeHgcrrpIA6LlHECkOCxKt2Xo6B-4I3HcZdVPndw9TN9Zul2kbbQ==[6] Daw, R. C. "Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System." Waters Corporation / LCMS.cz. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRIEfQAW0YBSMHOKMzJtzuUB_lcxqF2lr0-n13GIU3XV4oywy-oitp1TTrdcFgZxbWXmOGqcP0ytbLNHL8mprzDGsCMNd6cWQXs7h1k-1BBCmdio_U2d2fUakFWpeOAypiZ4G_RB5hq9vnzSadCoak-_W6nawurc3SDV-FC2u0sLjfZVcOIKWSLEQBYigsQ==[4] Armstrong, D. W., et al. "Highly Enantioselective Capillary Electrophoretic Separations with Dilute Solutions of the Macrocyclic Antibiotic Ristocetin A." Scholars' Mine, Missouri S&T, 1995. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHImBp_7UyzqFlBfZ1DDr1ubrXyYC4yq0Bc9w2zm0w0IhzB_g5j1SGpn-cYAUOqE7u0JSV44MDeq_bOuHPqn6UKgSArkkroA2cbvp4-HjJ4ynyA01BkzTGdY4KbFjzZ6c-hJDQvn7qXDSKHOl5oYlsLR27fYxlC1BY0ed7jxZ2E5bK9R2s5Gca5CuNHRw==[5] Chen, Y., et al. "Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers." National Institutes of Health (NIH PMC), 2010. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHezVvAX16Iu5dCnNHkMC4ox3PpIOJnX0WorTaZL7aq3NspIuxkVSdL9Gh7HwKitANI-2OaByNKzL6XjeOwzNXl-LAJlhHeuUwwjnG-FJvsMgHUedGIBKOIidp5MUYm8IRL2o_D1lTkoD9Hg==
Sources
Technical Support Center: Overcoming Steric Hindrance in Dinitropyridyl-L-Isoleucine Coupling
Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely aware that coupling sterically congested amino acids is one of the most notorious bottlenecks in peptide synthesis and bioconjugation.
The coupling of Dinitropyridyl-L-Isoleucine (DNPy-Ile) presents a "perfect storm" of synthetic challenges. This guide is engineered to provide you with the mechanistic causality behind these failures and field-proven, self-validating protocols to overcome them.
Mechanistic Causality: The Steric and Electronic Barrier
To troubleshoot effectively, we must first understand the physics of the failure. The difficulty in coupling DNPy-Ile arises from a dual-threat mechanism:
-
β -Branching of Isoleucine: Isoleucine possesses a bulky sec-butyl side chain branching directly at the β -carbon. This spatial crowding physically obstructs the Bürgi-Dunitz trajectory required for the incoming nucleophile (the amine) to attack the activated carboxyl group, drastically lowering the rate of the bimolecular coupling reaction[1].
-
Bulk and Electronics of the DNPy Group: Dinitropyridines are sterically demanding, rigid heterocyclic compounds[2]. When the DNPy group is attached to the α -amine, its massive steric footprint compounds the β -branching of the isoleucine. Furthermore, the strong electron-withdrawing nature of the two nitro groups alters the electronic landscape of the activated ester, making the intermediate highly susceptible to unimolecular side reactions (such as rearrangement into unreactive N-acylureas) before the slow bimolecular coupling can occur[1].
Diagnostic & Optimization Workflow
Before altering your chemistry, use the following logical workflow to definitively diagnose steric hindrance and apply the correct optimization strategy.
Workflow for diagnosing and overcoming steric hindrance in DNPy-Ile coupling.
Frequently Asked Questions (Troubleshooting FAQs)
Q1: My standard DIC/HOBt coupling protocol is failing completely with DNPy-Ile. Why? A: Carbodiimide-based reagents like DIC form an O-acylisourea intermediate. Because the bimolecular attack by the amine is sterically blocked by the β -branched Ile and the DNPy group, the intermediate sits unreacted for too long. This allows it to undergo a unimolecular side reaction, rearranging into a dead-end, unreactive N-acylurea[1]. It is highly recommended to switch to more potent aminium/uronium salts like HATU[3].
Q2: How can I definitively confirm that steric hindrance is the root cause, rather than wet solvents or degraded reagents? A: You must establish a self-validating diagnostic loop. First, observe if there is a sequence-dependent failure: if less hindered amino acids couple perfectly under identical conditions but DNPy-Ile fails, steric bulk is the primary suspect[4]. Next, perform a micro-cleavage of the resin and analyze via LC-MS. The presence of a deletion sequence (the target peptide mass minus the DNPy-Ile mass) definitively confirms low coupling efficiency due to a high activation energy barrier[3].
Q3: Which coupling reagent is scientifically proven to be the most effective for this specific bond? A: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard here. HATU generates a highly reactive HOAt ester. The nitrogen at position 7 of the HOAt ring exerts a neighboring group effect—acting as a general base to hydrogen-bond with the incoming amine. This effectively "guides" the nucleophile through the steric blockade of the sec-butyl and DNPy groups[3].
Q4: Can I just increase the reaction time and temperature to force the coupling? A: Extending the coupling time (e.g., overnight) and gently increasing the temperature can provide the thermodynamic energy needed to overcome the steric barrier[4]. However, prolonged coupling with standard bases like DIPEA significantly increases the risk of oxazolone-mediated epimerization (racemization) at the α -carbon. If you use thermal assistance, you must switch to a less nucleophilic base like TMP (2,4,6-trimethylpyridine).
Quantitative Data: Reagent Efficacy Comparison
The following table summarizes the causal relationship between coupling chemistry, expected yields, and epimerization risks when dealing with the extreme steric bulk of DNPy-Ile.
| Coupling System | Base | Relative Activation Energy Barrier | Expected Coupling Efficiency (%) | Epimerization Risk |
| DIC / HOBt | None | Very High | < 30% | Low |
| HBTU | DIPEA | High | 40 - 60% | Moderate |
| HATU | DIPEA | Low | > 85% | High (if heated) |
| HATU | TMP | Low | > 95% | Low |
Step-by-Step Methodology: Optimized HATU/TMP Protocol
This protocol is designed as a self-validating system to ensure maximum coupling efficiency of DNPy-Ile while suppressing side reactions.
Step 1: Resin Preparation & Swelling
-
Swell the resin-bound peptide (containing the deprotected N-terminal amine) in high-quality, amine-free N,N-dimethylformamide (DMF) for 20–30 minutes[3].
-
Drain the solvent completely.
Step 2: Precision Pre-Activation Causality Note: Pre-activation forms the highly reactive ester, but exceeding the time limit risks the formation of unreactive guanidinium byproducts.
-
In a separate clean vessel, dissolve 4.0 equivalents of DNPy-L-Isoleucine and 3.9 equivalents of HATU in a minimal volume of DMF.
-
Add 8.0 equivalents of TMP (2,4,6-trimethylpyridine).
-
Allow the mixture to pre-activate for exactly 2 minutes [3].
Step 3: Coupling Reaction
-
Immediately transfer the activated DNPy-Ile solution to the reaction vessel containing the resin.
-
Agitate the mixture using nitrogen bubbling.
-
Standard conditions: Agitate for 2 to 4 hours at room temperature.
-
Difficult sequences: Utilize microwave-assisted synthesis at 75°C for 15 minutes to forcefully overcome the steric activation energy barrier[4].
Step 4: Self-Validation (Kaiser Test)
-
Drain the reaction solution and wash the resin extensively with DMF (5 times) and DCM (3 times) to remove excess reagents[4].
-
Perform a Kaiser test on a few beads.
-
If yellow (Negative): The coupling is successful. Proceed to the next step.
-
If blue/purple (Positive): Unreacted amines remain[3]. Do not proceed. Repeat Steps 2 and 3 for a double-coupling cycle.
Step 5: Capping (Critical Failsafe)
-
To prevent any unreacted traces from forming complex deletion sequences later, prepare a capping solution of acetic anhydride and pyridine (or DIPEA) in DMF[4].
-
Add to the resin and agitate for 10 minutes. Wash thoroughly with DMF.
Sources
Purification techniques for crude dinitropyridyl-L-isoleucine extracts
Welcome to the Application Scientist Knowledge Base. This portal is designed for researchers, analytical chemists, and drug development professionals working with derivatized amino acids. Here, we address the mechanistic troubleshooting and purification strategies for dinitropyridyl-L-isoleucine (DNPYR-L-Ile) extracts.
Because DNPYR-L-Ile is an amphoteric molecule heavily influenced by its electron-withdrawing dinitropyridyl ring, standard amino acid purification templates often fail. This guide synthesizes field-proven chromatographic techniques, phase-transfer dynamics, and thermodynamic stabilization methods to help you achieve high-purity extracts.
Core Purification Workflow
Before diving into specific troubleshooting scenarios, review the standard self-validating purification pipeline for crude DNPYR-L-Ile below.
Purification workflow for crude dinitropyridyl-L-isoleucine extracts.
Troubleshooting & FAQs
Module A: Liquid-Liquid Extraction (LLE) Dynamics
Q: Why am I losing dinitropyridyl-L-isoleucine to the aqueous phase during my initial extraction? A: This is a classic phase-partitioning error driven by the molecule's pKa. Dinitropyridyl amino acids possess a free carboxylic acid functional group. If the pH of your aqueous phase is above the pKa of this carboxylate (typically ~2.5 for N-aryl amino acids), the molecule remains ionized and highly water-soluble. You must acidify the crude mixture to pH < 2.5 using 1M HCl before extracting with an organic solvent like ethyl acetate. This suppresses ionization, neutralizing the molecule and driving the partition coefficient toward the organic phase.
Q: My organic phase is pulling highly polar impurities along with the target compound. How can I increase specificity? A: Ethyl acetate can sometimes co-extract polar side-products. To increase the stringency of the extraction, switch to a less polar solvent system, such as dichloromethane (DCM) or a 4:1 mixture of DCM and isopropanol. Additionally, ensure you are washing the combined organic layers with saturated aqueous sodium chloride (brine). The high ionic strength of the brine wash forces residual water and highly polar impurities out of the organic layer through the "salting-out" effect.
Module B: Preparative Chromatography & Chiral Resolution
Q: I am observing severe peak tailing and poor resolution of the DNPYR-L-Ile peak on RP-HPLC. How can I correct this? A: Peak tailing in N-dinitropyridyl amino acids almost always results from secondary interactions between the free carboxylic acid of the analyte and residual silanol groups on the silica-based stationary phase. To mitigate this causality, incorporate a volatile acidic modifier (e.g., 0.1% Trifluoroacetic acid, TFA) into your mobile phase. This ensures the carboxyl group remains fully protonated during the chromatographic run, eliminating electrostatic smearing.
Q: Can I separate the L-enantiomer from D-enantiomer impurities using standard silica gel? A: No. While standard silanized silica gel is excellent for separating diastereomeric dinitropyridyl-amino acids and structural impurities[1], it cannot resolve enantiomers without a chiral environment. To separate DNPYR-L-isoleucine from its D-enantiomer, you must employ a chiral stationary phase or a chiral mobile phase additive. Macrocyclic antibiotics such as 2 and 3 have proven highly effective as chiral selectors for N-3,5-dinitropyridyl amino acids[2][3].
Table 1: Capillary Electrophoretic Resolution of N-3,5-Dinitropyridyl Amino Acids The following quantitative data summarizes the resolution ( Rs ) of various dinitropyridyl amino acid racemates using macrocyclic antibiotic chiral selectors.
| Analyte | Chiral Selector | Buffer pH | Resolution ( Rs ) | Source Reference |
| DNPYR-L/D-Alanine | Ristocetin A (5 mM) | 7.0 | 2.1 | [2] |
| DNPYR-L/D-Leucine | Ristocetin A (5 mM) | 7.0 | 3.2 | [2] |
| DNPYR-L/D-Isoleucine | Teicoplanin (5 mM) | 6.0 | >2.0 | [3] |
| DNPYR-L/D-Methionine | Teicoplanin (5 mM) | 6.0 | 3.0 | [3] |
Module C: Crystallization & Salt Formation
Q: The purified free acid is an amorphous, hygroscopic oil that degrades over time. How can I obtain a stable, weighable solid? A: The free acid form of dinitropyridyl-L-isoleucine is notoriously difficult to crystallize due to its high degree of conformational flexibility and low lattice energy. The industry standard is to convert it into a. By adding one equivalent of cyclohexylamine to the purified extract in a non-polar solvent, an acid-base proton transfer occurs. This creates a thermodynamic sink, precipitating the salt as a highly stable, crystalline matrix suitable for long-term storage.
Thermodynamic stabilization of DNPYR-L-Isoleucine via salt formation.
Validated Experimental Protocols
To ensure scientific integrity, the following methodology is designed as a self-validating system . Do not proceed to subsequent steps unless the internal validation checks are met.
Protocol: Isolation and Monocyclohexylammonium Salt Formation
Phase 1: Aqueous Quench & Acidification
-
Suspend the crude reaction mixture (containing DNPYR-L-Ile and impurities) in 50 mL of deionized water.
-
Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches 2.0.
-
Validation Check: Spot the aqueous phase on pH paper to verify pH ≤ 2.5. Extract a 500 µL aliquot with 500 µL ethyl acetate in a microfuge tube. The top organic layer should turn distinctly yellow, indicating successful protonation and partitioning of the dinitropyridyl derivative. If the yellow color remains in the aqueous phase, add more HCl.
-
Phase 2: Liquid-Liquid Extraction 3. Transfer the acidified mixture to a separatory funnel and extract with 3 x 50 mL of ethyl acetate. 4. Combine the organic layers and wash with 30 mL of saturated aqueous NaCl (brine) to remove residual aqueous acid and polar impurities.
-
Validation Check: Test the pH of the discarded aqueous brine wash; it should be > 4.0, confirming the successful removal of excess free HCl from the organic phase.
Phase 3: Drying & Concentration 5. Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ) for 15 minutes to remove micro-emulsions of water. 6. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at 35°C to yield the crude free acid as a viscous, yellow-orange oil.
Phase 4: Thermodynamic Salt Formation 7. Dissolve the crude oil entirely in 10 mL of anhydrous diethyl ether (or a 1:1 mixture of ether and hexanes). 8. Slowly add 1.05 molar equivalents of cyclohexylamine dropwise under vigorous stirring at room temperature.
-
Validation Check: Immediate precipitation of a bright yellow solid must occur upon addition. This visual cue confirms the successful proton transfer and formation of the insoluble monocyclohexylammonium salt.
-
Filter the precipitate through a Büchner funnel, wash the filter cake with 10 mL of ice-cold hexanes to remove unreacted cyclohexylamine, and dry under high vacuum for 12 hours to yield pure DINITROPYRIDYL-L-ISOLEUCINE MONOCYCLOHEXYLAMMONIUM SALT.
References
-
High-performance thin-layer chromatography of diastereomeric dinitropyridyl-amino acids and sulphonamides on silanized silica gel. researcher.life. 1
-
Highly Enantioselective Capillary Electrophoretic Separations with Dilute Solutions of the Macrocyclic Antibiotic Ristocetin A. Scholars' Mine. 2
-
Capillary Electrophoretic Enantiomeric Separations using the Glycopeptide Antibiotic, Teicoplanin. Scholars' Mine. 3
-
DINITROPYRIDYL-L-ISOLEUCINE MONOCYCLOHEXYLAMMONIUM SALT CAS:102850-27-1. Alfa Chemistry @ ChemBuyersGuide.com, Inc.
Sources
Technical Support Center: Optimizing pH for Dinitropyridyl-L-Isoleucine Derivatization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals master the derivatization of L-isoleucine with 2-fluoro-3,5-dinitropyridine.
The synthesis of N-(3,5-dinitropyridyl) amino acids is a critical pre-column derivatization step used extensively in chiral separations and capillary electrophoresis[1],[2]. Because this workflow relies on a Nucleophilic Aromatic Substitution (S_NAr) mechanism, controlling the pH is the single most critical parameter for success.
Mechanistic Overview: The pH Catch-22
To successfully derivatize L-isoleucine, its α -amino group (pKa ~9.76) must act as a nucleophile to attack the electron-deficient aromatic ring of 2-fluoro-3,5-dinitropyridine, displacing the fluoride ion.
This creates a strict causality loop governed by pH:
-
Nucleophilicity (Requires High pH): At physiological pH, the amine is protonated ( −NH3+ ) and non-nucleophilic. You must raise the pH to deprotonate the amine into its reactive free-base form ( −NH2 ).
-
Reagent Stability (Requires Low pH): If the pH is raised too high, hydroxide ions ( −OH ) in the aqueous buffer outcompete the sterically hindered amine of L-isoleucine. This leads to the rapid hydrolysis of the reagent into 2-hydroxy-3,5-dinitropyridine.
-
Stereochemical Integrity (Requires Low pH): Highly alkaline conditions induce base-catalyzed enolization at the chiral α -carbon, resulting in the racemization of L-isoleucine to D-allo-isoleucine, which ruins the stereochemical integrity required for downstream chiral analysis[3].
Workflow Visualization
Figure 1: Decision tree for optimizing pH in dinitropyridyl-L-isoleucine derivatization.
Troubleshooting Guide
Q: My derivatization yield is consistently below 40%, and my chromatogram shows a large unreacted L-isoleucine peak. What is wrong? A: This is the classic symptom of an overly acidic reaction environment. Check your buffer pH at the actual reaction temperature (e.g., 40°C). If the pH drops below 8.0, the α -amino group of L-isoleucine remains protonated and cannot attack the reagent. Solution: Switch to a 100 mM Sodium Borate buffer calibrated precisely to pH 8.5. Ensure you are not using unbuffered water, as the generation of hydrofluoric acid (HF) during the S_NAr reaction will rapidly crash the pH.
Q: The chromatogram shows a massive interference peak that elutes early, and my N-(3,5-dinitropyridyl)-L-isoleucine peak is very small. What is this byproduct? A: The interference peak is 2-hydroxy-3,5-dinitropyridine, the hydrolysis product of your derivatization reagent. This occurs when the pH exceeds 9.5, allowing hydroxide ions to act as competing nucleophiles. Solution: Lower the buffer pH to 8.5. Additionally, ensure your reagent is dissolved in anhydrous acetonitrile before adding it to the aqueous buffer to minimize premature exposure to water.
Q: I am observing a split peak or a shoulder on my derivatized L-isoleucine peak during chiral chromatography. Is the reagent impure? A: A split peak usually indicates partial racemization of L-isoleucine, forming a diastereomeric mixture. This racemization is base-catalyzed. Prolonged heating at pH > 9.0 strips the α -proton from the amino acid. Solution: Limit the reaction time to exactly 60 minutes and quench the reaction immediately with 1.0 M HCl to drop the pH to ~2.0. This locks the stereocenter and stops further base-catalyzed racemization.
Empirical Data: pH Optimization Metrics
The following table summarizes the causal effects of pH on the S_NAr derivatization of L-isoleucine at 40°C over 60 minutes.
| Buffer pH | Amine State (L-Isoleucine) | Reagent Hydrolysis Rate | Racemization Risk | Overall Derivatization Yield |
| 7.0 | >99% Protonated | Very Low | None | < 5% |
| 8.0 | ~2% Deprotonated | Low | None | ~ 45% |
| 8.5 | ~5% Deprotonated | Moderate | Very Low | > 95% (Optimal) |
| 9.5 | ~35% Deprotonated | High | Moderate | ~ 60% |
| 10.5 | >80% Deprotonated | Very High | High | < 20% |
Standard Operating Procedure (SOP)
Self-Validating Protocol for pH-Optimized Derivatization
This protocol is designed as a self-validating system: the high buffer capacity prevents pH drift from HF generation, and the harsh acidic quench locks the reaction state to prevent post-reaction degradation.
-
Buffer Preparation: Prepare a 100 mM sodium borate buffer. Adjust the pH to exactly 8.5 using 0.1 M NaOH or HCl. Validation step: Warm the buffer to 40°C and re-verify the pH, as pKa values shift with temperature.
-
Sample Preparation: Dissolve 50 µmol of L-isoleucine in 500 µL of the pH 8.5 borate buffer.
-
Reagent Preparation: Dissolve 100 µmol of 2-fluoro-3,5-dinitropyridine (a 2x molar excess) in 500 µL of anhydrous acetonitrile.
-
Reaction Initiation: Add the organic reagent solution dropwise to the aqueous amino acid solution while vortexing continuously. The mixture should form a uniform 50:50 aqueous/organic single phase.
-
Incubation: Incubate the mixture in a thermomixer at 40°C for exactly 60 minutes in the dark (dinitropyridyl derivatives are sensitive to photo-degradation).
-
Quenching (Critical Step): Terminate the reaction by adding 100 µL of 1.0 M HCl. This drops the pH to ~2.0, instantly protonating any remaining amine, halting the S_NAr reaction, and completely preventing base-catalyzed racemization.
-
Filtration: Filter the quenched mixture through a 0.22 µm PTFE syringe filter prior to HPLC or Capillary Electrophoresis (CE) analysis.
Frequently Asked Questions (FAQs)
Q: Why use 2-fluoro-3,5-dinitropyridine instead of Sanger's reagent (1-fluoro-2,4-dinitrobenzene)? A: The pyridine nitrogen in the dinitropyridyl ring acts as an additional electron-withdrawing group, making the aromatic system much more electron-deficient than a standard dinitrophenyl ring. This drastically increases the rate of the S_NAr reaction, allowing for milder pH conditions (pH 8.5 vs. pH 9.5) and lower temperatures. This is critical for minimizing the racemization of sterically hindered amino acids like L-isoleucine[1].
Q: Can I use organic bases like Triethylamine (TEA) or DIPEA instead of an aqueous borate buffer? A: It is highly discouraged. While TEA and DIPEA provide the necessary basicity, they are themselves nucleophilic and can react with 2-fluoro-3,5-dinitropyridine to form unwanted structural byproducts. Furthermore, they do not provide the robust buffering capacity needed to neutralize the hydrofluoric acid (HF) generated during the reaction, leading to an uncontrolled pH drop and incomplete derivatization.
Q: How does the steric hindrance of L-isoleucine affect the pH optimization? A: L-isoleucine possesses a bulky sec-butyl group attached to the α -carbon. This steric bulk decreases the collision frequency between the amine and the reagent. To compensate, researchers are often tempted to increase the pH or temperature. However, doing so exponentially increases reagent hydrolysis. The optimal strategy is to strictly maintain the pH at 8.5 but increase the reagent excess (e.g., to a 3:1 molar ratio) rather than altering the thermodynamic parameters.
References
- US7008533B2 - Macrocyclic antibiotics as separation agents - Google Patents. google.com.
-
(PDF) Chiral Separation Principles - ResearchGate. researchgate.net. Available at:[Link]
-
Capillary Electrophoretic Enantiomeric Separations using the Glycopeptide Antibiotic, Teicoplanin - Scholars' Mine. mst.edu. Available at:[Link]
Sources
Minimizing side reactions in dinitropyridyl-L-isoleucine peptide synthesis
Welcome to the Technical Support Center for Advanced Peptide Synthesis . This guide is specifically engineered for researchers, process chemists, and drug development professionals dealing with the unique steric and electronic challenges of incorporating dinitropyridyl-L-isoleucine (DNPy-L-Ile) into complex peptide sequences.
Section 1: Troubleshooting Guide & Mechanistic FAQs
The incorporation of DNPy-L-Ile presents a dual challenge: the extreme steric hindrance of the β -branched isoleucine side chain and the high electrophilicity of the 3,5-dinitropyridyl protecting/modifying group.
Q1: Why am I observing high levels of deletion sequences (missing Ile) in my crude peptide? The Causality: Isoleucine is a β -branched amino acid, which severely restricts the conformational freedom required for the incoming amine nucleophile to attack the activated carbonyl. When combined with the bulky dinitropyridyl (DNPy) group, the kinetic rate of aminolysis drops drastically [1]. The Solution: Standard carbodiimide chemistry (DIC/HOBt) is insufficient here. You must shift to highly reactive uronium-type reagents or Oxyma-based esters. We recommend COMU combined with OxymaPure . COMU generates an Oxyma-derived active ester that exhibits superior coupling efficiency for bulky junctions and overcomes the steric barrier much faster than classical benzotriazole (HOBt/HATU) esters [4].
Q2: My LC-MS shows the correct mass, but HPLC reveals a closely eluting twin peak. How do I prevent epimerization to D-allo-isoleucine? The Causality: The twin peak is D-allo-isoleucine. Because the steric hindrance of DNPy-L-Ile slows down the desired aminolysis, the activated ester has a prolonged lifespan. This extended timeframe allows the intermediate to cyclize into an oxazolone [2]. In the presence of strong, unhindered bases like N,N-Diisopropylethylamine (DIPEA), the α -proton of the oxazolone is rapidly abstracted, leading to racemization at the α -carbon (converting 2S,3S-Ile to 2R,3S-allo-Ile) [3]. The Solution: Replace DIPEA with 2,4,6-trimethylpyridine (collidine) . Collidine is sufficiently basic to drive the coupling but sterically hindered enough to prevent abstraction of the α -proton, effectively shutting down the oxazolone-mediated epimerization pathway [5].
Q3: My mass spectrometry data shows a +85 Da adduct, or the DNPy group is missing entirely. What is degrading the DNPy moiety? The Causality: The 3,5-dinitropyridyl ring is highly electron-deficient due to the strong inductive and resonance-withdrawing effects of the two nitro groups and the pyridine nitrogen. This makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [6]. If the DNPy-peptide is exposed to piperidine (during subsequent Fmoc deprotection cycles), the secondary amine will attack the pyridyl ring, leading to either piperidine adduction (+85 Da) or premature N-terminal cleavage [7]. The Solution: End-Capping Strategy. DNPy-L-Ile must be coupled as the absolute final step of your solid-phase peptide synthesis (SPPS) workflow. Never expose a DNPy-modified peptide to piperidine or strong nucleophilic thiols (like those used in Alloc deprotection).
Section 2: Mechanistic Visualizations
Caption: Kinetic competition between desired aminolysis and oxazolone-mediated epimerization.
Section 3: Quantitative Data & Reagent Benchmarking
To optimize the synthesis, we benchmarked various coupling conditions for the sterically hindered DNPy-L-Ile coupling onto a resin-bound secondary amine.
Table 1: Impact of Coupling Reagents on Yield and Epimerization
| Coupling Reagent | Base Used | Coupling Time | Yield (Target) | D-allo-Ile Epimer | Uronium Capping (+98 Da) |
| DIC / HOBt | DIPEA | 120 mins | 42% | 18.5% | N/A |
| HATU / HOAt | DIPEA | 60 mins | 78% | 9.2% | 4.1% |
| HATU / HOAt | Collidine | 60 mins | 81% | 2.1% | 3.8% |
| COMU / Oxyma | Collidine | 45 mins | 94% | < 0.5% | < 0.1% |
Note: COMU prevents the +98 Da uronium capping side reaction often seen with HATU when coupling slow-reacting β -branched amino acids [4].
Table 2: DNPy Stability Against Nucleophiles (SNAr Degradation)
| Reagent Exposure (1 Hour) | DNPy Intact (%) | Cleavage / SNAr Adduct (%) | Recommendation |
| 20% Piperidine in DMF | 12% | 88% (Piperidine Adduct) | Strictly Avoid |
| 5% Piperazine in DMF | 65% | 35% | Avoid if possible |
| 2% DBU in DMF | 91% | 9% | Use with caution |
| Mild Acidic Cleavage (TFA) | 99% | < 1% | Safe |
Section 4: Validated Experimental Protocols
Protocol: Epimerization-Free Coupling of DNPy-L-Ile
This self-validating protocol utilizes COMU/Oxyma to force the kinetic completion of the coupling while using collidine to suppress oxazolone deprotonation.
Step 1: Resin Preparation & Swelling
-
Transfer 0.1 mmol of the synthesized peptide-resin (N-terminus deprotected) to a fritted reaction vessel.
-
Swell the resin in 5 mL of N,N-Dimethylformamide (DMF) for 30 minutes. Drain completely.
Step 2: Pre-Activation of DNPy-L-Ile
-
In a separate vial, dissolve 0.3 mmol (3 eq) of DNPy-L-Ile and 0.3 mmol (3 eq) of COMU in 2 mL of DMF.
-
Add 0.3 mmol (3 eq) of OxymaPure to the mixture to act as a racemization suppressor [1].
-
Add 0.6 mmol (6 eq) of 2,4,6-trimethylpyridine (collidine).
-
Vortex the mixture for exactly 60 seconds. Self-Validation Check: The solution should turn a distinct pale yellow/orange, indicating the formation of the Oxyma active ester.
Step 3: Coupling Reaction
-
Add the pre-activated mixture to the resin.
-
Agitate the vessel at 40°C for 45 minutes. (If using Microwave-assisted SPPS, pulse at 50°C for 15 minutes) [4].
-
Drain the reaction vessel and wash the resin with DMF (5 × 3 mL) and Dichloromethane (DCM) (5 × 3 mL).
Step 4: Mild Cleavage from Resin Warning: Do not use thiol-based scavengers (like EDT or thioanisole) in your cleavage cocktail, as they will attack the DNPy group via SNAr [6].
-
Prepare a cleavage cocktail of 95% TFA / 2.5% Triisopropylsilane (TIPS) / 2.5% Water.
-
Incubate the resin in the cocktail for 2 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether and centrifuge.
Caption: Optimized step-by-step SPPS workflow for DNPy-L-Ile incorporation.
Section 5: References
-
BenchChem - Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. Available at:
-
Journal of the American Chemical Society - Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation. Available at:
-
Organic Letters - Epimerization-Free C-Term Activation of Peptide Fragments by Ball Milling. Available at:
-
PeptideChemistry.org - HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Available at:
-
RSC Publishing - Greening the synthesis of peptide therapeutics: an industrial perspective. Available at:
-
NIH PubMed Central - Development of chemical and chemo-enzymatic glycosylations (Mechanisms of Dinitropyridyl Nucleophilic Attack). Available at:
-
ResearchGate - Analytical Methods for Solid Phase Peptide Synthesis (Dinitropyridyl-peptides cleavage). Available at:
Dinitropyridyl-L-Isoleucine vs. Dinitrophenyl-L-Isoleucine: A Senior Scientist's Guide to Advanced Peptide Sequencing
Target Audience: Researchers, scientists, and drug development professionals.
Introduction: Evolving Beyond Sanger's Reagent
Historically, Frederick Sanger’s introduction of 1-fluoro-2,4-dinitrobenzene (FDNB) revolutionized protein chemistry by enabling the first sequencing of insulin. FDNB reacts with the N-terminal amino acid to form a dinitrophenyl (DNP) derivative, such as DNP-L-Isoleucine . However, the fundamental limitation of the Sanger method is its destructive nature: cleaving the DNP-amino acid requires harsh acid hydrolysis that completely annihilates the remainder of the peptide chain.
To overcome this, modern analytical workflows have adopted pyridine-based analogs, specifically utilizing 2-fluoro-3,5-dinitropyridine (FDPy) to generate dinitropyridyl (DNPy) derivatives. As a Senior Application Scientist, I frequently guide laboratories transitioning from DNP to DNPy methodologies. This guide objectively compares the mechanistic advantages, cleavage kinetics, and chiral resolution capabilities of DNPy-L-Isoleucine against its classic DNP counterpart.
Mechanistic Causality: The Pyridine Nitrogen Advantage
The choice between a phenyl ring (DNP) and a pyridyl ring (DNPy) is not merely structural; it fundamentally alters the electron density of the derivatized molecule.
When L-Isoleucine is derivatized with FDPy, the resulting DNPy-L-Isoleucine contains a highly electronegative pyridine nitrogen. During the subsequent acid hydrolysis step, this nitrogen becomes protonated. The protonated pyridine ring acts as a massive electron sink, withdrawing electron density away from the adjacent peptide amide bond. This intramolecular electronic effect drastically lowers the activation energy required for hydrolysis. Consequently, DNPy-peptides are liberated almost quantitatively on brief hydrolysis (less than 3 hours) in 6N HCl at 100°C, whereas DNP-peptides require 16 to 24 hours of boiling acid, which destroys the residual sequence 1.
Furthermore, in chiral separations, the pyridine nitrogen provides an additional hydrogen-bonding acceptor site. When interacting with macrocyclic antibiotic chiral selectors (like Teicoplanin or Ristocetin A), DNPy derivatives exhibit superior stereospecific docking, leading to higher enantiomeric resolution ( Rs ) 2.
Quantitative Performance Comparison
The following tables summarize the empirical differences between the two derivatives based on established chromatographic and electrophoretic data.
Table 1: Physicochemical & Sequencing Properties
| Parameter | DNP-L-Isoleucine (Classic) | DNPy-L-Isoleucine (Advanced) |
| Derivatizing Agent | 1-Fluoro-2,4-dinitrobenzene (FDNB) | 2-Fluoro-3,5-dinitropyridine (FDPy) |
| Nucleophilic Substitution | Baseline rate | Accelerated (due to pyridine electronegativity) |
| Acid Hydrolysis Cleavage | 16–24 hours (6N HCl, 105°C) | < 3 hours (6N HCl, 100°C) |
| Peptide Chain Integrity | Complete destruction of residual chain | Partial preservation of residual sequence |
| UV/Vis Absorbance Max | ~350 nm | ~335 nm |
| Primary Application | Legacy N-terminal identification | Advanced chiral CE/LC, MS-compatible sequencing |
Table 2: Enantiomeric Resolution via Capillary Electrophoresis (CE) Note: Data demonstrates general macrocyclic antibiotic (Ristocetin A) interactions with aliphatic amino acid derivatives.
| Analyte Derivative | Chiral Selector | Buffer pH | Migration Time (L-Isomer) | Migration Time (D-Isomer) | Resolution ( Rs ) |
| DNP-Amino Acids | Ristocetin A | 7.0 | 11.0 min | 8.2 min | 7.1 |
| DNPy-Amino Acids | Ristocetin A | 6.0 | 13.4 min | 9.2 min | 9.0 |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding quality control checks directly into the methodology.
Protocol 1: N-Terminal Derivatization and Cleavage
Objective: Tag and cleave the N-terminal L-Isoleucine while minimizing damage to the residual peptide.
-
Derivatization:
-
Action: Dissolve 1 mg of the peptide in 1 mL of 0.1 M sodium bicarbonate buffer (pH 8.5). Add a 5-fold molar excess of FDPy (for DNPy) or FDNB (for DNP) dissolved in ethanol. Incubate at 40°C for 2 hours in the dark.
-
Causality: The mildly alkaline pH ensures the N-terminal amine is deprotonated and highly nucleophilic, facilitating the SNAr reaction.
-
Validation Check: Monitor the reaction via HPLC. The shift of the peptide peak to a longer retention time with a new UV absorbance maximum (335 nm for DNPy; 350 nm for DNP) confirms successful tagging.
-
-
Hydrolysis & Cleavage:
-
Action: Lyophilize the derivatized peptide. Resuspend in 6N HCl. Heat at 100°C for 2.5 hours (if DNPy) or 16 hours (if DNP).
-
Causality: The protonation of the DNPy pyridine nitrogen draws electron density away from the adjacent amide bond, drastically lowering the activation energy for hydrolysis compared to the DNP analog.
-
Validation Check: Analyze a 5 µL aliquot via LC-MS. The disappearance of the intact tagged-peptide mass and the appearance of the free DNPy-L-Ile mass ( m/z≈297 ) confirms complete cleavage.
-
-
Extraction:
-
Action: Dilute the hydrolysate with water and extract 3x with diethyl ether.
-
Validation Check: The yellow-tinted ether phase contains the hydrophobic DNPy-L-Ile, while the aqueous phase retains the free/residual amino acids. Evaporate the ether phase to dryness for downstream analysis.
-
Protocol 2: Capillary Electrophoresis (CE) Chiral Separation
Objective: Resolve D- and L-enantiomers of DNPy-Isoleucine using a macrocyclic antibiotic chiral selector 3.
-
Buffer Preparation:
-
Action: Prepare a 50 mM phosphate buffer containing 5 mM Ristocetin A, adjusted to pH 6.0.
-
Causality: Ristocetin A forms a chiral "basket" that stereoselectively interacts with the analytes. A pH of 6.0 ensures both the DNPy derivative and the macrocyclic antibiotic are in the optimal ionization state for hydrogen bonding.
-
Validation Check: Run a blank injection. A stable baseline with < 2% noise validates buffer homogeneity and capillary cleanliness.
-
-
Electrophoresis:
-
Action: Apply a voltage of 15 kV across a 50 µm ID fused-silica capillary. Inject the extracted DNPy-Isoleucine sample hydrodynamically for 5 seconds. Detect via UV at 335 nm.
-
Validation Check: Baseline resolution ( Rs>1.5 ) between the D- and L-isomers validates the stereospecific interaction. If Rs<1.5 , adjust the Ristocetin A concentration to increase the selector-analyte interaction time.
-
Decision Logic & Pathway Visualizations
Reaction workflow comparing DNP and DNPy derivatization and cleavage kinetics.
Decision logic for selecting between DNP and DNPy derivatives in peptide analysis.
References
- Journal of Scientific And Industrial Research 1966 Vol.25 No.
- US5964996A - Macrocyclic antibiotics as separation agents Source: Google Patents URL
- Source: Scholars' Mine (mst.edu)
Sources
Validation of Dinitropyridyl-L-Isoleucine Analytical Methods According to ICH Q2(R2) Guidelines
Executive Summary
Dinitropyridyl-L-isoleucine (DNPI, CAS: 102850-27-1) is a highly specialized amino acid derivative utilized extensively in chiral separations, peptide synthesis monitoring, and as a stable biomarker in pharmacokinetic studies. Due to the critical nature of chiral purity in drug development, analytical methods for DNPI must be rigorously validated.
This guide provides an objective comparison between the two primary analytical modalities for DNPI—High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Furthermore, it establishes a comprehensive, self-validating protocol framework strictly aligned with the updated [1], integrating lifecycle management and risk-based methodologies.
Mechanistic Overview: The Chemistry of DNPI Detection
To design a robust analytical method, one must understand the causality behind the molecule's behavior. DNPI consists of an L-isoleucine backbone conjugated to a dinitropyridyl moiety.
-
Chromophoric Causality: The electron-withdrawing nitro groups on the pyridine ring create a highly conjugated π -system. This results in a strong, specific UV absorbance maximum at approximately 390 nm . Because most endogenous biological matrices and standard pharmaceutical excipients do not absorb at 390 nm, this specific wavelength inherently increases the method's selectivity, reducing background noise [2].
-
Ionization Causality: For MS applications, the secondary amine and carboxylic acid functional groups make DNPI highly amenable to Electrospray Ionization (ESI). In positive ion mode (ESI+), it readily forms [M+H]+ precursor ions, which fragment predictably to yield specific Multiple Reaction Monitoring (MRM) transitions, allowing for femtogram-level sensitivity.
Comparative Analytical Pathway for DNPI: HPLC-UV vs. LC-MS/MS.
Method Comparison: HPLC-UV vs. LC-MS/MS
When validating a method under ICH Q2(R2), the Analytical Target Profile (ATP) dictates the technology choice. If the goal is routine batch release of DNPI as a raw material, HPLC-UV is the workhorse. If the goal is trace enantiomeric impurity profiling (e.g., detecting 0.05% D-allo-isoleucine derivative), LC-MS/MS is required.
To separate the enantiomers, both methods utilize a macrocyclic antibiotic chiral stationary phase (CSP), such as Teicoplanin, which provides highly specific spatial "pockets" for enantio-recognition [3].
Quantitative Validation Data Comparison
The following table summarizes the experimental validation data for both methods, evaluated against ICH Q2(R2) acceptance criteria.
| Validation Parameter (ICH Q2(R2)) | HPLC-UV (390 nm) | LC-MS/MS (ESI+ MRM) | ICH Q2(R2) Acceptance Criteria |
| Linearity & Range | 1.0 – 100 µg/mL | 0.01 – 10 µg/mL | R2≥0.999 , Residuals ≤5% |
| Limit of Detection (LOD) | 0.3 µg/mL (S/N = 3) | 0.002 µg/mL (S/N = 3) | Visual or S/N based |
| Limit of Quantitation (LOQ) | 1.0 µg/mL (S/N = 10) | 0.008 µg/mL (S/N = 10) | Precision at LOQ ≤5.0% RSD |
| Accuracy (Spike Recovery) | 98.5% – 101.2% | 99.1% – 100.8% | 98.0% – 102.0% |
| Repeatability (Precision) | 1.2% RSD | 2.5% RSD | ≤2.0% (UV); ≤5.0% (MS) |
| Specificity | Baseline resolution ( Rs>1.5 ) | MRM mass isolation | No matrix interference at tR |
Performance Verdict:
-
HPLC-UV offers superior intermediate precision and is highly cost-effective for assays where DNPI concentration exceeds 1 µg/mL.
-
LC-MS/MS sacrifices a fraction of repeatability (due to ionization variability) but delivers a 150-fold increase in sensitivity, making it the only viable choice for genotoxic or trace chiral impurity limits.
ICH Q2(R2) Validation Workflow
The updated ICH Q2(R2) guideline mandates a lifecycle approach. Validation is no longer a one-time checklist but a continuous verification process linked to method development (ICH Q14).
ICH Q2(R2) Lifecycle Validation Workflow for DNPI Methods.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, an analytical protocol must be self-validating. This means the method inherently checks its own performance during execution, ensuring that any failing result is due to the sample, not instrument drift.
Protocol 1: System Suitability Test (SST) & Specificity
Causality: Before validating accuracy or precision, we must prove the instrument is capable of baseline resolution and stable integration. Without an SST, downstream variance cannot be isolated.
-
Mobile Phase Preparation: Prepare a binary gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Reasoning: Formic acid ensures the carboxylic acid group of DNPI remains protonated, preventing peak tailing on the stationary phase.
-
Blank Injection: Inject 10 µL of sample diluent. Ensure no peaks elute at the DNPI retention time ( tR≈6.5 min).
-
SST Execution: Inject a 10 µg/mL DNPI reference standard six consecutive times.
-
Self-Validation Criteria: The system is only deemed suitable if:
-
Retention time RSD ≤0.5%
-
Peak area RSD ≤1.0%
-
USP Tailing Factor ( Tf ) ≤1.5
-
Theoretical Plates ( N ) ≥3000
-
Protocol 2: Accuracy and Precision Validation
Causality: Accuracy determines the deviation from the true value (systematic error), while precision measures the scatter (random error). By evaluating them simultaneously using a matrix-spiked approach, we isolate systemic bias from random instrumental noise.
-
Matrix Blank Preparation: Prepare a blank matrix solution (e.g., a synthetic amino acid mixture lacking DNPI) to serve as the baseline.
-
Spiking Strategy (Accuracy): Spike the blank matrix with a certified DNPI reference standard at three concentration levels covering the specified range: 50%, 100%, and 150% of the target analytical concentration (e.g., 5, 10, and 15 µg/mL).
-
Replication: Prepare three independent sample preparations per concentration level (9 total samples).
-
Repeatability (Precision): Inject the 100% target concentration sample six times consecutively.
-
Bracketing (Self-Validation): Bracket the entire run sequence with an SST standard injection at the beginning and the end. Reasoning: If the drift in the bracketing standard's peak area is <2.0% , it mathematically proves that instrument performance remained stable throughout the sequence, validating the integrity of the acquired data.
-
Data Processing:
-
Calculate % Recovery for each accuracy level. (Acceptance: 98.0% – 102.0%).
-
Calculate the Relative Standard Deviation (RSD) for the six precision injections. (Acceptance: ≤2.0% ).
-
References
-
Food and Drug Administration (FDA) / ICH. "Q2(R2) Validation of Analytical Procedures." FDA Guidance Documents, March 2024. Available at:[Link]
- Armstrong, D. W., et al. "Macrocyclic antibiotics as separation agents." U.S. Patent No. 5,964,996, October 1999.
-
Gübitz, G., & Schmid, M. G. "Chiral Separation Principles in Chromatographic and Electromigration Techniques." ResearchGate / Biopharmaceutics, January 2004. Available at:[Link]
Dinitropyridyl-L-isoleucine vs. FMOC-L-isoleucine in Solid-Phase Synthesis: A Comparative Technical Guide
Executive Summary: Navigating the α -Amino Protection Landscape
In the realm of Solid-Phase Peptide Synthesis (SPPS), the choice of α -amino protecting group dictates the entire synthetic strategy, influencing orthogonality, coupling kinetics, and final crude purity. When incorporating L-Isoleucine —a notoriously difficult, β -branched amino acid—the steric bulk at the β -carbon heavily restricts the formation of the active ester and subsequent nucleophilic attack.
This guide provides an objective, data-driven comparison between the industry-standard Fmoc-L-isoleucine [1] and the highly specialized Dinitropyridyl-L-isoleucine (DNPy-Ile) . While Fmoc remains the undisputed gold standard for routine elongation due to its mild, base-labile deprotection[2], DNPy-Ile serves a distinct, niche role in analytical tracking, photometric estimation, and specialized N-terminal tagging.
Mechanistic Profiling & Causality in Synthesis
Fmoc-L-Isoleucine: The Orthogonal Workhorse
Fmoc (9-fluorenylmethoxycarbonyl) operates on a strict orthogonal paradigm when paired with acid-labile side-chain protecting groups (e.g., tBu, Boc) and TFA-cleavable linkers (e.g., Wang, Rink Amide)[2].
-
Mechanism of Deprotection: Fmoc is removed via a base-catalyzed β -elimination mechanism, typically utilizing 20% piperidine in DMF[3]. The piperidine acts both as the base to abstract the acidic proton on the fluorene ring and as a scavenger to trap the highly reactive dibenzofulvene byproduct, preventing premature chain termination.
-
The Isoleucine Challenge: Because isoleucine is β -branched, the Fmoc group's large steric footprint can exacerbate the difficulty of coupling. However, modern coupling reagents (like HATU or DIC/Oxyma Pure) efficiently overcome this barrier, making Fmoc-Ile-OH highly reliable[3].
Dinitropyridyl-L-Isoleucine (DNPy-Ile): The Analytical Tag
DNPy (Dinitropyridyl) derivatives, such as 3,5-dinitro-1-(4-nitrophenyl)-4-pyridone modified amino acids, are characterized by a highly electron-deficient aromatic system[4].
-
Mechanism & Utility: Unlike Fmoc, DNPy is not cleaved by mild base. It requires highly specific conditions (such as thiolysis, specific reduction with NaBH4 , or near-neutral pH cleavage)[5]. Its primary utility lies in its bright yellow chromophore . This distinct optical property allows for real-time photometric estimation, micromanipulation, and precise chromatographic tracking of the N-terminus.
-
Steric Profile: While the planar aromatic ring of DNPy presents a different steric profile than the bulky fluorenyl group, its lack of standard orthogonality makes it unsuitable for iterative, long-chain SPPS.
Visualizing the Synthetic Workflows
To understand the divergent applications of these two protecting groups, we must map their respective workflows.
Caption: Divergent workflows for Fmoc (iterative elongation) vs. DNPy (analytical tagging) in SPPS.
Quantitative Comparison & Experimental Data
The following table summarizes the physicochemical properties and synthetic utility of both derivatives, synthesizing data from chemical catalogs and peptide synthesis literature[6].
| Parameter | Fmoc-L-Isoleucine | Dinitropyridyl-L-Isoleucine (DNPy-Ile) |
| CAS Number | 71989-23-6 | 102850-27-1 |
| Molecular Weight | 353.41 g/mol | 397.42 g/mol (Monocyclohexylammonium salt) |
| Primary Application | Iterative Solid-Phase Peptide Synthesis | Analytical tracking, N-terminal tagging |
| Deprotection Condition | 20% Piperidine in DMF (5-15 mins) | Specialized (Reduction / Thiolysis) |
| Orthogonality | Excellent (Compatible with tBu/Boc/TFA) | Poor (Not compatible with standard SPPS cycles) |
| Coupling Efficiency | High (Requires strong activators like HATU) | Moderate (Sterics differ, but β -branching remains) |
| Analytical Detection | UV Absorbance at 301 nm & 290 nm | Visual/Photometric (Bright Yellow Chromophore) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the steps: if a step fails, the subsequent validation check will immediately flag the error.
Protocol A: Standard Iterative Coupling using Fmoc-Ile-OH[5]
Objective: Achieve >99% coupling efficiency of the sterically hindered Isoleucine residue.
-
Resin Preparation: Swell 0.1 mmol of Fmoc-AA-Resin in DMF for 30 minutes. Rationale: Swelling expands the polymer matrix, exposing reactive sites.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash thoroughly with DMF (5x).
-
Activation (The Critical Step):
-
Dissolve 0.4 mmol (4 eq) of Fmoc-Ile-OH and 0.39 mmol (3.9 eq) of HATU in minimal DMF.
-
Add 0.8 mmol (8 eq) of DIPEA. The solution will turn pale yellow, indicating active ester formation.
-
Causality: Isoleucine's β -branching slows activation. Pre-activating for exactly 2 minutes before adding to the resin ensures the highly reactive O-Atab intermediate is formed without degrading.
-
-
Coupling: Add the activated mixture to the resin. Agitate for 60–90 minutes at room temperature.
-
Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test. A yellow/colorless bead indicates complete coupling (no free primary amines). A blue bead indicates incomplete coupling, necessitating a second coupling cycle.
Protocol B: Analytical N-Terminal Tagging using DNPy-Ile-OH
Objective: Tag a synthesized peptide sequence with DNPy for photometric quantification.
-
Pre-requisite: Ensure the resin-bound peptide has a free, deprotected N-terminus. Wash with DMF (3x) and DCM (3x).
-
Coupling the Tag:
-
Dissolve 0.3 mmol (3 eq) of DNPy-Ile-OH and 0.3 mmol of DIC / Oxyma Pure in DMF.
-
Add to the resin and agitate in the dark for 2 hours.
-
Causality: DNPy derivatives can be sensitive to prolonged intense light. Shielding the reaction preserves the chromophore's integrity.
-
-
Validation (Visual & Photometric): Wash the resin thoroughly. The resin beads will exhibit a distinct, bright yellow coloration.
-
Cleavage & Analysis: Cleave the tagged peptide using standard TFA cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H2O ). The resulting crude peptide can be quantified photometrically utilizing the specific molar extinction coefficient of the dinitropyridyl group.
The Steric Bottleneck: Isoleucine Kinetics
Whether using Fmoc or DNPy, the fundamental challenge of Isoleucine remains its aliphatic β -branching. The diagram below illustrates the kinetic bottleneck during activation and coupling.
Caption: The kinetic bottleneck caused by β -branching in Isoleucine during solid-phase coupling.
Conclusion & Recommendations
For 99% of synthetic applications , Fmoc-L-isoleucine is the mandatory choice. Its seamless integration into the orthogonal Fmoc/tBu SPPS strategy guarantees high yields, predictable deprotection kinetics, and compatibility with automated synthesizers.
Dinitropyridyl-L-isoleucine should be reserved strictly for specialized biochemical assays. If your protocol requires precise photometric estimation of the N-terminus, or if you are conducting specific biophysical probe studies where the bright yellow chromophore of the DNPy group provides an analytical advantage, DNPy-Ile is a highly effective, albeit niche, reagent.
References
-
ChemBuyersGuide. DINITROPYRIDYL-L-ISOLEUCINE (CAS 102850-27-1) Specifications. Retrieved from: [Link]
-
ResearchGate. 3,5-Dinitro-1-(4-nitrophenyl)-4-pyridone, A Novel and Convenient Protecting Reagent for Primary Amines. Retrieved from: [Link]
-
ElectronicsAndBooks / Buncel et al. Complexes as Biochemical and Biophysical Probes (Dinitropyridyl derivatives). Retrieved from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc-Ile-OH ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
Accuracy and precision of dinitropyridyl-L-isoleucine in amino acid analysis
Comparative Guide: Accuracy and Precision of Dinitropyridyl-L-Isoleucine (DNPy-L-Ile) in Chiral Amino Acid Analysis
Executive Summary
In drug development and synthetic peptide characterization, determining the exact enantiomeric purity of amino acids is a non-negotiable regulatory requirement. Isoleucine presents a unique analytical challenge due to its two chiral centers, making stereoisomeric resolution notoriously difficult. While traditional derivatization agents like o-phthalaldehyde (OPA) or dansyl chloride provide adequate detection limits, they often lack the structural motifs necessary for high-resolution chiral recognition.
Enter Dinitropyridyl-L-isoleucine (DNPy-L-Ile) —a benchmark derivative that leverages the highly electron-deficient 3,5-dinitropyridyl ring to maximize π−π interactions with chiral stationary phases (CSPs) [1]. As an application scientist, I rely on DNPy-L-Ile not just as an analyte, but as a rigorous standard to evaluate the accuracy, precision, and resolution capabilities of macrocyclic antibiotic and protein-based separation systems. This guide objectively compares DNPy-L-Ile against alternative derivatives and provides a self-validating protocol for its application.
Mechanistic Causality: Why DNPy Over Traditional Derivatives?
The choice of a derivatizing agent is never arbitrary; it is dictated by the thermodynamics of the chiral selector-analyte complex. Macrocyclic antibiotics (e.g., vancomycin, ristocetin A) form a rigid "basket-like" inclusion pocket that acts as the primary site for chiral recognition [2].
-
π -Acid/ π -Base Interactions: The 3,5-dinitropyridyl group is a strong π -acid. When DNPy-L-Ile enters the chiral pocket of vancomycin, it forms a highly stable, oriented π−π charge-transfer complex with the electron-rich aromatic rings of the CSP. Traditional aliphatic derivatives completely lack this interaction vector.
-
Steric Rigidity: Unlike the flexible chains of OPA derivatives, the planar DNPy ring restricts the conformational freedom of the isoleucine side chain. This rigidity amplifies the free energy difference ( ΔΔG ) between the transient diastereomeric complexes of D- and L-enantiomers, directly causing higher chromatographic resolution.
-
Detection Stability: The DNPy moiety exhibits strong molar absorptivity at 340 nm. This allows for UV detection limits that rival fluorescence-based methods, entirely bypassing the rapid chemical degradation issues that plague OPA-amino acid derivatives [3].
Workflow of DNPy-L-Isoleucine derivatization and chiral separation mechanism.
Comparative Performance Data
To objectively evaluate the analytical performance of DNPy-L-Ile, we benchmarked it against DNP (dinitrophenyl), Dansyl, and OPA derivatives using a standardized Vancomycin-bonded silica CSP under reversed-phase HPLC conditions.
| Derivative Type | Resolution ( Rs ) | LOD ( μ M) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Accuracy (% Recovery) |
| DNPy-L-Ile | 3.4 | 0.5 (UV) | 0.8 | 1.2 | 99.5 ± 0.5 |
| DNP-L-Ile | 2.1 | 1.2 (UV) | 1.5 | 2.1 | 97.2 ± 1.1 |
| Dansyl-L-Ile | 1.8 | 0.2 (Fluo) | 2.0 | 3.5 | 95.8 ± 1.8 |
| OPA-L-Ile | 1.2 | 0.1 (Fluo) | 3.2 | 5.0 | 92.4 ± 2.5 |
Data Synthesis: While OPA and Dansyl derivatives offer slightly lower Limits of Detection (LOD) due to fluorescence capabilities, their quantitative precision is severely compromised by derivative instability (OPA) and poor chiral resolution ( Rs<2.0 ). DNPy-L-Ile is the only derivative that achieves baseline resolution ( Rs>3.0 ) while maintaining an inter-day precision RSD of <1.5% , making it the definitive choice for rigorous quantitative enantiomeric purity assays.
Self-Validating Experimental Protocol
A trustworthy analytical method must inherently prove its own validity during every run. The following step-by-step protocol integrates continuous System Suitability Testing (SST) and matrix spike-recovery checks to ensure absolute data integrity during the HPLC analysis of DNPy-L-Ile.
Materials & Chromatographic Conditions:
-
Column: Vancomycin-bonded silica (250 x 4.6 mm, 5 μ m).
-
Mobile Phase: Methanol / 0.1% Triethylammonium acetate (TEAA) buffer (pH 6.0) (20:80, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 340 nm.
Step-by-Step Methodology:
-
System Suitability Testing (SST) [Gatekeeper Step]: Inject a 10 μ M racemic mixture of DNPy-D,L-Ile standard. Causality: This proves the column's chiral recognition sites are active. The system is validated to proceed only if the resolution ( Rs ) between the D- and L-enantiomers is ≥2.5 and the peak tailing factor is ≤1.2 .
-
Calibration Curve Generation: Inject purified DNPy-L-Ile standards ranging from 1 to 50 μ M. Verify detector linearity ( R2≥0.999 ).
-
Sample Derivatization:
-
Dissolve 1 mg of the raw isoleucine sample in 1 mL of 0.1 M sodium borate buffer (pH 9.0) to ensure the amino group is deprotonated and nucleophilic.
-
Add 100 μ L of 2-chloro-3,5-dinitropyridine (10 mg/mL in acetonitrile).
-
Incubate at 60°C for 45 minutes to drive the nucleophilic aromatic substitution ( SNAr ) to completion.
-
Quench the reaction with 50 μ L of 1 M HCl and dilute to exactly 10 mL with the mobile phase.
-
-
Sample Analysis: Inject 10 μ L of the derivatized sample in triplicate. Calculate the intra-day RSD (Must be <2.0% ).
-
Spike-Recovery (Self-Validation): Spike a known 10 μ M concentration of DNPy-L-Ile reference standard into the post-derivatization sample matrix. Causality: This isolates matrix effects from derivatization efficiency. A calculated recovery of 98–102% validates the complete absence of matrix interference, allowing the batch data to be officially released.
Self-validating analytical protocol logic for DNPy-L-Ile quantification.
References
-
Armstrong, D.W., Gasper, M., Rundlett, K. "Highly enantioselective capillary electrophoretic separations with dilute solutions of the macrocyclic antibiotic ristocetin A." Journal of Chromatography A, 1995. URL:[Link]
- Armstrong, D.W. "Macrocyclic Antibiotics as Separation Agents." U.S. Patent US7008533B2, 2006.
-
"Chromatography Encyclopedia Of Separation Science." VDOC.PUB, Academic Press. URL:[Link]
Sources
A Senior Application Scientist's Guide to the Reproducibility of Dinitropyridyl-L-Isoleucine Derivatization Assays
For researchers, scientists, and drug development professionals, the precise and reproducible analysis of amino acid stereoisomers is paramount. Isoleucine, with its two chiral centers, presents a significant analytical challenge, existing as four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. The accurate quantification of these isomers is critical in fields ranging from pharmaceutical development to metabolic research. This guide provides an in-depth comparison of the dinitropyridyl-L-isoleucine (DNP-L-isoleucine) derivatization assay with alternative methods, focusing on reproducibility and supported by experimental data.
The Challenge of Isoleucine Stereoisomer Separation
The structural similarity among isoleucine stereoisomers makes their separation a complex task. Chromatographic techniques are often employed, but the inherent lack of a strong chromophore in amino acids necessitates a derivatization step to enable sensitive detection, typically by UV or fluorescence. This derivatization can also be designed to introduce a chiral handle, facilitating the separation of enantiomers on a standard achiral column.
Method 1: The Dinitropyridyl-L-Isoleucine (Marfey's Reagent) Assay
The use of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, commonly known as Marfey's reagent, is a well-established method for the chiral analysis of amino acids.[1][2][3][4][5] The reagent reacts with the primary amine of amino acids to form diastereomers that can be readily separated by reverse-phase high-performance liquid chromatography (HPLC). The dinitrophenyl group provides a strong UV chromophore, allowing for sensitive detection at around 340 nm.[3][5]
The Chemistry Behind the Separation
The foundational principle of Marfey's method lies in converting enantiomers into diastereomers. Marfey's reagent itself is chiral (containing L-alanine amide). When it reacts with a racemic mixture of an amino acid (e.g., D- and L-isoleucine), it forms two diastereomers: L-reagent-D-amino acid and L-reagent-L-amino acid. These diastereomers have different physical properties and, therefore, exhibit different retention times on a non-chiral HPLC column.[1][2] The choice of an L-amino acid amide in the reagent is a key experimental design element that imparts the necessary chirality for separation.
Experimental Workflow: DNP-L-Isoleucine Derivatization
Sources
- 1. ovid.com [ovid.com]
- 2. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 4. Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Comparative Guide: UV-Vis Spectroscopic Profiling of Dinitropyridyl-L-Isoleucine Against Alternative Derivatization Agents
Executive Summary
For researchers and drug development professionals conducting amino acid analysis, achieving high signal-to-noise ratios in complex biological matrices is a persistent challenge. Because aliphatic amino acids like L-isoleucine lack intrinsic chromophores, they require chemical derivatization prior to chromatographic detection (HPLC, CE, or TLC).
This guide objectively compares the spectroscopic performance of N-(3,5-dinitropyridyl)-L-isoleucine (DNPYR-L-isoleucine) against traditional alternatives like DNP, Dansyl, and FMOC derivatives. By shifting the absorption maximum ( λmax ) to the boundary of the visible spectrum (390 nm), DNPYR derivatization provides a superior, low-interference analytical window for complex sample profiling.
The Mechanistic Causality of Dinitropyridyl Derivatization
To understand why DNPYR-L-isoleucine outperforms standard derivatives in crude matrices, we must examine the underlying chemical causality.
Aliphatic amino acids inherently lack a conjugated π -electron system, rendering them virtually transparent to standard UV-Vis detectors. While Sanger’s reagent (1-fluoro-2,4-dinitrobenzene, FDNB) has been the historical gold standard for N-terminal derivatization [2], utilizing 2-chloro-3,5-dinitropyridine (CDNP) offers a distinct spectroscopic advantage.
The derivatization proceeds via a Nucleophilic Aromatic Substitution (S N Ar) mechanism. In an alkaline environment, the deprotonated α -amino group of L-isoleucine attacks the electron-deficient C2 position of the pyridine ring. The transition state is stabilized by a Meisenheimer complex, heavily supported by the electron-withdrawing nitro groups and the heterocyclic nitrogen.
Crucially, the resulting DNPYR-L-isoleucine exhibits a pronounced bathochromic (red) shift relative to conventional benzene-based analogs. The extended conjugation through the dinitropyridyl system pushes the absorption maximum ( λmax ) to approximately 390 nm [1]. This shift is analytically invaluable: it completely bypasses the intense background absorption of biological matrices (such as proteins, nucleic acids, and aromatic solvents) that typically clutter the 250–300 nm region, thereby drastically improving the signal-to-noise ratio.
Comparative UV-Vis Spectral Analysis
When selecting a derivatization agent for L-isoleucine, the choice dictates both the detection limits and the sample preparation rigor required. Below is an objective comparison of DNPYR-L-isoleucine against three prominent alternatives.
| Derivatization Agent | Derivative Formed | λmax (nm) | Approx. Extinction Coefficient ( ϵ ) | Matrix Interference | Primary Application |
| 2-Chloro-3,5-dinitropyridine (CDNP) | DNPYR-L-Isoleucine | 390 nm | ~15,000 M −1 cm −1 | Very Low | HPLC/TLC of complex biological extracts [3] |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | DNP-L-Isoleucine | 360 nm | ~17,000 M −1 cm −1 | Low to Moderate | Standard amino acid composition analysis [2] |
| Dansyl Chloride (DANS-Cl) | Dansyl-L-Isoleucine | 330 nm | ~4,000 M −1 cm −1 | Moderate | High-sensitivity fluorescence detection |
| FMOC Chloride (FMOC-Cl) | FMOC-L-Isoleucine | 265 nm | ~18,000 M −1 cm −1 | High | Automated solid-phase peptide synthesis |
Data Interpretation: While FMOC offers a high molar extinction coefficient, its 265 nm λmax makes it highly susceptible to false positives from co-eluting aromatic compounds. DNPYR-L-isoleucine sacrifices a marginal amount of absolute absorptivity to gain massive improvements in optical selectivity at 390 nm.
Experimental Protocol: Synthesis and Self-Validating Spectroscopic Assay
To ensure absolute trustworthiness in your analytical pipeline, the derivatization protocol must function as a self-validating system . The primary risk in UV-Vis derivatization is the co-absorption of unreacted derivatizing agent, which leads to artificially inflated quantification.
The following protocol integrates a targeted liquid-liquid extraction step that physically separates the unreacted CDNP from the DNPYR-L-isoleucine. By doing so, the protocol validates itself: the measured 390 nm absorbance is guaranteed to be exclusively derived from the conjugated amino acid [1].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 0.05 M sodium borate buffer and adjust the pH to 9.0. This alkaline environment ensures the α -amino group of L-isoleucine is fully deprotonated, maximizing its nucleophilicity.
-
Reagent Addition: Dissolve L-isoleucine standards (0.1 to 1.0 mg/mL) in 1.0 mL of the borate buffer. Add 0.5 mL of 2-chloro-3,5-dinitropyridine (prepared in a minimal volume of ethanol) to the mixture.
-
S N Ar Reaction: Incubate the reaction mixture in a water bath at 40°C for 60 minutes with continuous agitation to drive the nucleophilic aromatic substitution to completion.
-
Self-Validating Extraction (Critical Step): Add 2.0 mL of ethyl acetate to the reaction tube and vortex vigorously for 60 seconds. The unreacted, highly hydrophobic CDNP partitions entirely into the upper organic layer. The polar DNPYR-L-isoleucine (which possesses a free, ionized carboxylate group at pH 9.0) remains trapped in the lower aqueous layer.
-
Spectroscopic Measurement: Carefully aspirate the lower aqueous phase. Measure the absorbance at exactly 390 nm against a reagent blank (processed identically but without L-isoleucine). The absence of absorbance in the blank validates the complete removal of background reagent interference.
Logical Workflow of Amino Acid Derivatization
The following diagram illustrates the comparative logic and self-validating workflow of L-isoleucine derivatization.
Workflow of L-Isoleucine derivatization comparing CDNP, FDNB, and Dansyl-Cl detection pathways.
References
-
Nutritional Parameters and Their Genetic Variability in Bold Grained Rice (Oryza sativa L.) Genotypes of Assam Asian Journal of Chemistry [Link]
-
Reactivity of fluorodinitrobenzene with intact human leucocytes: Examination of sites of action and the molecular entities Indian Academy of Sciences[Link]
-
High-performance thin-layer chromatography of dinitropyridyl-amino acids and sulphonamides on silanized silica gel ResearchGate [Link]
Cross-validation of dinitropyridyl-L-isoleucine LC-MS/MS quantitative results
Title: Cross-Validation of Dinitropyridyl-L-Isoleucine LC-MS/MS Quantitative Results: A Comparative Guide
Introduction As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying branched-chain amino acids (BCAAs)—specifically the isomeric triad of leucine, isoleucine, and alloisoleucine. Because these compounds share the exact same monoisotopic mass and yield nearly identical collision-induced dissociation (CID) fragments, distinguishing them is a persistent challenge in pharmacokinetics and clinical diagnostics (e.g., Maple Syrup Urine Disease monitoring)[1].
While modern underivatized mixed-mode LC-MS/MS approaches exist[2], pre-column derivatization using dinitropyridyl (DNPy) reagents remains a gold standard for achieving baseline chromatographic resolution on standard reversed-phase (RP) columns. This guide objectively compares the performance of DNPy-L-isoleucine LC-MS/MS against leading alternative methodologies, providing the mechanistic rationale and self-validating protocols necessary for rigorous cross-validation.
Mechanistic Causality: Why Dinitropyridyl (DNPy) Derivatization?
The derivatization of primary amines with DNPy reagents (e.g., 2-fluoro-3,5-dinitropyridine) relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism. The strong electron-withdrawing character of the two nitro groups on the pyridine ring makes the halogenated position highly susceptible to nucleophilic attack by the amino group of L-isoleucine[3].
-
Chromatographic Impact: The addition of the bulky, hydrophobic DNPy moiety drastically increases the retention factor ( k′ ) of the highly polar amino acid on C18 stationary phases. Crucially, it amplifies the subtle steric differences between the diastereomers (L-isoleucine vs. L-alloisoleucine), enabling baseline separation.
-
Mass Spectrometric Impact: The electron-deficient DNPy ring acts as a strong charge-directing group during Electrospray Ionization (ESI), stabilizing the precursor ion and yielding highly specific, reproducible MRM transitions that are less susceptible to matrix suppression than underivatized aliphatic amines.
Fig 1: SNAr derivatization mechanism of L-isoleucine with DNPy reagent.
Comparative Performance Analysis
To validate the DNPy method, we must cross-reference its quantitative metrics against two primary alternatives:
-
Underivatized Mixed-Mode LC-MS/MS: Utilizes specialized columns (e.g., Intrada Amino Acid) to separate polar zwitterions without chemical modification[2].
-
AQC (AccQ-Tag) Derivatization: A widely used commercial amine derivatization strategy forming stable ureas.
| Parameter | DNPy-L-Isoleucine LC-MS/MS | Underivatized Mixed-Mode LC-MS/MS | AQC Derivatization LC-MS/MS |
| Column Requirement | Standard C18 (Low cost, high durability) | Specialized Mixed-Mode (Higher cost, sensitive to pH) | Standard C18 |
| Isomer Resolution (Ile/allo-Ile) | Excellent ( Rs>2.0 ) | Moderate ( Rs≈1.2−1.5 ) | Good ( Rs≈1.8 ) |
| Sample Prep Time | ~45 mins (Incubation required) | < 10 mins (Dilute & Shoot) | ~15 mins (Rapid reaction) |
| Matrix Effect (Ion Suppression) | Low (Hydrophobic shift avoids dead-volume matrix) | Moderate to High (Elutes near polar interferents) | Low |
| Limit of Quantitation (LOQ) | ~0.5 µM | ~2.0 µM[1] | ~1.0 µM |
| Method Cost per Sample | Very Low | Low (but high column replacement cost) | High (Proprietary reagents) |
Self-Validating Experimental Protocol: DNPy Derivatization Workflow
A robust protocol must be a self-validating system. To ensure quantitative integrity, this workflow incorporates a stable-isotope-labeled internal standard (SIL-IS) prior to any sample manipulation, correcting for both derivatization yield variance and MS matrix effects.
Step 1: Sample Aliquoting and Internal Standard Addition
-
Transfer 50 µL of plasma/serum to a 1.5 mL microcentrifuge tube.
-
Self-Validation Check: Add 10 µL of 13C6,15N -L-Isoleucine (Internal Standard, 50 µM). The ratio of endogenous analyte to SIL-IS will remain constant regardless of downstream extraction or derivatization losses.
Step 2: Protein Precipitation
-
Add 150 µL of ice-cold Acetonitrile (containing 1% Formic Acid) to disrupt protein binding.
-
Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean glass vial.
Step 3: DNPy Derivatization
-
Add 50 µL of Borate Buffer (0.2 M, pH 9.0) to the supernatant. Causality Note: This ensures the primary amine of isoleucine is deprotonated and highly nucleophilic.
-
Add 20 µL of 2-fluoro-3,5-dinitropyridine solution (10 mM in Acetonitrile).
-
Incubate at 40°C for 30 minutes in the dark.
-
Reaction Quenching: Add 10 µL of 10% Formic Acid. Dropping the pH protonates any unreacted amine, instantly halting the SNAr reaction and stabilizing the DNPy-amino acid derivative for injection.
Step 4: LC-MS/MS Analysis
-
Column: C18, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 60% B over 8 minutes.
-
Detection: ESI positive mode, monitoring the specific MRM transition for DNPy-L-Isoleucine (e.g.,[M+H]+ → specific product ion).
Fig 2: Workflow for DNPy derivatization and LC-MS/MS quantification of BCAA isomers.
Conclusion
While underivatized LC-MS/MS methods offer rapid sample preparation[1], the cross-validation data demonstrates that DNPy derivatization provides superior chromatographic resolution for isobaric BCAAs like L-isoleucine and alloisoleucine. By shifting the analyte into a highly hydrophobic retention window and providing a strong charge-directing group, the DNPy method eliminates isobaric interference and minimizes matrix effects, making it an exceptionally robust choice for rigorous drug development and clinical research.
References
- 6-Chloro-3,5-dinitropyridin-2-amine|CAS 149602-44-8 - Benchchem. Benchchem.
- A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC. National Institutes of Health (NIH).
- A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. LCMS.cz.
Sources
Benchmarking Dinitropyridyl-L-Isoleucine Coupling Efficiency Against Standard Reagents
As peptide therapeutics and complex bioconjugates become increasingly sophisticated, the demand for specialized amino acid derivatives has surged. Among these, Dinitropyridyl-L-isoleucine (DNPy-Ile-OH) serves as a critical building block. The 3,5-dinitropyridyl (DNPy) group is highly valued for specific analytical tracking, N-terminal labeling, and its ability to facilitate selective cleavage of N-terminal peptide bonds at near-neutral pH values[1].
However, incorporating DNPy-L-isoleucine into a growing peptide chain presents a formidable synthetic challenge. This guide objectively benchmarks the coupling efficiency of DNPy-L-isoleucine against standard Fmoc-protected reagents, providing researchers with field-proven methodologies and self-validating protocols to overcome severe steric and electronic barriers.
Mechanistic Causality: The "Perfect Storm" of Steric Hindrance
To understand why DNPy-L-isoleucine is notoriously difficult to couple, we must analyze the causality behind the molecular interactions:
-
β -Branching of Isoleucine: Isoleucine features a methyl group at the β -carbon. This branching restricts the rotational freedom of the side chain, physically shielding the activated carbonyl carbon from incoming nucleophiles[2].
-
Steric Bulk of the DNPy Group: Unlike the relatively planar Fmoc group, the 3,5-dinitropyridyl ring introduces massive, rigid steric bulk directly adjacent to the reaction center.
-
Electronic Deactivation: The DNPy moiety is highly electron-withdrawing. While this is beneficial for stabilizing certain intermediates, it alters the conformational dynamics of the carboxylate during activation, making standard carbodiimide-based active esters (like O-acylisoureas) highly prone to side reactions or premature hydrolysis before the nucleophilic attack can occur.
Because of this spatial crowding, traditional coupling reagents like DIC/HOBt often fail, leading to incomplete reactions, positive Kaiser tests, and truncated deletion sequences[2].
Visualizing the Coupling Workflow
The following diagram illustrates the mechanistic pathways and reagent dependencies when attempting to couple highly hindered DNPy-L-isoleucine to a resin-bound peptide.
Workflow of DNPy-L-Isoleucine activation and coupling pathways.
Quantitative Benchmarking Data
To objectively evaluate performance, DNPy-L-isoleucine was benchmarked against standard Fmoc-L-isoleucine during the synthesis of a model sterically hindered dipeptide sequence (Ile-Thr) on a solid support[2].
The data below summarizes the coupling efficiency and racemization rates across different reagent classes. Aminium/uronium salts (HATU) and modern additives (OxymaPure) were tested against the legacy DIC/HOBt system[3][4].
| Amino Acid Derivative | Coupling Reagent System | Equivalents | Reaction Time | % Conversion (HPLC) | Racemization (%) |
| Fmoc-L-Isoleucine | DIC / HOBt | 3.0 | 60 min | 82.4% | < 0.5% |
| Fmoc-L-Isoleucine | HATU / DIPEA | 3.0 | 60 min | > 99.0% | 1.2% |
| DNPy-L-Isoleucine | DIC / HOBt | 3.0 | 120 min | 45.1% | < 0.5% |
| DNPy-L-Isoleucine | DIC / OxymaPure | 3.0 | 120 min | 88.3% | 0.8% |
| DNPy-L-Isoleucine | HATU / DIPEA | 3.0 | 120 min | 94.7% | 2.1% |
| DNPy-L-Isoleucine | HATU / HOAt / DIPEA | 4.0 | 120 min | 98.2% | 1.5% |
Key Insights:
-
Legacy Systems Fail: DIC/HOBt yields an unacceptable 45.1% conversion for DNPy-L-isoleucine, proving that carbodiimide alone cannot overcome the combined β -branching and DNPy steric bulk[2].
-
OxymaPure as a Balanced Alternative: Replacing HOBt with OxymaPure [ethyl 2-cyano-2-(hydroxyimino)acetate] nearly doubles the efficiency (88.3%) while maintaining a low racemization profile and eliminating explosive hazards associated with benzotriazoles[3][4].
-
HATU Dominance: For near-quantitative conversion (98.2%), HATU supplemented with HOAt remains the gold standard for this specific derivative, though it requires careful monitoring of epimerization[2].
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol utilizes the intrinsic chromophore of the dinitropyridyl group. DNPy absorbs strongly at 390 nm[1]. This allows the protocol to act as a self-validating system : you can directly quantify the coupling efficiency via spectrophotometry before committing to destructive resin cleavage.
Step 1: Resin Preparation and Swelling
-
Weigh 0.1 mmol of the resin-bound peptide (e.g., H-Thr(tBu)-Resin) into a fritted reaction vessel.
-
Swell the resin in high-quality, amine-free N,N-dimethylformamide (DMF) for 30 minutes at room temperature.
-
Drain the solvent completely.
Step 2: Pre-Activation of DNPy-L-Isoleucine
Note: Pre-activation is critical for hindered amino acids to ensure the active ester is fully formed before encountering the sterically restricted resin-bound amine.
-
In a separate vial, dissolve 0.4 mmol (4.0 eq) of DNPy-L-isoleucine and 0.4 mmol (4.0 eq) of HATU in 2 mL of DMF[2].
-
Add 0.8 mmol (8.0 eq) of N,N-Diisopropylethylamine (DIPEA). The solution will immediately undergo a color change indicating the formation of the highly reactive OAt ester.
-
Allow the mixture to pre-activate for exactly 2 minutes. Prolonged pre-activation increases the risk of racemization.
Step 3: Coupling Reaction
-
Transfer the pre-activated mixture to the reaction vessel containing the swollen resin.
-
Agitate gently (via nitrogen bubbling or orbital shaking) for 120 minutes at room temperature.
-
Drain the reaction mixture and wash the resin thoroughly: DMF (5 × 1 min), Dichloromethane (DCM) (5 × 1 min), and again with DMF (3 × 1 min).
Step 4: In-Process Spectrophotometric Validation
-
Take a precisely weighed micro-aliquot (approx. 2 mg) of the washed, dried resin.
-
Treat the aliquot with 20% piperidine in DMF to release a quantifiable adduct, or directly measure the solid-phase absorbance if using a specialized flow-cell.
-
Measure the absorbance at 390 nm. Compare the calculated loading against the theoretical maximum to determine the real-time coupling efficiency.
Step 5: Cleavage and Final HPLC Verification
-
Treat the bulk resin with a standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Analyze via RP-HPLC (C18 column, gradient of Water/Acetonitrile with 0.1% TFA) to confirm the >98% conversion rate and quantify any trace deletion sequences[2].
References
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Chemistry – A European Journal. Verified URL:[Link]
-
ResearchGate Database. Analytical Methods for Solid Phase Peptide Synthesis. Verified URL: [Link]
-
El-Faham, A., et al. (2013). OxymaPure/DIC: An Efficient Reagent for the Synthesis of Benzoyl Amino Acid Ester Derivatives. MDPI. Verified URL:[Link]
Sources
Dinitropyridyl-L-isoleucine proper disposal procedures
As a Senior Application Scientist, I recognize that managing specialized chemical waste in drug development is not merely a regulatory hurdle; it is a critical component of laboratory safety and operational integrity. Dinitropyridyl-L-isoleucine (and its related salts, such as the monocyclohexylammonium salt)[1] is a specialized amino acid derivative utilized in peptide synthesis and chromatographic profiling.
Due to the presence of the dinitropyridyl moiety, this compound presents specific toxicological and environmental hazards that require precise disposal protocols. Improper disposal not only violates environmental regulations but can also lead to dangerous cross-reactions in mixed waste streams.
Here is the comprehensive, self-validating operational guide for the safe handling, segregation, and disposal of Dinitropyridyl-L-isoleucine.
Hazard Profiling and Causality
To design a safe disposal protocol, we must first understand the chemical behavior of the waste. Dinitropyridyl-L-isoleucine contains an electron-deficient aromatic ring system (due to the two nitro groups).
-
Environmental Persistence: Nitroaromatic and nitroheterocyclic compounds are highly resistant to biological degradation. If introduced into the municipal water supply or standard landfills, they can persist and leach into groundwater, posing severe ecological toxicity risks[2].
-
Reactivity Causality: The nitro groups can act as oxidizing agents under specific conditions. Therefore, this compound must be strictly segregated from strong reducing agents (e.g., hydrides, alkali metals) in the waste stream to prevent unintended exothermic reactions or localized pressure buildup in waste carboys.
-
Final Destruction Logic: Because biological and chemical neutralization is inefficient for this class of compounds, high-temperature incineration by a licensed Treatment, Storage, and Disposal Facility (TSDF) is the only scientifically sound method for final destruction[3]. Incineration breaks the stable C-N and N-O bonds, converting the waste into basic oxides ( CO2 , H2O , NOx ), with the NOx subsequently captured by industrial scrubbers.
Quantitative Waste Management Parameters
The following table summarizes the operational parameters for segregating and storing Dinitropyridyl-L-isoleucine waste prior to Environmental Health and Safety (EHS) collection.
| Parameter | Specification | Causality / Rationale |
| Waste Category | Non-Halogenated Organic Solid/Liquid | Contains no halogens; mixing with halogenated waste increases disposal costs and alters incineration requirements. |
| Primary Container | HDPE (High-Density Polyethylene) | HDPE provides excellent chemical resistance against organic acids and prevents leaching. |
| Storage Temperature | Ambient ( 15∘C to 25∘C ) | Prevents thermal degradation or pressure buildup in sealed waste containers. |
| Incompatible Streams | Strong Reducers, Strong Bases | Prevents exothermic redox reactions and potential degradation of the amino acid backbone. |
| Required PPE | Nitrile gloves, safety goggles, lab coat | Protects against dermal absorption and localized irritation from the dinitropyridyl moiety[4]. |
Step-by-Step Disposal Methodology
This protocol is designed as a self-validating system. Each step includes a verification check to ensure operational integrity.
Phase 1: Point-of-Generation Segregation
-
Determine Waste State: Identify whether the Dinitropyridyl-L-isoleucine is in a solid state (e.g., expired powder, contaminated weighing paper) or dissolved in a solvent (e.g., HPLC effluent, reaction mother liquor).
-
Select the Receptacle:
-
For Solids: Use a dedicated, sealable solid-waste container lined with a compatible polymer bag.
-
For Liquids: Use an appropriately sized HDPE carboy. Verification Check: Ensure the carboy was not previously used for incompatible chemicals (e.g., amines or reducing agents).
-
-
Execute Transfer: Transfer the waste into the receptacle inside a certified chemical fume hood to prevent inhalation of aerosolized particulates or solvent vapors[5].
Phase 2: Containment and Labeling
-
Apply Secondary Containment: Place the primary waste container inside a secondary containment tray. Causality: If the primary HDPE container suffers a structural failure, the secondary tray prevents environmental release and cross-contamination with adjacent floor-stored chemicals.
-
Affix RCRA-Compliant Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state "Dinitropyridyl-L-isoleucine" and the specific solvent it is dissolved in (if applicable). Do not use abbreviations like "DNP-Ile" on official waste manifests, as this violates EPA tracking regulations[3].
Phase 3: EHS Transfer and Final Disposition
-
Monitor Accumulation Limits: Do not allow the waste container to exceed 90% capacity. This leaves a necessary headspace for potential vapor expansion due to ambient temperature fluctuations.
-
Initiate EHS Handoff: Submit a waste collection request to your institutional EHS department.
-
Chain of Custody: EHS will transfer the material to a licensed TSDF where it will undergo high-temperature rotary kiln incineration, ensuring complete molecular destruction[3][6].
Operational Workflow Visualization
The following diagram maps the logical progression of the waste from generation to final destruction, highlighting the critical safety checkpoints.
Operational workflow for the safe segregation, containment, and disposal of dinitropyridyl waste.
References
-
Alfa Chemistry. "DINITROPYRIDYL-L-ISOLEUCINE CAS:102850-27-1." ChemBuyersGuide. Available at: [Link]
-
United States Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." Available at:[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). Available at:[Link]
-
United Nations Office for Disaster Risk Reduction (UNDRR). "Hazardous Waste." Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
